molecular formula C25H40N7O17P3S B1194119 Crotonyl-CoA CAS No. 992-67-6

Crotonyl-CoA

货号: B1194119
CAS 编号: 992-67-6
分子量: 835.6 g/mol
InChI 键: KFWWCMJSYSSPSK-CITAKDKDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Crotonoyl-CoA is the (E)-isomer of but-2-enoyl-CoA. It derives from a crotonic acid. It is a conjugate acid of a crotonoyl-CoA(4-).
crotonoyl-CoA is a natural product found in Homo sapiens with data available.

属性

CAS 编号

992-67-6

分子式

C25H40N7O17P3S

分子量

835.6 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] but-2-enethioate

InChI

InChI=1S/C25H40N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1

InChI 键

KFWWCMJSYSSPSK-CITAKDKDSA-N

手性 SMILES

CC=CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

规范 SMILES

CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

同义词

coenzyme A, crotonyl-
crotonyl-CoA
crotonyl-coenzyme A

产品来源

United States

Foundational & Exploratory

The discovery of histone crotonylation as a post-translational modification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Histone Crotonylation

Introduction

In the landscape of epigenetics, post-translational modifications (PTMs) of histone proteins are fundamental to regulating chromatin structure and gene expression. For decades, modifications like acetylation and methylation have been the central focus of chromatin biology. However, advancements in high-sensitivity mass spectrometry have unveiled a broader and more complex repertoire of histone marks. Among these, histone lysine (B10760008) crotonylation (Kcr), first identified in 2011, has emerged as a significant and functionally distinct PTM.[1][2] This modification, involving the addition of a crotonyl group to the ε-amino group of a lysine residue, has been shown to be a powerful regulator of gene transcription, intricately linked to cellular metabolism.[1][3] This technical guide provides a comprehensive overview of the discovery of histone crotonylation, the key molecular players, the experimental methodologies used for its characterization, and its functional implications for researchers, scientists, and drug development professionals.

The Seminal Discovery

Histone crotonylation was first reported in 2011 by Tan et al. through an integrated approach combining high-sensitivity mass spectrometry and the generation of a modification-specific antibody.[2][4] This study dramatically expanded the known catalog of histone PTMs by identifying 67 novel histone marks, including Kcr.[2] The researchers identified 28 Kcr sites on human histones and 24 sites on mouse histones, demonstrating that this modification is evolutionarily conserved across species from yeast to humans.[2] A key finding was the unique genomic localization of Kcr. Unlike histone acetylation (Kac), which is broadly associated with active gene promoters, Kcr was found to be specifically enriched at active promoters and potential enhancers.[2] In post-meiotic male germ cells, Kcr was particularly enriched on sex chromosomes, marking testis-specific genes that escape inactivation.[2] This distinct localization suggested that Kcr is mechanistically and functionally different from the well-studied histone acetylation.[2]

The Core Machinery of Histone Crotonylation

The dynamic regulation of histone crotonylation is governed by the interplay of three key protein families: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it to elicit downstream effects.

Writers: Histone Crotonyltransferases (HCTs)

Initial studies identified the well-known histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP), as the primary enzymes responsible for histone crotonylation.[1][5] These enzymes utilize crotonyl-coenzyme A (crotonyl-CoA) as a substrate to catalyze the modification.[4] Subsequent research revealed that other acetyltransferases, such as members of the MYST family (e.g., MOF), also possess histone crotonyltransferase activity.[1][4] In budding yeast, the acetyltransferases Gcn5 and Esa1 have been shown to catalyze histone crotonylation on H3 and H4, respectively.[1][6]

Erasers: Histone Decrotonylases (HDCRs)

The removal of histone crotonylation is primarily carried out by class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[4][7] Genetic deletion of HDAC1 and HDAC2 in embryonic stem cells was shown to increase global levels of histone crotonylation.[4] Additionally, some members of the sirtuin family of class III HDACs, namely SIRT1, SIRT2, and SIRT3, have also been demonstrated to exhibit histone decrotonylase activity.[1][4]

Readers: Effector Proteins

The biological signal of histone crotonylation is interpreted by "reader" proteins that specifically recognize the Kcr mark. These reader domains then recruit other proteins to modulate chromatin structure and gene expression. The YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain has been identified as a selective reader of histone crotonylation.[1][8] For instance, the YEATS2 protein binds to crotonylated histone H3 with a higher affinity than to acetylated H3.[8] Other reader proteins include those containing a double plant homeodomain (PHD) finger (DPF), such as DPF2 and MOZ, which also show a binding preference for crotonylated histones.[8][9][10]

Quantitative Data Summary

The discovery and characterization of histone crotonylation have been supported by extensive quantitative data from mass spectrometry and proteomics studies.

Table 1: Key Regulatory Proteins of Histone Crotonylation

Role Enzyme/Protein Family Specific Examples Key Function
Writer Histone Acetyltransferase (HAT) p300/CBP, MOF, Gcn5, Esa1 Catalyze the transfer of a crotonyl group from this compound to histone lysine residues.[1][4][6]
Eraser Class I Histone Deacetylase (HDAC) HDAC1, HDAC2, HDAC3 Remove crotonyl groups from histone lysine residues.[4][7]
Eraser Sirtuin (Class III HDAC) SIRT1, SIRT2, SIRT3 Exhibit histone decrotonylase activity.[1][4]
Reader YEATS Domain Proteins YEATS2, AF9, TAF14 Selectively recognize and bind to crotonylated histones to mediate downstream signaling.[1][8]
Reader DPF Domain Proteins DPF2, MOZ, MORF Bind to crotonylated histones, often with a preference over acetylated histones.[8][9]

| Regulator | this compound Hydratase | CDYL | Negatively regulates histone crotonylation by converting this compound to β-hydroxybutyryl-CoA, reducing substrate availability.[1][8] |

Table 2: Selected Histone Crotonylation Sites Identified in Human and Mouse Cells

Histone Lysine Residue Species Reference
H3 K4, K9, K14, K18, K23, K27 Human, Mouse [2][7]
H4 K5, K8, K12, K16 Human, Mouse [2]
H2A K5, K9, K13, K15 Human, Mouse [2]
H2B K5, K11, K12, K15, K20 Human, Mouse [2][11]

| H1 | Various | Human, Mouse |[2] |

Table 3: Summary of a Quantitative Crotonylome Analysis in Response to p300 Knockout

Parameter Value
Total unique endogenous crotonylation sites identified 816
Total proteins with identified crotonylation sites 392
Sites decreased (>1.4-fold) upon p300 knockout 88 (on 69 proteins)
Sites increased (>1.4-fold) upon p300 knockout 31 (on 17 proteins)

Data sourced from a quantitative proteomics study by Wan et al., 2017.[12]

Signaling and Metabolic Pathways

The level of histone crotonylation is not only regulated by enzymes but is also directly linked to the metabolic state of the cell, specifically the intracellular concentration of this compound.

Histone_Crotonylation_Pathway Core Machinery of Histone Crotonylation cluster_0 Metabolic Input cluster_1 Chromatin State cluster_2 Enzymatic Regulation cluster_3 Downstream Effects This compound This compound Writer Writer (p300/CBP) This compound->Writer Substrate Histone Histone Crotonylated_Histone Histone-Kcr Eraser Eraser (HDAC1/3, SIRT3) Crotonylated_Histone->Eraser Decrotonylation Reader Reader (YEATS2, DPF2) Crotonylated_Histone->Reader Recognition Writer->Histone Crotonylation Eraser->Histone Transcription Gene Transcription Reader->Transcription Activation

Core Machinery of Histone Crotonylation

This compound is an intermediate in the metabolism of fatty acids (β-oxidation) and certain amino acids like lysine and tryptophan.[1] Therefore, cellular metabolic shifts that alter the pool of this compound can directly impact the extent of histone crotonylation, providing a direct link between metabolism and epigenetic gene regulation.[1][8]

Metabolic_Regulation Metabolic Regulation of Histone Crotonylation cluster_Mitochondria Mitochondria / Cytoplasm cluster_Nucleus Nucleus Fatty Acids Fatty Acids Metabolism Metabolism Fatty Acids->Metabolism Amino Acids\n(Lys, Trp) Amino Acids (Lys, Trp) Amino Acids\n(Lys, Trp)->Metabolism CrotonylCoA This compound Metabolism->CrotonylCoA Generates p300 p300/CBP (Writer) CrotonylCoA->p300 CDYL CDYL CrotonylCoA->CDYL Hydration Histones Histones p300->Histones Adds Kcr Kcr_Histones Crotonylated Histones Gene_Expression Altered Gene Expression Kcr_Histones->Gene_Expression BHBCoA β-hydroxybutyryl-CoA CDYL->BHBCoA

Metabolic Regulation of Histone Crotonylation

Key Experimental Protocols

The identification and functional characterization of histone crotonylation rely on a combination of sophisticated molecular biology and analytical techniques.

Mass Spectrometry for PTM Identification

Mass spectrometry (MS) is the definitive method for identifying novel PTMs and mapping their precise locations on proteins.

Protocol Outline:

  • Histone Extraction: Isolate histones from cell nuclei, typically through acid extraction.[7]

  • Protein Digestion: Digest the extracted histones into smaller peptides using proteases like trypsin. For comprehensive analysis, multiple digestion strategies can be employed in parallel.[2]

  • Peptide Fractionation: Separate the complex peptide mixture, often by liquid chromatography (LC), to reduce sample complexity before MS analysis.[13]

  • Enrichment of Crotonylated Peptides (Optional but Recommended): Use a pan-specific anti-Kcr antibody to immunoprecipitate and enrich for peptides bearing the crotonylation mark.[2][13]

  • LC-MS/MS Analysis: Analyze the peptide samples using high-resolution tandem mass spectrometry (LC-MS/MS). The instrument measures the mass-to-charge ratio of peptides and their fragments.

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database. The mass shift corresponding to a crotonyl group (+68.026 Da) on a lysine residue is used to identify Kcr sites.[2]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide distribution of histone modifications, revealing their association with specific genomic features like promoters and enhancers.

ChIP_Seq_Workflow ChIP-seq Experimental Workflow Start 1. Cross-linking Lysis 2. Cell Lysis & Chromatin Shearing Start->Lysis IP 3. Immunoprecipitation (with anti-Kcr Ab) Lysis->IP Wash 4. Wash & Elute Complexes IP->Wash Reverse 5. Reverse Cross-links & Purify DNA Wash->Reverse Library 6. Library Preparation Reverse->Library Seq 7. High-Throughput Sequencing Library->Seq Analysis 8. Data Analysis (Peak Calling) Seq->Analysis

ChIP-seq Experimental Workflow

Detailed Protocol Steps:

  • Cell Cross-linking: Treat cells with formaldehyde (B43269) to create covalent cross-links between DNA and interacting proteins, including histones.[14] This step fixes the in vivo protein-DNA interactions.

  • Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[15]

  • Immunoprecipitation (IP): Incubate the sheared chromatin with a specific antibody that targets the histone modification of interest (e.g., anti-H3K18cr). The antibody will bind to the histone mark, forming an antibody-histone-DNA complex.[15]

  • Complex Capture: Use protein A/G-coated magnetic beads to capture the antibody-histone-DNA complexes.[15]

  • Washing: Perform a series of stringent washes to remove non-specifically bound chromatin, leaving only the specifically immunoprecipitated complexes.[14]

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.[14] Digest the remaining proteins with proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.[16]

  • Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify genomic regions that are significantly enriched for the histone crotonylation mark.

Conclusion and Future Directions

The discovery of histone crotonylation has added a new layer of complexity to our understanding of epigenetic regulation. It is now clear that this modification is a dynamic and widespread mark that is functionally distinct from acetylation and directly connects cellular metabolism to the chromatin landscape. The core machinery of writers, erasers, and readers that regulate Kcr are being actively investigated, revealing potential targets for therapeutic intervention in diseases ranging from cancer to neurodevelopmental disorders.[4][17] Future research will likely focus on elucidating the specific crosstalk between crotonylation and other PTMs, identifying the full spectrum of non-histone protein crotonylation, and developing specific inhibitors for Kcr writers and erasers to precisely modulate this pathway for therapeutic benefit.

References

Biological significance of Crotonyl-CoA in cellular signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Significance of Crotonyl-CoA in Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Crotonyl-coenzyme A (this compound) is a pivotal intermediate metabolite in the catabolism of fatty acids and specific amino acids, such as lysine (B10760008) and tryptophan.[1] Historically viewed through a metabolic lens, recent discoveries have catapulted this compound into the spotlight as a critical signaling molecule, primarily by serving as the donor for a novel post-translational modification: lysine crotonylation (Kcr). This modification, particularly on histone proteins, represents a key epigenetic mechanism that directly links cellular metabolic status to the regulation of gene expression.[2][3] Emerging evidence indicates that histone crotonylation is functionally distinct from the well-studied histone acetylation, often stimulating transcription more potently.[4] The enzymatic machinery governing this process—the "writers," "erasers," and "readers" of the crotonyl mark—are now being characterized, revealing a complex regulatory network. Dysregulation of this compound metabolism and histone crotonylation has been implicated in a range of pathologies, including cancer, making this pathway a promising area for therapeutic intervention.[5][6] This guide provides a comprehensive overview of the metabolic origins of this compound, its role in cellular signaling through histone modification, the functional outcomes of this signaling, and its implications in disease.

Metabolic Origins of this compound

The cellular pool of this compound available for signaling is derived from several key metabolic pathways, underscoring its role as a sensor of the cell's metabolic state.[7]

  • Fatty Acid β-oxidation: this compound is a standard intermediate in the mitochondrial oxidation of fatty acids.[8]

  • Amino Acid Catabolism: The degradation of L-lysine and L-tryptophan generates glutaryl-CoA, which is subsequently converted to this compound in the mitochondria by the enzyme glutaryl-CoA dehydrogenase (GCDH).[9][10]

  • Short-Chain Fatty Acid (SCFA) Metabolism: Crotonate, a SCFA produced by gut microbiota, can be absorbed by host cells and converted to this compound.[3][7] This conversion is catalyzed by acyl-CoA synthetase short-chain family member 2 (ACSS2), linking gut microbiome activity to host cell epigenetic regulation.[9][11]

While mitochondrial pathways are major sources, the mechanisms for generating the nuclear pool of this compound that fuels histone crotonylation are still under active investigation.[8][12]

Metabolic Sources of this compound cluster_sources Sources cluster_enzymes Key Enzymes cluster_pools Cellular Pools Fatty Acid\nβ-oxidation Fatty Acid β-oxidation Amino Acid\nCatabolism\n(Lysine, Tryptophan) Amino Acid Catabolism (Lysine, Tryptophan) GCDH GCDH Amino Acid\nCatabolism\n(Lysine, Tryptophan)->GCDH Gut Microbiota\n(Crotonate) Gut Microbiota (Crotonate) ACSS2 ACSS2 Gut Microbiota\n(Crotonate)->ACSS2 Crotonate Mitochondrial\nthis compound Mitochondrial This compound GCDH->Mitochondrial\nthis compound Nucleo-cytosolic\nthis compound Nucleo-cytosolic This compound ACSS2->Nucleo-cytosolic\nthis compound Mitochondrial\nthis compound->Nucleo-cytosolic\nthis compound Transport?

Fig 1. Key metabolic pathways generating cellular this compound pools.

This compound in Epigenetic Signaling: Histone Crotonylation

The primary signaling function of this compound is to act as the donor molecule for histone lysine crotonylation. This process is dynamically regulated by a trio of protein classes: "writers," "erasers," and "readers."

Writers: Histone Crotonyltransferases (HCTs)

The enzymes that catalyze the transfer of the crotonyl group from this compound to lysine residues on histones are known as histone crotonyltransferases. The most prominent HCT is the transcriptional coactivator p300 (and its paralog CBP), which also possesses histone acetyltransferase (HAT) activity.[2][4] The dual activity of p300/CBP positions it as a key integrator of cellular metabolic signals, where the relative concentrations of this compound and Acetyl-CoA can dictate the type of acyl mark deposited on histones.[3] Studies have shown that p300-catalyzed histone crotonylation can stimulate transcription to a greater degree than acetylation.[4]

Erasers: Histone Decrotonylases (HDCRs)

Histone crotonylation is a reversible modification. The removal of crotonyl groups is catalyzed by histone decrotonylases. This activity has been attributed primarily to Class I histone deacetylases (HDACs) and some members of the sirtuin (SIRT) family of NAD+-dependent deacetylases, including SIRT1, SIRT2, and SIRT3.[3][13] The activity of these "erasers" ensures the dynamic nature of the crotonyl mark in response to cellular signals.

Readers: Effectors of Crotonylation

The biological consequences of histone crotonylation are mediated by "reader" proteins that specifically recognize and bind to the crotonylated lysine residues. The YEATS domain has been identified as a selective reader of histone crotonylation.[14] For instance, the YEATS2 protein binds to crotonylated histones, subsequently recruiting other factors to modulate chromatin structure and gene expression.[3] The unique planar and rigid structure of the crotonyl group allows for specific interactions within the aromatic pocket of the YEATS domain, distinguishing it from acetyl-lysine binding.[14]

Negative Regulation via this compound Depletion

Beyond writers and erasers acting on histones, the availability of the this compound substrate is also tightly regulated. The chromodomain protein CDYL acts as a negative regulator of histone crotonylation by functioning as a This compound hydratase .[14] CDYL converts this compound to β-hydroxybutyryl-CoA, thereby depleting the nuclear substrate pool available for p300/CBP and reducing overall levels of histone crotonylation.[3][14]

Regulation of Histone Lysine Crotonylation (Kcr) CrotonylCoA This compound (Substrate) p300 Writer p300 / CBP CrotonylCoA->p300 competitive substrate CDYL Negative Regulator CDYL CrotonylCoA->CDYL AcetylCoA Acetyl-CoA AcetylCoA->p300 competitive substrate Histone Histone (Lysine) CrotonylatedHistone Crotonylated Histone (H3K18cr, etc.) Histone->CrotonylatedHistone Crotonylation CrotonylatedHistone->Histone Decrotonylation YEATS Reader YEATS Domains (e.g., YEATS2) CrotonylatedHistone->YEATS Binds p300->Histone Catalyzes HDACs Erasers Class I HDACs SIRT1/2/3 HDACs->CrotonylatedHistone Catalyzes Transcription Transcriptional Activation YEATS->Transcription Recruits Factors BetaHydroxy β-hydroxybutyryl-CoA CDYL->BetaHydroxy Hydration

Fig 2. The core machinery regulating histone lysine crotonylation.

Functional Consequences and Disease Relevance

Potent Transcriptional Activation

A key functional aspect of histone crotonylation is its strong association with active gene transcription.[3] Histone crotonylation marks are enriched at the transcription start sites (TSS) and enhancers of active genes.[2] Cell-free transcription assays have demonstrated that p300-catalyzed histone crotonylation stimulates transcription more robustly than histone acetylation.[2] This suggests that the choice between acetylation and crotonylation at gene regulatory elements, dictated by the relative availability of Acetyl-CoA and this compound, is a critical mechanism for fine-tuning gene expression.[4]

Role in Cancer and Immune Evasion

The metabolic reprogramming characteristic of cancer cells can directly impact this compound levels and histone crotonylation, with significant consequences for tumor growth and immune response. In glioblastoma stem cells (GSCs), for example, lysine catabolism is rewired to increase the intracellular pool of this compound.[5] This leads to elevated histone crotonylation, which in turn represses the expression of genes involved in type I interferon (IFN) signaling.[5] The suppression of this key antiviral and immunoregulatory pathway allows the tumor to evade the host immune system, promoting its growth.[5][6]

Other Biological Processes

The significance of this compound signaling extends to various other biological contexts:

  • Stem Cell Differentiation: Histone crotonylation is crucial for promoting the differentiation of human embryonic stem cells into the endoderm lineage.[15][16]

  • Spermatogenesis: Crotonylation marks are enriched on sex chromosomes in male germ cells, playing a role in the escape from meiotic sex chromosome inactivation.[13]

  • Disease Pathophysiology: Dysregulated crotonylation has been linked to kidney injury, cardiovascular diseases like hypertrophic cardiomyopathy, and neurological disorders.[3][17][18]

Quantitative Data Summary

The cellular concentration of this compound is a critical determinant of histone crotonylation levels and subsequent gene expression.

Parameter Cell Type / System Condition Observation Reference
Cellular this compound Levels HeLa S3 Cells12h treatment with 500 µM Sodium Crotonate~15-fold increase in this compound peak area by LC-MS[2]
Global Histone Crotonylation HeLa S3 Cells12h treatment with Sodium Crotonate (0-500 µM)Dose-dependent increase in pan-histone crotonylation[2][3]
Relative Acyl-CoA Abundance Various Cell TypesBasal ConditionsThis compound is ~1,000-fold less abundant than Acetyl-CoA[3]
Gene Expression (LPS-induced) RAW 264.7 MacrophagesPre-treatment with Crotonate before LPS stimulationEnhanced expression of specific activated genes[2]
Histone Marks in Cardiomyopathy Human Hypertrophic Cardiomyopathy HeartsDisease State vs. ControlIncreased levels of H3K18cr and H2BK12cr[17][18]

Detailed Experimental Protocols

Protocol: Analysis of Cellular Acyl-CoA Levels by LC-MS

This protocol is adapted from methodologies used to quantify short-chain acyl-CoAs in cellular extracts.[2]

  • Cell Culture and Treatment: Plate cells (e.g., HeLa S3) to achieve 80-90% confluency. Treat with desired compounds (e.g., Sodium Crotonate, pH 7.4) for the specified duration (e.g., 12 hours).

  • Metabolite Extraction:

    • Aspirate media and wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol, 20% water) to each 10 cm plate.

    • Scrape cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry completely using a speed vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50 µL) of LC-MS grade water or a specific reconstitution buffer.[19]

    • Inject a defined volume (e.g., 5-10 µL) onto a reverse-phase C18 column (e.g., Agilent ZORBAX SB-C18).

    • Perform chromatographic separation using a gradient of Solvent A (e.g., 95:5 water:methanol with 10 mM tributylamine (B1682462) and 15 mM acetic acid) and Solvent B (e.g., methanol).

    • Analyze eluting compounds using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Monitor for the specific precursor-to-product ion transition for this compound.

    • Quantify by comparing the peak area to a standard curve generated with purified this compound.

Workflow: LC-MS Analysis of this compound A 1. Cell Culture & Treatment B 2. Wash Cells (Ice-cold PBS) A->B C 3. Metabolite Extraction (80% Methanol) B->C D 4. Centrifuge & Collect Supernatant C->D E 5. Dry Extract (SpeedVac) D->E F 6. Reconstitute in LC-MS Buffer E->F G 7. LC-MS/MS Analysis (C18 Column, MRM Mode) F->G H 8. Data Analysis (Peak Integration & Quantification) G->H

Fig 3. A typical experimental workflow for quantifying intracellular this compound.
Protocol: In Vitro Histone Crotonyltransferase (HCT) Assay

This protocol is based on cell-free assays used to assess the enzymatic activity of p300.[2]

  • Reagents:

    • Recombinant p300 enzyme.

    • Core histones (e.g., from calf thymus or recombinant).

    • HCT Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).

    • This compound and/or Acetyl-CoA stocks.

    • Stop Solution (e.g., 2X Laemmli sample buffer).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 5 µg of core histones, 1 µg of recombinant p300, and HCT buffer to a final volume of 45 µL.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding 5 µL of varying concentrations of this compound (or Acetyl-CoA for comparison). Final concentrations typically range from 0 to 50 µM.

    • Incubate the reaction at 30°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding an equal volume of 2X Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Resolve the proteins by SDS-PAGE (e.g., 15% gel).

    • Transfer proteins to a PVDF membrane for Western blot analysis.

    • Probe the membrane with specific antibodies against histone crotonylation (e.g., anti-pan-crotonyl-lysine, anti-H3K18cr) and loading controls (e.g., anti-H3).

    • Detect signals using an appropriate secondary antibody and chemiluminescence substrate.

Conclusion and Future Directions

This compound has emerged as a critical signaling molecule that directly links cellular metabolism to epigenetic regulation and gene expression. Its role as a substrate for histone crotonylation, a modification that potently activates transcription, places it at the center of a complex regulatory network with profound implications for cell fate, physiology, and disease. The competitive interplay with Acetyl-CoA for writers like p300/CBP provides a mechanism for cells to translate metabolic fluctuations into specific transcriptional outputs.

For drug development professionals, the enzymes involved in this compound metabolism and signaling—including ACSS2, GCDH, p300/CBP, CDYL, and specific HDACs/SIRTs—represent a rich landscape of potential therapeutic targets. Modulating the activity of these proteins could offer novel strategies for treating cancers that have reprogrammed their metabolism to exploit this pathway for immune evasion, as well as other diseases linked to aberrant crotonylation.

Future research should focus on:

  • Elucidating the transport mechanisms that shuttle this compound from the mitochondria to the nucleus.

  • Identifying the full spectrum of "writer," "eraser," and "reader" proteins for crotonylation on both histone and non-histone targets.

  • Developing specific and potent small-molecule modulators for these regulatory proteins.

  • Further exploring the role of gut microbiota-derived crotonate in influencing host epigenetics and disease susceptibility.

References

The Compartmentalized World of Crotonyl-CoA: A Technical Guide to its Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonyl-CoA is a pivotal intermediate in cellular metabolism, situated at the crossroads of fatty acid and amino acid catabolism. Its metabolic fate is intricately linked to the subcellular compartment in which it resides, with distinct pathways operating in the mitochondria, peroxisomes, and the cytoplasm/nucleus. This technical guide provides an in-depth exploration of this compound metabolism across these compartments, detailing the key enzymatic reactions, summarizing available quantitative data, and providing comprehensive experimental protocols for its study. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the complex processes involved. This document is intended to serve as a valuable resource for researchers investigating the multifaceted roles of this compound in cellular physiology and disease, and for professionals in drug development targeting metabolic pathways.

Introduction

This compound, a four-carbon, monounsaturated short-chain acyl-CoA, is a critical metabolite in several major catabolic pathways. While its concentration is significantly lower than that of acetyl-CoA, its metabolic significance extends beyond simple energy production.[1][2] Recent discoveries have highlighted the role of this compound as a substrate for post-translational modification of proteins, particularly histone crotonylation, which has emerged as an important epigenetic mark influencing gene expression.[3][4] Understanding the spatial and temporal regulation of this compound metabolism is therefore crucial for deciphering its diverse cellular functions. This guide will dissect the metabolic pathways of this compound in three key subcellular locations: the mitochondria, the peroxisomes, and the cytoplasm/nucleus.

Mitochondrial this compound Metabolism

The mitochondrion is a primary site for the generation and processing of this compound. It is produced through two main pathways: the β-oxidation of fatty acids and the catabolism of the amino acids lysine (B10760008) and tryptophan.[5][6]

Generation of Mitochondrial this compound
  • Fatty Acid β-Oxidation: During the breakdown of even-numbered fatty acids, the final thiolytic cleavage of acetoacetyl-CoA yields two molecules of acetyl-CoA. However, the oxidation of butyryl-CoA, a four-carbon fatty acyl-CoA, by acyl-CoA dehydrogenase directly produces this compound.[5]

  • Amino Acid Catabolism: The degradation of L-lysine and L-tryptophan converges to the formation of glutaryl-CoA. The mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) then catalyzes the oxidative decarboxylation of glutaryl-CoA to produce this compound.[5][7]

Fate of Mitochondrial this compound

Once formed, mitochondrial this compound is primarily channeled into the β-oxidation pathway for further degradation.

  • Hydration: Enoyl-CoA hydratase (crotonase) hydrates this compound to form L-β-hydroxybutyryl-CoA.[8]

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes L-β-hydroxybutyryl-CoA to acetoacetyl-CoA.

  • Thiolysis: Mitochondrial thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[9]

Mitochondrial_Crotonyl_CoA_Metabolism cluster_generation Generation cluster_fate Fate Fatty_Acids Fatty_Acids Butyryl-CoA Butyryl-CoA Amino_Acids Lysine, Tryptophan Glutaryl-CoA Glutaryl-CoA Crotonyl-CoA_Mito This compound L-β-Hydroxybutyryl-CoA L-β-Hydroxybutyryl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA Acetyl-CoA TCA_Cycle TCA Cycle

Caption: Mitochondrial metabolism of this compound.

Peroxisomal this compound Metabolism

Peroxisomes are also involved in fatty acid β-oxidation, particularly of very long-chain fatty acids and branched-chain fatty acids.[10][11] While the core reactions are similar to mitochondrial β-oxidation, the enzymes and the initial steps differ.

Generation and Metabolism of Peroxisomal this compound

Peroxisomal β-oxidation of straight-chain fatty acids can generate this compound as an intermediate. The subsequent steps are catalyzed by peroxisomal enzymes:

  • Hydration: Peroxisomal enoyl-CoA hydratase , part of the multifunctional enzyme type 1 (MFE-1) or type 2 (MFE-2), hydrates this compound to β-hydroxybutyryl-CoA.

  • Dehydrogenation: The dehydrogenase activity of MFE-1 or MFE-2 oxidizes β-hydroxybutyryl-CoA to acetoacetyl-CoA.

  • Thiolysis: Peroxisomal 3-ketoacyl-CoA thiolase (e.g., ACAA1) cleaves acetoacetyl-CoA into acetyl-CoA and a shortened acyl-CoA.[12][13][14] The resulting acetyl-CoA can be exported to the cytoplasm or enter other metabolic pathways.

Peroxisomal_Crotonyl_CoA_Metabolism cluster_peroxisome Peroxisome Fatty_Acids_Peroxi Very Long-Chain Fatty Acids Acyl-CoA_Peroxi Acyl-CoA Crotonyl-CoA_Peroxi This compound β-Hydroxybutyryl-CoA_Peroxi β-Hydroxybutyryl-CoA Acetoacetyl-CoA_Peroxi Acetoacetyl-CoA Acetyl-CoA_Peroxi Acetyl-CoA Export Export to Cytoplasm/ Mitochondria

Caption: Peroxisomal metabolism of this compound.

Cytoplasmic and Nuclear this compound Metabolism

The cytoplasm and nucleus represent a distinct metabolic environment for this compound, where it primarily functions as a substrate for post-translational modifications rather than an energy source.

Generation of Cytoplasmic/Nuclear this compound

The primary source of this compound in the cytoplasm and nucleus is exogenous crotonate, a short-chain fatty acid that can be derived from the gut microbiome.[5]

  • Activation of Crotonate: The enzyme acyl-CoA synthetase short-chain family member 2 (ACSS2) is thought to be responsible for converting crotonate into this compound in the cytoplasm and nucleus.[3] However, some studies suggest ACSS2 may not be the primary enzyme for this conversion, indicating other synthetases may be involved.[5]

Fate of Cytoplasmic/Nuclear this compound

The main fate of this compound in this compartment is its use in protein crotonylation.

  • Histone Crotonylation: this compound serves as the donor for the crotonylation of lysine residues on histone proteins. This reaction is catalyzed by histone acetyltransferases (HATs) with broad substrate specificity, such as p300/CBP .[3] Histone crotonylation is generally associated with active gene transcription.[4]

  • Regulation by Hydratase: The chromodomain Y-like (CDYL) protein has been identified as a This compound hydratase in the nucleus. By converting this compound to β-hydroxybutyryl-CoA, CDYL negatively regulates the levels of histone crotonylation.[15]

Cytoplasmic_Nuclear_Crotonyl_CoA_Metabolism cluster_cytoplasm_nucleus Cytoplasm / Nucleus Exogenous_Crotonate Exogenous Crotonate Crotonyl-CoA_Cyto This compound Histones Histones Crotonylated_Histones Crotonylated Histones Gene_Expression Gene Expression β-Hydroxybutyryl-CoA_Cyto β-Hydroxybutyryl-CoA

Caption: Cytoplasmic and nuclear this compound metabolism.

Quantitative Data

Quantitative analysis of this compound and the enzymes involved in its metabolism is essential for a complete understanding of its regulation. The following tables summarize available data.

Table 1: Relative Abundance of this compound

MetaboliteRelative Abundance (compared to Acetyl-CoA)Cellular ContextReference
This compound~1:1000Various cell types[1][2]
This compound<5% of total short-chain acyl-CoA poolHeLa cells, myoblasts, myotubes[6][15]

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeSubstrateKmVmax / kcatOrganism/TissueReference
Glutaryl-CoA Dehydrogenase (GCDH)Glutaryl-CoA5.9 µM-Human fibroblasts[16]
Enoyl-CoA Hydratase (Crotonase)This compound23 µM-Metallosphaera sedula[17]
p300This compoundWell below cellular concentration-Human[1]

Note: Comprehensive kinetic data for all enzymes across different species and subcellular compartments is limited. The provided values are illustrative and may vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism.

Subcellular Fractionation for Acyl-CoA Analysis

This protocol describes the isolation of mitochondrial, peroxisomal, and cytosolic/nuclear fractions for subsequent acyl-CoA quantification.

Subcellular_Fractionation_Workflow start Start: Cell Pellet homogenization Homogenization (Dounce homogenizer in isotonic buffer) start->homogenization centrifuge1 Centrifugation (Low speed, e.g., 700 x g, 10 min) homogenization->centrifuge1 pellet1 Pellet 1 (Nuclei and unbroken cells) centrifuge1->pellet1 supernatant1 Supernatant 1 (Cytosol, Mitochondria, Peroxisomes) centrifuge1->supernatant1 extraction Acyl-CoA Extraction (e.g., solid-phase extraction) pellet1->extraction centrifuge2 Centrifugation (Medium speed, e.g., 10,000 x g, 20 min) supernatant1->centrifuge2 pellet2 Pellet 2 (Mitochondria) centrifuge2->pellet2 supernatant2 Supernatant 2 (Cytosol and Peroxisomes) centrifuge2->supernatant2 pellet2->extraction ultracentrifuge Ultracentrifugation (High speed, e.g., 100,000 x g, 1 h) supernatant2->ultracentrifuge pellet3 Pellet 3 (Peroxisomes) ultracentrifuge->pellet3 supernatant3 Supernatant 3 (Cytosol) ultracentrifuge->supernatant3 pellet3->extraction supernatant3->extraction analysis LC-MS/MS Analysis extraction->analysis

Caption: Workflow for subcellular fractionation.

Protocol:

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization and wash with ice-cold phosphate-buffered saline (PBS). Centrifuge at 500 x g for 5 minutes at 4°C to obtain a cell pellet.

  • Homogenization: Resuspend the cell pellet in an appropriate volume of ice-cold isotonic homogenization buffer (e.g., containing sucrose, MOPS, and EGTA, with protease and phosphatase inhibitors). Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

  • Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclear fraction.

  • Mitochondrial Fraction Isolation: Carefully transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C. The pellet contains the mitochondrial fraction.

  • Peroxisomal and Cytosolic Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the peroxisomal fraction, and the supernatant is the cytosolic fraction.

  • Acyl-CoA Extraction: Immediately process each fraction for acyl-CoA extraction using methods such as solid-phase extraction to preserve the integrity of the CoA thioesters.

Quantification of this compound by LC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.[18]

Protocol:

  • Sample Preparation: Extract acyl-CoAs from subcellular fractions or whole-cell lysates as described above.

  • Internal Standard: Spike samples with a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) for accurate quantification.

  • LC Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography with an appropriate gradient of mobile phases (e.g., an aqueous solution with an ion-pairing agent and an organic solvent).

  • MS/MS Detection: Detect the eluting acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both endogenous this compound and the internal standard.

  • Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay

This spectrophotometric assay measures the activity of GCDH by monitoring the reduction of an artificial electron acceptor.[19][20]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP), and an intermediate electron carrier (e.g., phenazine (B1670421) methosulfate, PMS).

  • Enzyme Preparation: Use mitochondrial extracts or purified GCDH enzyme.

  • Assay Initiation: Add the substrate, glutaryl-CoA, to the reaction mixture to start the reaction.

  • Measurement: Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer. The rate of absorbance decrease is proportional to the GCDH activity.

  • Calculation: Calculate the specific activity of the enzyme based on the molar extinction coefficient of DCPIP.

Enoyl-CoA Hydratase (Crotonase) Activity Assay

This assay measures the hydration of this compound by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in the this compound molecule.[21]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.8) and a known concentration of this compound.

  • Enzyme Preparation: Use cell lysates, subcellular fractions, or purified enoyl-CoA hydratase.

  • Assay Initiation: Add the enzyme preparation to the reaction mixture to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the change in absorbance and the molar extinction coefficient of this compound.

Conclusion

The metabolism of this compound is a highly compartmentalized process with distinct functions in different subcellular locations. In mitochondria and peroxisomes, it is primarily an intermediate in catabolic pathways aimed at energy production. In contrast, in the cytoplasm and nucleus, it serves as a crucial substrate for histone crotonylation, thereby linking cellular metabolism to epigenetic regulation and gene expression. The quantitative data, though still limited, highlights the tight regulation of this compound pools. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of this compound in health and disease. Future studies focusing on the precise quantification of this compound fluxes between compartments and the identification of novel enzymes and transporters will undoubtedly provide deeper insights into the complex and fascinating world of this multifaceted metabolite.

References

An In-depth Technical Guide to the Enzymatic Regulation of Intracellular Crotonyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonyl-coenzyme A (crotonyl-CoA) is a pivotal intermediate in cellular metabolism, positioned at the crossroads of fatty acid and amino acid catabolism. Beyond its bioenergetic role, this compound serves as the donor molecule for histone crotonylation, a dynamic post-translational modification (PTM) implicated in active gene transcription. The intracellular concentration of this compound is therefore a critical determinant of epigenetic regulation, linking the cell's metabolic state to its transcriptional output. This technical guide provides a comprehensive overview of the core enzymes that govern the synthesis and degradation of this compound, summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying biochemical pathways.

Introduction

Intracellular this compound is a short-chain acyl-CoA thioester that plays a crucial role in several metabolic pathways, including the degradation of lysine (B10760008) and tryptophan and the β-oxidation of fatty acids. More recently, it has been identified as a substrate for a significant epigenetic modification: lysine crotonylation (Kcr). This PTM, catalyzed by enzymes such as the p300/CBP coactivators, is associated with active chromatin and stimulates gene transcription to an even greater degree than the well-studied process of acetylation.[1][2] The level of histone crotonylation is directly influenced by the cellular concentration of this compound, creating a direct link between metabolic flux and gene regulation.[3] Understanding the enzymatic control of this compound homeostasis is therefore essential for researchers in metabolism, epigenetics, and drug development targeting these interconnected processes.

Metabolic Pathways of this compound

The intracellular pool of this compound is maintained through a dynamic balance between its synthesis from various metabolic sources and its consumption by several enzymatic pathways.

Synthesis of this compound

This compound is primarily generated within the mitochondria from two major catabolic routes:

  • Amino Acid Catabolism : The degradation pathways of L-lysine, L-hydroxylysine, and L-tryptophan converge to produce glutaryl-CoA.[4][5] The mitochondrial enzyme Glutaryl-CoA Dehydrogenase (GCDH) then catalyzes the oxidative decarboxylation of glutaryl-CoA to form this compound and CO2.[4][6] This reaction is a key source of mitochondrial this compound.

  • Fatty Acid β-Oxidation : The initial step in the β-oxidation of short-chain fatty acids, such as butyrate, is catalyzed by Short-Chain Acyl-CoA Dehydrogenase (ACADS) .[7][8] This mitochondrial flavoenzyme dehydrogenates butyryl-CoA to produce this compound.[8]

A third, debated pathway involves the conversion of exogenous crotonate, a short-chain fatty acid that can be produced by gut microbiota. It was initially proposed that the enzyme Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) could convert crotonate into this compound in the cytoplasm and nucleus. However, recent in vitro studies and structural modeling have demonstrated that ACSS2 is unable to mediate the generation of this compound from crotonate, suggesting other enzymes are responsible for this conversion.

cluster_synthesis This compound Synthesis Pathways sub sub prod prod enz enz path path Lysine Lysine Glutaryl_CoA Glutaryl_CoA Lysine->Glutaryl_CoA multiple steps Tryptophan Tryptophan Tryptophan->Glutaryl_CoA multiple steps Crotonyl_CoA Crotonyl_CoA Glutaryl_CoA->Crotonyl_CoA GCDH GCDH GCDH->Glutaryl_CoA Butyrate Butyrate Butyryl_CoA Butyryl-CoA Butyrate->Butyryl_CoA ACADS ACADS ACADS->Butyryl_CoA Butyryl_CoA->Crotonyl_CoA path1 Amino Acid Catabolism path2 Fatty Acid β-Oxidation

Fig 1. Major mitochondrial pathways for this compound synthesis.
Consumption of this compound

Intracellular this compound is consumed through several enzymatic reactions in different subcellular compartments:

  • Hydration to β-Hydroxybutyryl-CoA : This is a primary consumption route.

    • In mitochondria, Short-chain enoyl-CoA hydratase (ECHS1) , also known as crotonase, catalyzes the hydration of this compound to (S)-3-hydroxybutyryl-CoA as part of the β-oxidation spiral.[9][10]

    • In the nucleus, the transcriptional corepressor Chromodomain Y-like (CDYL) possesses intrinsic this compound hydratase activity, converting this compound to β-hydroxybutyryl-CoA.[11][12] This activity directly reduces the available substrate for histone crotonylation, thereby acting as a negative regulator of this epigenetic mark.[11][13]

  • Utilization for Histone Crotonylation : In the nucleus, this compound serves as the donor for histone lysine crotonylation (Kcr). This reaction is catalyzed by histone acyltransferases with crotonyltransferase activity, most notably p300/CBP .[2][14] This process directly links this compound levels to the regulation of gene expression.

  • Reduction to Butyryl-CoA : Enzymes known as This compound carboxylases/reductases (CCRs) can catalyze the reduction of this compound back to butyryl-CoA.

cluster_consumption This compound Consumption Pathways cluster_hydration Hydration cluster_crotonylation Histone Modification cluster_reduction Reduction sub sub prod prod enz enz path path Crotonyl_CoA This compound ECHS1 ECHS1 (Mitochondria) Hydroxybutyryl_CoA β-Hydroxybutyryl-CoA Crotonyl_CoA->Hydroxybutyryl_CoA p300 p300/CBP (Nucleus) Histones Histone (Lysine) CCR CCRs Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA ECHS1->Crotonyl_CoA CDYL CDYL (Nucleus) CDYL->Crotonyl_CoA p300->Histones Crotonylated_Histones Crotonylated Histone Histones->Crotonylated_Histones Gene Activation CCR->Crotonyl_CoA

Fig 2. Primary enzymatic pathways for the consumption of this compound.

Quantitative Data on Key Regulatory Enzymes

The activity of enzymes that produce and consume this compound is fundamental to its intracellular regulation. The following tables summarize available quantitative data for these key enzymes.

Table 1: Kinetic Parameters of this compound Producing Enzymes

Enzyme Organism/Tissue Substrate K_m_ (μM) Notes
GCDH Human Fibroblasts Glutaryl-CoA 5.9 Measured using a tritium (B154650) release assay.[15][16]
GCDH Human Glutaryl-CoA 4.7 - 34 Values vary with pH (6.5 - 8.5).[5]

Table 2: Kinetic and Binding Parameters of this compound Consuming Enzymes

Enzyme Organism/Tissue Substrate K_m_ (μM) K_cat_ (s⁻¹) K_D_ (nM) Notes
ECHS1 Human This compound 15.63 384.6 863 K_m_ and K_cat_ derived from enzyme activity assays; K_D_ from Surface Plasmon Resonance (SPR).[9][17]
CDYL Human This compound N/A N/A N/A Acts as a this compound hydratase, but specific kinetic parameters are not detailed in the literature.[11][12]

| p300/CBP | Human | this compound | N/A | N/A | N/A | Possesses histone crotonyltransferase (HCT) activity, which is competed by acetyl-CoA.[2][18] |

N/A: Data not available in the cited search results.

Experimental Protocols

Investigating the enzymatic regulation of this compound requires robust methodologies for measuring metabolite levels and enzyme activities. Below are detailed protocols for key experiments.

Quantification of Intracellular this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of short-chain acyl-CoAs from biological samples.[19][20]

Objective: To measure the absolute or relative abundance of this compound in cell or tissue extracts.

Principle: Cell or tissue extracts are deproteinized, and the supernatant containing acyl-CoAs is analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Separation is achieved using reverse-phase chromatography, and quantification is performed using multiple reaction monitoring (MRM).

Methodology:

  • Sample Preparation:

    • Harvest cells (e.g., 1-5 million) or flash-frozen tissue (~20 mg).

    • For adherent cells, aspirate media and wash twice with ice-cold PBS.

    • Add 400 µL of ice-cold extraction solvent (e.g., 2.5% 5-sulfosalicylic acid (SSA) in water, or acetonitrile/methanol/water 2:2:1 v/v/v).[19][21] An internal standard mix (e.g., U-13C labeled cell extracts) should be included for absolute quantification.[22]

    • Scrape cells or homogenize tissue on ice.

    • Vortex vigorously and centrifuge at >16,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject 5-10 µL of the extract onto a reverse-phase C18 column (e.g., Agilent AdvanceBio peptide C18, 2.1 × 150 mm, 2.7 µm).[22]

    • Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient runs from ~3% B to 40% B over 10-15 minutes to elute short-chain acyl-CoAs.[22]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an electrospray ionization (ESI) source.

    • MRM Transition for this compound: Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 836.2 → 331.1 or other characteristic fragments).

  • Data Analysis:

    • Integrate the peak area for the this compound MRM transition.

    • Quantify the concentration by comparing the peak area to a standard curve generated with pure this compound standard or by using the ratio to the internal standard.

start Cell/Tissue Sample extraction 1. Extraction (Ice-cold solvent + Internal Std) start->extraction centrifuge 2. Deproteinization (Centrifugation) extraction->centrifuge supernatant Supernatant Collection centrifuge->supernatant lcms 3. LC-MS/MS Analysis (C18 column, MRM mode) supernatant->lcms analysis 4. Data Analysis (Peak Integration, Quantification) lcms->analysis end This compound Level analysis->end

Fig 3. Experimental workflow for LC-MS/MS quantification of this compound.
Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay

This assay measures the specific activity of GCDH by quantifying the release of tritium from a radiolabeled substrate.[15][23][24]

Objective: To determine the enzymatic activity of GCDH in cell or tissue lysates.

Principle: The dehydrogenation of [2,3,4-³H]glutaryl-CoA by GCDH releases tritium (³H) into the solvent (water). The reaction is stopped, and the unreacted substrate is removed using an ion-exchange resin. The radioactivity of the aqueous phase (tritiated water) is then measured by liquid scintillation counting and is directly proportional to GCDH activity.

Methodology:

  • Substrate Preparation: Synthesize [2,3,4-³H]glutaryl-CoA from radiolabeled glutaric acid.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).

    • The total reaction volume is typically 100-200 µL.

    • Components include: cell/tissue sonicate (as enzyme source), an artificial electron acceptor (e.g., phenazine (B1670421) methosulfate), and the [2,3,4-³H]glutaryl-CoA substrate (final concentration around the K_m_, e.g., 5-10 µM).

  • Enzymatic Reaction:

    • Pre-incubate the cell sonicate and buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the radiolabeled substrate.

    • Incubate at 37°C for a fixed time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Separation:

    • Stop the reaction by adding strong acid (e.g., HClO₄).

    • Centrifuge to pellet precipitated protein.

    • Apply the supernatant to a small anion-exchange column (e.g., Dowex-1) to bind the negatively charged [³H]glutaryl-CoA.

    • Elute the tritiated water (³H₂O) with water.

  • Quantification:

    • Combine the eluate with liquid scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Calculate specific activity based on the amount of protein in the sonicate and the specific activity of the substrate.

In Vitro Histone Crotonylation Assay

This assay assesses the ability of an enzyme (e.g., p300) or a regulator (e.g., CDYL) to affect the crotonylation of histones.[25]

Objective: To determine if a protein has histone crotonyltransferase (HCT) activity or if it can inhibit HCT activity by consuming this compound.

Principle: A source of histone acetyltransferase (like recombinant p300) is incubated with a histone substrate (e.g., core histones or recombinant H3) and the donor molecule, this compound. The reaction products are then resolved by SDS-PAGE, and the level of histone crotonylation is detected by Western blotting using an antibody specific for a crotonylated lysine residue (e.g., pan-Kcr or anti-H3K18cr).

Methodology:

  • Reaction Setup:

    • In a microfuge tube, combine the following in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 10% glycerol):

      • Recombinant p300 enzyme.

      • Histone substrate (e.g., 5 µg of calf thymus histones).

      • This compound (e.g., 1 mM final concentration).

      • (If testing an inhibitor/hydratase like CDYL, add the purified recombinant protein at various concentrations).

  • Incubation: Incubate the reaction mixture at 30°C or 37°C for 1 hour.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection:

    • Boil the samples for 5 minutes and resolve the proteins on an SDS-PAGE gel (e.g., 15%).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody against the specific crotonylation mark (e.g., anti-pan-Kcr).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control antibody (e.g., anti-H3) should be used to ensure equal histone loading.

Conclusion

The enzymatic control of intracellular this compound is a critical regulatory node that integrates cellular metabolism with epigenetic control of gene expression. The synthesis of this compound is primarily driven by mitochondrial catabolism of amino acids and fatty acids via GCDH and ACADS, respectively. Its consumption is governed by the hydratase activities of ECHS1 in the mitochondria and CDYL in the nucleus, and its utilization by histone crotonyltransferases like p300. The balance of these enzymatic activities dictates the availability of this compound for histone modification, thereby influencing transcriptional programs. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this pathway, identify novel regulatory mechanisms, and explore potential therapeutic targets at the interface of metabolism and epigenetics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate relationship between the gut microbiome and host physiology is a rapidly evolving field of research with profound implications for human health and disease. Microbial metabolites, particularly short-chain fatty acids (SCFAs), play a pivotal role in this communication. Among these, the emerging evidence surrounding crotonyl-CoA, a reactive metabolite derived from the microbial fermentation of dietary fibers, highlights its significant function as an epigenetic regulator. This technical guide provides an in-depth exploration of the synthesis of this compound by the gut microbiota, its subsequent impact on host cell signaling through histone crotonylation, and the modulation of gene expression. We present a compilation of quantitative data, detailed experimental protocols for studying this pathway, and visual diagrams of the core mechanisms to facilitate further research and therapeutic development in this promising area.

Introduction: The Gut Microbiome as an Epigenetic Modulator

The human gut is colonized by a complex and dynamic community of microorganisms that profoundly influences host metabolism, immunity, and overall health. A key mechanism through which the gut microbiota exerts its influence is the production of a diverse array of metabolites. Short-chain fatty acids (SCFAs), such as butyrate (B1204436), propionate, and acetate, are the most abundant of these metabolites, produced primarily through the fermentation of dietary fibers that escape digestion in the upper gastrointestinal tract.

Recent discoveries have unveiled a novel layer of complexity in the host-microbiome interaction, demonstrating that these microbial metabolites can directly impact the host's epigenetic landscape. This is exemplified by the role of this compound, a metabolite derived from the microbial products crotonate and butyrate. This compound serves as a substrate for a specific post-translational modification of histone proteins known as lysine (B10760008) crotonylation (Kcr). This modification alters chromatin structure and regulates gene expression, thereby linking microbial metabolism directly to the host's genetic programming. This guide will delve into the technical aspects of studying the production of this compound by the gut microbiome and its downstream effects on host cells.

The Origin of this compound: A Gut Microbiome Perspective

The primary source of this compound in the context of the gut is the microbial fermentation of dietary components.[1] Gut bacteria, through their metabolic activities, produce short-chain fatty acids, including crotonate and butyrate, which can be taken up by host intestinal epithelial cells.[2][3]

Microbial Production of this compound Precursors

The gut microbiota produces crotonate and butyrate through various fermentation pathways. Butyrate is a well-studied SCFA, and its concentration in the colon can range from 10 to 25 mM, representing approximately 15-23% of the total SCFAs in human stool.[4][5] The abundance of butyrate-producing bacteria and the availability of dietary fiber are key determinants of its concentration.[4] As overall SCFA concentrations in the colon increase, there is a significant shift towards a higher proportion of butyrate.[6][7]

Host Cell Uptake and Conversion to this compound

Once produced by the microbiota, crotonate and butyrate are transported into intestinal epithelial cells.[3] Inside the cell, these SCFAs are converted into their respective CoA thioesters. Specifically, crotonate and butyrate can be converted to this compound.[2][3] The enzyme Acyl-CoA synthetase short-chain family member 2 (ACSS2) is implicated in the conversion of crotonate to this compound.[3] Additionally, butyryl-CoA, derived from butyrate, can be oxidized to this compound by acyl-CoA dehydrogenase.[8]

The following diagram illustrates the pathway from microbial fermentation to intracellular this compound.

G cluster_gut_lumen Gut Lumen cluster_epithelial_cell Intestinal Epithelial Cell Dietary Fibers Dietary Fibers Gut Microbiota Gut Microbiota Dietary Fibers->Gut Microbiota Fermentation Crotonate Crotonate Gut Microbiota->Crotonate Butyrate Butyrate Gut Microbiota->Butyrate Crotonate_in Crotonate Crotonate->Crotonate_in Transport Butyrate_in Butyrate Butyrate->Butyrate_in Transport ACSS2 ACSS2 Crotonate_in->ACSS2 Butyryl-CoA Butyryl-CoA Butyrate_in->Butyryl-CoA This compound This compound Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Butyryl-CoA->Acyl-CoA Dehydrogenase ACSS2->this compound Acyl-CoA Dehydrogenase->this compound

Caption: Production and uptake of this compound precursors.

This compound and Histone Crotonylation: The Epigenetic Link

Intracellular this compound serves as the donor for lysine crotonylation, a post-translational modification on histone proteins. This modification neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure and facilitating gene transcription.[9]

The Enzymatic Machinery of Crotonylation

Histone crotonylation is a dynamic process regulated by "writer" and "eraser" enzymes. The histone acetyltransferase p300/CBP has been identified as a primary "writer" of crotonylation, catalyzing the transfer of the crotonyl group from this compound to lysine residues on histones.[10] Conversely, Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3, act as "erasers," removing the crotonyl modification.[2][11] The gut microbiota-derived SCFA butyrate is a known inhibitor of Class I HDACs, and by inhibiting their decrotonylase activity, butyrate can indirectly increase levels of histone crotonylation.[2][11]

The following diagram illustrates the regulation of histone crotonylation.

G This compound This compound p300/CBP p300/CBP (Writer) This compound->p300/CBP Histone Histone Histone->p300/CBP Crotonylated Histone Crotonylated Histone HDACs (Class I) HDACs (Eraser) Crotonylated Histone->HDACs (Class I) Removes crotonyl group p300/CBP->Crotonylated Histone Adds crotonyl group HDACs (Class I)->Histone Butyrate Butyrate Butyrate->HDACs (Class I) Inhibits

Caption: Regulation of histone crotonylation.
Functional Consequences of Histone Crotonylation

Histone crotonylation, particularly at sites such as H3K18cr, is associated with active gene transcription.[2] Studies have shown that increased levels of histone crotonylation at transcription start sites (TSS) correlate with higher gene expression levels in colon epithelial cells.[2] The depletion of the gut microbiota through antibiotic treatment leads to a significant decrease in histone crotonylation in the colon, highlighting the crucial role of microbial metabolites in maintaining this epigenetic mark.[2][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its precursors in the gut.

Table 1: Concentration of Butyrate in the Human Gut and Circulation

LocationConcentrationReference(s)
Colon10 - 25 mM[4]
Stool (as a percentage of total SCFAs)15 - 23%[4]
Portal Circulation~30 µM[13]
Systemic Circulation0.2 - 15 µM[13]

Table 2: Impact of Gut Microbiota Depletion on Histone Crotonylation in Mouse Colon

ConditionHistone Crotonylation LevelReference(s)
Conventional MiceHigh[12]
Antibiotic-Treated/Germ-Free MiceDrastically Reduced[12]

Table 3: Effect of HDAC Inhibitors on Histone Crotonylation in HCT116 Colon Cancer Cells

TreatmentEffect on Histone CrotonylationReference(s)
ButyrateIncreased[2]
MS275 (Class I HDAC inhibitor)Significantly Increased[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound and its effects.

In Vitro Gut Fermentation Model for SCFA Production

This protocol describes a batch fermentation model to assess the production of SCFAs from different substrates by the gut microbiota.

Materials:

  • Anaerobic chamber

  • Sterile fermentation tubes

  • Fermentation medium (e.g., basal medium with peptone)

  • Fresh human fecal samples from healthy donors

  • Phosphate (B84403) buffer

  • Substrate of interest (e.g., dietary fiber)

  • Gas chromatography (GC) system for SCFA analysis

Procedure:

  • Prepare the fermentation medium and autoclave all materials.

  • Inside an anaerobic chamber, prepare a fecal slurry by homogenizing fresh fecal samples in phosphate buffer (e.g., 32% wt/vol).[1]

  • To each fermentation tube, add 7.5 mL of fermentation medium, 2 mL of the fecal slurry, and 0.5 g of the substrate.[1]

  • Incubate the tubes at 37°C with gentle shaking for a defined period (e.g., 20 hours).[1]

  • At the end of the incubation, centrifuge the tubes to pellet the solids.

  • Collect the supernatant for SCFA analysis.

  • Analyze SCFA concentrations (acetate, propionate, butyrate, crotonate) using a gas chromatography system.

Quantification of Short-Chain Acyl-CoA Esters by HPLC

This protocol outlines a method for the extraction and quantification of short-chain acyl-CoA esters, including this compound, from tissue samples.

Materials:

  • Tissue sample (e.g., freeze-clamped liver or colon tissue)

  • Perchloric acid

  • Sep-Pak C18 cartridges

  • HPLC system with a reverse-phase C18 column and UV detector (260 nm)

  • Acetonitrile

  • Ammonium (B1175870) acetate

  • Internal standard (e.g., isobutyryl-CoA)

Procedure:

  • Extract acyl-CoA esters from the tissue sample by homogenization in perchloric acid.[14]

  • Apply the extract to a conditioned Sep-Pak C18 cartridge.[14]

  • Wash the cartridge sequentially with acidic water, petroleum ether, chloroform, and methanol.[14]

  • Elute the acyl-CoA esters with an ethanol/water solution containing ammonium acetate.[14]

  • Analyze the eluate using an HPLC system with a reverse-phase C18 column.

  • Separate the acyl-CoA esters using a linear gradient of acetonitrile.[14]

  • Detect and quantify the acyl-CoA esters by monitoring the absorbance at 260 nm.[14]

  • Use an internal standard for accurate quantification.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Crotonylation

This protocol describes the procedure for performing ChIP-seq to map the genomic localization of histone crotonylation marks.

Materials:

  • Colon epithelial cells or tissue

  • Formaldehyde (for crosslinking)

  • Antibody specific for the histone crotonylation mark of interest (e.g., anti-H3K18cr)

  • Protein A/G beads

  • Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution

  • Sonication or micrococcal nuclease for chromatin fragmentation

  • Reagents for DNA purification

  • Next-generation sequencing platform

Procedure:

  • Crosslink proteins to DNA in cells or tissue using formaldehyde.[15][16]

  • Isolate nuclei and fragment the chromatin by sonication or enzymatic digestion to obtain fragments of 200-500 bp.[16]

  • Incubate the sheared chromatin with an antibody specific for the histone crotonylation mark.[16]

  • Immunoprecipitate the antibody-chromatin complexes using Protein A/G beads.[16]

  • Wash the beads to remove non-specifically bound chromatin.

  • Reverse the crosslinks and elute the DNA.

  • Purify the immunoprecipitated DNA.

  • Prepare a DNA library from the ChIP sample and a corresponding input DNA control.[15]

  • Perform high-throughput sequencing of the libraries.

  • Analyze the sequencing data to identify genomic regions enriched for the histone crotonylation mark.

The following diagram provides a workflow for a typical ChIP-seq experiment.

G Cell/Tissue Collection Cell/Tissue Collection Crosslinking Crosslinking Cell/Tissue Collection->Crosslinking Chromatin Fragmentation Chromatin Fragmentation Crosslinking->Chromatin Fragmentation Immunoprecipitation Immunoprecipitation Chromatin Fragmentation->Immunoprecipitation Reverse Crosslinking & DNA Purification Reverse Crosslinking & DNA Purification Immunoprecipitation->Reverse Crosslinking & DNA Purification Library Preparation Library Preparation Reverse Crosslinking & DNA Purification->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis

References

The Regulatory Role of Crotonyl-CoA in Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonyl-Coenzyme A (crotonyl-CoA) has emerged as a critical regulator of gene expression, acting as the donor molecule for histone lysine (B10760008) crotonylation (Kcr), a dynamic post-translational modification (PTM). This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound and histone crotonylation influence chromatin architecture and transcriptional output. We detail the enzymatic machinery responsible for writing, erasing, and reading this epigenetic mark, and discuss the intricate link between cellular metabolism and the regulation of gene expression. This guide also presents quantitative data on the impact of histone crotonylation, detailed experimental protocols for its study, and visual diagrams of the key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: Histone Crotonylation as a Potent Transcriptional Activator

Histone post-translational modifications are fundamental to the regulation of gene expression. Among the various acylations of lysine residues, histone crotonylation has been identified as a potent activator of transcription, often exerting a stronger influence than the well-studied histone acetylation.[1][2] This modification, where a crotonyl group is transferred from this compound to a lysine residue on a histone protein, is enriched at active gene promoters and enhancers.[3] The level of histone crotonylation is directly influenced by the intracellular concentration of this compound, which is in turn governed by cellular metabolic states, particularly fatty acid and amino acid metabolism.[1] This direct link between metabolism and epigenetic regulation provides a mechanism for cells to adapt their gene expression programs in response to metabolic cues.

The Core Machinery of Histone Crotonylation

The dynamic regulation of histone crotonylation is controlled by a trio of protein families: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it and elicit downstream effects.

Writers: Histone Crotonyltransferases (HCTs)

The primary enzymes responsible for catalyzing the transfer of the crotonyl group from this compound to histone lysines are the histone acetyltransferases (HATs) p300/CBP .[1][4] These enzymes exhibit dual specificity, capable of utilizing both acetyl-CoA and this compound as cofactors. The competition between these two acyl-CoAs for the p300/CBP active site is a key regulatory nexus.[1] Another identified histone crotonyltransferase is MOF (males absent on the first) , which is conserved evolutionarily.[4]

Erasers: Histone Decrotonylases (HDCRs)

The removal of crotonyl groups from histones is carried out by histone deacetylases (HDACs). Specifically, Class I HDACs and sirtuins, including SIRT1, SIRT2, and SIRT3 , have been shown to possess decrotonylase activity.[5] This enzymatic removal ensures the reversibility and dynamic nature of histone crotonylation, allowing for rapid changes in gene expression in response to cellular signals.

Readers: Effectors of Crotonylation Signaling

Proteins containing specific "reader" domains recognize crotonylated lysines and translate this modification into downstream biological outcomes. The YEATS domain is a prominent reader of histone crotonylation, with proteins like YEATS2 , AF9 , and TAF14 binding to crotonylated histones to regulate transcription.[6] The recruitment of these reader proteins to chromatin is a crucial step in crotonylation-mediated gene activation.

A negative regulator of this pathway is the Chromodomain Y-like (CDYL) protein, which acts as a this compound hydratase, converting this compound to β-hydroxybutyryl-CoA.[7] This reduces the available pool of this compound for histone modification, thereby downregulating gene expression.

Metabolic Regulation of Gene Expression via this compound

The cellular concentration of this compound is a direct reflection of the metabolic state of the cell, primarily influenced by fatty acid and amino acid catabolism. An increase in the intracellular pool of this compound shifts the balance of p300/CBP activity towards histone crotonylation, leading to the activation of specific gene expression programs.[1][2] This coupling of metabolism to epigenetic control allows for a sophisticated cellular response to changes in nutrient availability and energy status. For instance, during periods of high fatty acid oxidation, the increased production of this compound can lead to the upregulation of genes involved in metabolic adaptation.

Quantitative Data on Histone Crotonylation

The following tables summarize key quantitative data related to the enzymatic activity and the impact of histone crotonylation on gene expression.

EnzymeSubstrateApparent Km (µM)Apparent kcat (min-1)kcat/Km (min-1µM-1)Reference
p300Acetyl-CoA1.1 ± 0.20.040 ± 0.0020.036[8]
p300n-Butyryl-CoA3.6 ± 0.80.025 ± 0.0020.007[8]

Table 1: Kinetic Parameters of p300 with different Acyl-CoAs. Note: Butyryl-CoA is a close structural analog of this compound. The data indicates that p300 has a higher catalytic efficiency with acetyl-CoA compared to longer chain acyl-CoAs.

Histone ModificationEffect on TranscriptionFold Change in Gene ExpressionCellular ContextReference
Histone CrotonylationActivation> AcetylationIn vitro transcription assay[1]
Increased H3K9crActivationVaries by geneNeural Development[9][10]
Increased H3K18laActivationVaries by geneNeural Development[9][10]

Table 2: Impact of Histone Acylations on Gene Expression. The fold change in gene expression is highly context-dependent and varies between different genes and cellular states.

Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Crotonylation

This protocol is adapted for the analysis of histone crotonylation and includes a spike-in control for robust normalization.[11]

1. Cell Cross-linking and Lysis:

  • Grow cells to 70-80% confluency.

  • Add formaldehyde (B43269) to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the reaction with glycine (B1666218) at a final concentration of 125 mM for 5 minutes.

  • Harvest cells, wash with ice-cold PBS, and lyse the cells in a buffer containing protease inhibitors.

2. Chromatin Shearing:

  • Resuspend the cell pellet in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.

  • Verify the fragment size by running an aliquot on an agarose (B213101) gel.

3. Spike-in Control Addition:

  • Add a fixed amount of chromatin from a different species (e.g., Drosophila) to each human chromatin sample. This will serve as a spike-in control for normalization.

4. Immunoprecipitation:

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the chromatin overnight at 4°C with an antibody specific for the histone crotonylation mark of interest (e.g., anti-H3K9cr).

  • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

5. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

6. DNA Purification and Library Preparation:

  • Purify the DNA using a PCR purification kit.

  • Prepare the DNA library for sequencing according to the manufacturer's instructions.

7. Sequencing and Data Analysis:

  • Sequence the DNA libraries on a next-generation sequencing platform.

  • Align the reads to the human and spike-in control genomes.

  • Use the spike-in reads to normalize the ChIP-seq signal between samples.

  • Perform peak calling and downstream analysis to identify regions enriched for histone crotonylation.

In Vitro Transcription Assay

This assay is used to directly assess the effect of histone crotonylation on transcription.[12][13]

1. Template Preparation:

  • Prepare a linear DNA template containing a promoter (e.g., CMV) upstream of a reporter gene.

2. Histone Crotonylation Reaction:

  • Incubate recombinant histones with the catalytic domain of p300 in the presence of either this compound or acetyl-CoA.

  • Allow the reaction to proceed to achieve histone crotonylation or acetylation.

3. Chromatin Assembly:

  • Assemble the modified histones and the DNA template into chromatin.

4. In Vitro Transcription Reaction:

  • Set up the transcription reaction containing the chromatinized template, RNA polymerase II, and a mixture of ribonucleotides (ATP, GTP, CTP, UTP).

  • Incubate at 30°C to allow for transcription.

5. RNA Analysis:

  • Purify the transcribed RNA.

  • Quantify the amount of RNA produced using RT-qPCR or by running on a denaturing agarose gel followed by staining.

  • Compare the transcriptional output from templates with crotonylated histones versus acetylated or unmodified histones.

Mass Spectrometry Analysis of Histone Crotonylation

This protocol outlines the general steps for identifying and quantifying histone crotonylation sites by LC-MS/MS.[3][14][15][16][17][18][19][20]

1. Histone Extraction:

  • Isolate nuclei from cells or tissues.

  • Extract histones using an acid extraction method.

2. Sample Preparation and Digestion:

  • Perform a chemical derivatization step (e.g., propionylation) to block unmodified lysine residues.

  • Digest the histones into peptides using an appropriate protease (e.g., trypsin).

3. Peptide Enrichment (Optional):

  • For low-abundance modifications, enrich for crotonylated peptides using an antibody specific for crotonyl-lysine.

4. LC-MS/MS Analysis:

  • Separate the peptides by reverse-phase liquid chromatography.

  • Analyze the eluted peptides using a high-resolution mass spectrometer.

  • Acquire MS/MS spectra of the peptides for sequencing.

5. Data Analysis:

  • Search the MS/MS data against a protein database to identify the peptide sequences and the sites of crotonylation.

  • Quantify the relative abundance of crotonylated peptides between different samples using label-free or label-based quantification methods.

Visualizing the Pathways and Workflows

Signaling Pathway of Histone Crotonylation

Histone_Crotonylation_Pathway cluster_Metabolism Cellular Metabolism cluster_Regulation Epigenetic Regulation cluster_Chromatin Chromatin Level Fatty Acids Fatty Acids This compound This compound Fatty Acids->this compound Amino Acids Amino Acids Amino Acids->this compound p300 p300/CBP (Writer) This compound->p300 Substrate Histones Histones p300->Histones Crotonylation Crotonylated_Histones Crotonylated Histones HDACs HDACs/SIRTs (Eraser) HDACs->Histones YEATS YEATS Proteins (Reader) Gene_Activation Gene Activation YEATS->Gene_Activation Recruitment of Transcription Factors CDYL CDYL CDYL->this compound Hydratation to β-hydroxybutyryl-CoA Crotonylated_Histones->HDACs Decrotonylation Crotonylated_Histones->YEATS Recognition

Caption: The signaling pathway of histone crotonylation.

Experimental Workflow for ChIP-seq

ChIP_seq_Workflow start Cell Culture crosslinking Cross-linking (Formaldehyde) start->crosslinking lysis Cell Lysis crosslinking->lysis sonication Chromatin Shearing (Sonication) lysis->sonication ip Immunoprecipitation (anti-Kcr Antibody) sonication->ip wash Washes ip->wash elution Elution & Reverse Cross-linking wash->elution purification DNA Purification elution->purification library_prep Library Preparation purification->library_prep sequencing Next-Generation Sequencing library_prep->sequencing analysis Data Analysis (Alignment, Peak Calling, Normalization) sequencing->analysis end Identified Crotonylated Regions analysis->end

Caption: A streamlined workflow for ChIP-seq analysis.

Logical Relationship of this compound Mediated Gene Regulation

Logical_Relationship Metabolic_State Metabolic State (e.g., High Fatty Acid Oxidation) Crotonyl_CoA_Pool Increased Intracellular This compound Pool Metabolic_State->Crotonyl_CoA_Pool p300_Activity p300/CBP Activity Shift towards Crotonylation Crotonyl_CoA_Pool->p300_Activity Histone_Crotonylation Increased Histone Crotonylation p300_Activity->Histone_Crotonylation Chromatin_Accessibility Increased Chromatin Accessibility Histone_Crotonylation->Chromatin_Accessibility Gene_Expression Altered Gene Expression (Transcriptional Activation) Chromatin_Accessibility->Gene_Expression

References

The Role of Crotonyl-CoA in Cancer Cell Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crotonyl-CoA, a short-chain acyl-CoA molecule, has emerged as a critical node in the intricate metabolic landscape of cancer cells. Traditionally viewed as an intermediate in fatty acid and amino acid metabolism, recent discoveries have unveiled its pivotal role as the primary substrate for protein crotonylation, a post-translational modification (PTM) with profound implications for gene regulation and cellular function. This technical guide provides a comprehensive overview of the metabolic pathways governing this compound levels, its enzymatic regulation, and its multifaceted role in cancer biology. We present quantitative data, detailed experimental protocols, and visual pathways to equip researchers with the knowledge and tools necessary to investigate this burgeoning field of cancer metabolism and identify novel therapeutic targets.

Introduction to this compound and Protein Crotonylation

This compound is a thioester of coenzyme A and crotonic acid. Its significance in cancer biology has been magnified by the discovery of lysine (B10760008) crotonylation (Kcr), a PTM where the crotonyl group is transferred from this compound to the ε-amino group of lysine residues on both histone and non-histone proteins.[1] This modification, distinct from the well-studied acetylation, is catalyzed by crotonyltransferases and removed by decrotonylases.[2] Histone crotonylation, particularly on H3K18, is associated with active gene transcription and is enriched at promoters and enhancers.[1][3] The abundance of intracellular this compound directly influences the levels of protein crotonylation, thereby linking cellular metabolism to epigenetic regulation and gene expression.[1][3]

Metabolic Origins of this compound in Cancer Cells

The intracellular pool of this compound is primarily derived from two major metabolic pathways that are often dysregulated in cancer:

  • Fatty Acid β-oxidation: The oxidation of butyryl-CoA, a short-chain fatty acid, generates this compound. This process is catalyzed by short-chain acyl-CoA dehydrogenase (ACADS) and acyl-CoA oxidases (ACOX1, ACOX3).[2]

  • Amino Acid Catabolism: The degradation of the essential amino acids lysine and tryptophan is a significant source of this compound.[4][5] In this pathway, glutaryl-CoA is oxidatively decarboxylated to this compound by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[6]

Cancer cells can rewire these pathways to ensure a steady supply of this compound. For instance, glioblastoma stem cells (GSCs) upregulate the lysine transporter SLC7A2 and GCDH while downregulating the this compound consuming enzyme ECHS1, leading to an accumulation of intracellular this compound and increased histone H4 crotonylation.[7]

dot

cluster_fatty_acid Fatty Acid Metabolism cluster_amino_acid Amino Acid Catabolism Butyryl-CoA Butyryl-CoA ACADS/ACOX ACADS/ACOX Butyryl-CoA->ACADS/ACOX This compound This compound ACADS/ACOX->this compound Protein Crotonylation Protein Crotonylation This compound->Protein Crotonylation p300/CBP (Writers) ECHS1/CDYL ECHS1/CDYL This compound->ECHS1/CDYL Hydration (Consumption) Lysine/Tryptophan Lysine/Tryptophan Glutaryl-CoA Glutaryl-CoA Lysine/Tryptophan->Glutaryl-CoA GCDH GCDH Glutaryl-CoA->GCDH GCDH->this compound HDACs/SIRTs HDACs/SIRTs Protein Crotonylation->HDACs/SIRTs Decrotonylation (Erasers) Gene Expression Gene Expression Protein Crotonylation->Gene Expression Downstream Metabolism Downstream Metabolism ECHS1/CDYL->Downstream Metabolism Cancer Phenotypes Cancer Phenotypes Gene Expression->Cancer Phenotypes

Caption: Metabolic pathways influencing this compound levels and protein crotonylation in cancer.

Enzymatic Regulation of this compound and Protein Crotonylation

The dynamic balance of this compound and protein crotonylation is tightly controlled by a set of "writer," "eraser," and "reader" proteins, as well as enzymes involved in this compound metabolism.

  • Writers (Crotonyltransferases): The histone acetyltransferases (HATs) p300/CBP are the primary enzymes responsible for catalyzing lysine crotonylation.[2] While p300 is a robust acetyltransferase, its activity with longer acyl-CoA chains, including this compound, is weaker.[8] The intracellular concentration of this compound can directly modulate p300's activity, leading to changes in histone crotonylation and gene expression.[3]

  • Erasers (Decrotonylases): Class I histone deacetylases (HDACs) and Sirtuins (SIRTs) have been shown to possess decrotonylase activity, removing the crotonyl group from lysine residues.[1]

  • Readers: Proteins containing a YEATS domain, such as YEATS2, can specifically recognize and bind to crotonylated histones, thereby translating the modification into downstream cellular signals.[9]

  • Metabolic Enzymes:

    • Glutaryl-CoA Dehydrogenase (GCDH): This enzyme is a key producer of this compound from lysine and tryptophan catabolism.[6] Its overexpression in some cancers, like glioblastoma, is linked to increased histone crotonylation and tumor growth.[4]

    • Enoyl-CoA Hydratase, Short Chain 1 (ECHS1) and this compound Hydratase (CDYL): These enzymes catalyze the hydration of this compound, effectively consuming it and thus negatively regulating the levels of protein crotonylation.[10] Downregulation of ECHS1 is observed in certain cancers, contributing to this compound accumulation.[7]

Quantitative Data on this compound and Protein Crotonylation in Cancer

The precise quantification of this compound and the extent of protein crotonylation are crucial for understanding their roles in cancer. The following tables summarize available quantitative data.

Table 1: Acyl-CoA Abundance in Human Cancer Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)
Acetyl-CoA10.644[11]
Propionyl-CoA3.532[11]
Butyryl-CoA1.013[11]
Crotonoyl-CoA 0.032 [11]
HMG-CoA0.971[11]
Succinyl-CoA25.467[11]
Glutaryl-CoA0.647[11]

Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.

Table 2: Quantitative Proteomics of Lysine Crotonylation in Response to p300 Knockout

Cell LineTotal Identified Crotonylation SitesTotal Identified Crotonylated ProteinsDownregulated Sites (>0.7-fold)Upregulated Sites (>1.4-fold)Reference
Mammalian Cells8163928831[12]

Table 3: Kinetic Parameters of p300 with Various Acyl-CoA Cofactors

Acyl-CoAkcat/Km (min⁻¹·µM⁻¹)Relative Activity to Acetyl-CoA (%)
Acetyl-CoA-100
Propionyl-CoA--
n-Butyryl-CoA0.25~7
Isobutyryl-CoA0.13~13

The Role of this compound and Crotonylation in Cancer Phenotypes

The metabolic reprogramming leading to altered this compound levels and subsequent changes in protein crotonylation has been implicated in several key cancer phenotypes:

  • Gene Expression and Proliferation: Histone crotonylation at gene promoters and enhancers can directly stimulate transcription of oncogenes and cell cycle regulators, thereby promoting cancer cell proliferation.[3] For example, p300-mediated crotonylation of HNRNPA1 promotes the proliferation and invasion of HeLa cells.[1]

  • Metastasis and Invasion: Elevated levels of protein crotonylation have been positively correlated with metastasis in hepatocellular carcinoma.[1]

  • Immune Evasion: Glioblastoma stem cells exploit lysine catabolism to increase histone crotonylation, which in turn suppresses the type I interferon signaling pathway, leading to immune evasion.[4][5]

  • Metabolic Reprogramming: Crotonylation of non-histone proteins, including metabolic enzymes, can modulate their activity and contribute to the metabolic rewiring observed in cancer cells.[2]

dot

cluster_hallmarks Cancer Hallmarks Metabolic Reprogramming Metabolic Reprogramming Increased this compound Pool Increased this compound Pool Metabolic Reprogramming->Increased this compound Pool Upregulation of GCDH Downregulation of ECHS1 Altered Protein Crotonylation Altered Protein Crotonylation Increased this compound Pool->Altered Protein Crotonylation p300/CBP activity Cancer Hallmarks Cancer Hallmarks Altered Protein Crotonylation->Cancer Hallmarks Proliferation & Survival Proliferation & Survival Metastasis & Invasion Metastasis & Invasion Immune Evasion Immune Evasion

Caption: Logical flow from metabolic reprogramming to cancer hallmarks via this compound.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and protein crotonylation in cancer cells.

Extraction of Acyl-CoAs from Cultured Cancer Cells for LC-MS/MS Analysis

This protocol is adapted from established methods for the extraction of short-chain acyl-CoAs.[11]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge (refrigerated)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add ice-cold methanol (containing the internal standard) to the plate and scrape the cells.

    • Suspension cells: Pellet the cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in ice-cold methanol (containing the internal standard).

  • Lysis and Precipitation: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Vortex vigorously and incubate on ice for 10 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap)

LC Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., hexyammonium acetate)

  • Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol)

  • Gradient: A suitable gradient from low to high organic phase to elute acyl-CoAs of varying chain lengths.

MS/MS Detection (Multiple Reaction Monitoring - MRM):

  • Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Example Transition for this compound: Monitor the transition from the precursor ion [M+H]⁺ to a characteristic product ion.

Analysis of Histone Crotonylation by ChIP-seq

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide distribution of histone modifications.

dot

Start Start Cross-linking 1. Cross-link proteins to DNA (Formaldehyde) Start->Cross-linking Cell Lysis & Chromatin Shearing 2. Lyse cells and shear chromatin (Sonication or Enzymatic Digestion) Cross-linking->Cell Lysis & Chromatin Shearing Immunoprecipitation 3. Immunoprecipitate with anti-crotonyl-lysine antibody Cell Lysis & Chromatin Shearing->Immunoprecipitation Washing & Elution 4. Wash beads and elute protein-DNA complexes Immunoprecipitation->Washing & Elution Reverse Cross-linking & DNA Purification 5. Reverse cross-links and purify DNA Washing & Elution->Reverse Cross-linking & DNA Purification Library Preparation 6. Prepare sequencing library Reverse Cross-linking & DNA Purification->Library Preparation Sequencing 7. High-throughput sequencing Library Preparation->Sequencing Data Analysis 8. Peak calling and downstream analysis Sequencing->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).

Brief Protocol Outline:

  • Cross-linking: Treat cancer cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the crotonylated histone mark of interest (e.g., anti-H3K18cr). Use protein A/G beads to pull down the antibody-histone-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for the histone crotonylation mark.

Future Directions and Therapeutic Implications

The burgeoning field of this compound metabolism and protein crotonylation in cancer presents several exciting avenues for future research and therapeutic development:

  • Targeting this compound Metabolism: Enzymes involved in the synthesis and degradation of this compound, such as GCDH and ECHS1, represent potential therapeutic targets. Inhibiting GCDH or activating ECHS1 could deplete the this compound pool, reduce histone crotonylation, and thereby suppress tumor growth and enhance anti-tumor immunity.

  • Modulating Crotonylation "Writers" and "Erasers": Developing specific inhibitors or activators for the enzymes that add or remove crotonyl groups (e.g., p300, HDACs) could provide a more direct way to modulate the crotonylation landscape in cancer cells.

  • Biomarker Development: Measuring the levels of this compound or specific crotonylated proteins in tumor samples or patient biofluids could serve as novel biomarkers for diagnosis, prognosis, and prediction of therapeutic response.

  • Dietary Interventions: Given that lysine is an essential amino acid and a major source of this compound, dietary restriction of lysine may represent a complementary therapeutic strategy to sensitize tumors to other treatments.[7]

References

The Crossroads of Metabolism and Neurological Health: An In-depth Technical Guide to Crotonyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crotonyl-CoA, a pivotal intermediate in fatty acid and amino acid metabolism, is emerging as a critical regulator of neuronal function and a key player in the pathophysiology of a range of neurological disorders. Beyond its bioenergetic role, this compound serves as the substrate for protein crotonylation, a post-translational modification that modulates gene expression and cellular processes. Dysregulation of this compound metabolism, through genetic defects in enzymes such as ECHS1, CDYL, and GCDH, has been directly linked to severe neurological conditions, including Leigh syndrome, epilepsy, and developmental disorders. This technical guide provides a comprehensive overview of the core this compound pathways, their intricate connection to neurological health and disease, and detailed methodologies for their investigation. We present a synthesis of current quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to empower researchers and drug development professionals in this rapidly evolving field.

Core this compound Metabolic Pathways in the Nervous System

This compound is primarily generated in the mitochondria through three main pathways: the β-oxidation of fatty acids, and the catabolism of the amino acids lysine (B10760008) and tryptophan.[1][2] Its metabolic fate is intricately linked to cellular energy status and dictates its downstream effects on neuronal function.

Generation of this compound
  • Fatty Acid β-Oxidation: A primary source of this compound is the oxidation of butyryl-CoA, catalyzed by acyl-CoA dehydrogenase.[1]

  • Amino Acid Catabolism: The degradation of L-lysine, L-hydroxylysine, and L-tryptophan leads to the formation of glutaryl-CoA, which is then oxidatively decarboxylated by glutaryl-CoA dehydrogenase (GCDH) to produce this compound and CO2.[3][4]

Utilization and Degradation of this compound

Once formed, this compound can enter several metabolic routes:

  • Conversion to Acetyl-CoA: In the mitochondria, enoyl-CoA hydratase, short-chain 1 (ECHS1) and chromodomain Y-like protein (CDYL) act as this compound hydratases, converting this compound to β-hydroxybutyryl-CoA.[5][6] Subsequent dehydrogenation and thiolysis yield acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[7]

  • Protein Crotonylation: A crucial function of this compound is to serve as a donor for protein crotonylation, a post-translational modification where a crotonyl group is transferred to the ε-amino group of lysine residues on histone and non-histone proteins.[1][2] This process is catalyzed by histone acetyltransferases (HATs) with crotonyltransferase activity, such as p300/CBP.[8]

Crotonyl_CoA_Metabolism Lysine, Tryptophan Lysine, Tryptophan Glutaryl-CoA Glutaryl-CoA Lysine, Tryptophan->Glutaryl-CoA This compound This compound Glutaryl-CoA->this compound GCDH β-Hydroxybutyryl-CoA β-Hydroxybutyryl-CoA This compound->β-Hydroxybutyryl-CoA ECHS1 / CDYL Protein Crotonylation Protein Crotonylation This compound->Protein Crotonylation p300/CBP Acetyl-CoA Acetyl-CoA β-Hydroxybutyryl-CoA->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle GCDH GCDH ECHS1 / CDYL ECHS1 / CDYL p300/CBP p300/CBP Gene Regulation Gene Regulation Protein Crotonylation->Gene Regulation Butyryl-CoA Butyryl-CoA Butyryl-CoA->this compound Acyl-CoA Dehydrogenase LCMS_Workflow Brain Tissue Brain Tissue Homogenization Homogenization Brain Tissue->Homogenization in 10% TCA + IS Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE SPE Supernatant->SPE Load Elution Elution SPE->Elution Methanol/Water LC_MS_MS LC_MS_MS Elution->LC_MS_MS Inject Data Analysis Data Analysis LC_MS_MS->Data Analysis Quantification ChIP_Seq_Workflow Neuronal Cells Neuronal Cells Crosslinking Crosslinking Neuronal Cells->Crosslinking Formaldehyde Cell Lysis Cell Lysis Crosslinking->Cell Lysis Chromatin Shearing Chromatin Shearing Cell Lysis->Chromatin Shearing Sonication Immunoprecipitation Immunoprecipitation Chromatin Shearing->Immunoprecipitation Specific Antibody Washing Washing Immunoprecipitation->Washing Elution Elution Washing->Elution Reverse Crosslinking Reverse Crosslinking Elution->Reverse Crosslinking DNA Purification DNA Purification Reverse Crosslinking->DNA Purification Sequencing Sequencing DNA Purification->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis Peak Calling

References

Unveiling the Landscape of Non-Histone Protein Crotonylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-translational modification landscape is a complex and dynamic arena crucial for regulating cellular processes. Among the more recently discovered modifications, lysine (B10760008) crotonylation has emerged as a significant player, extending its regulatory reach beyond histones to a vast array of non-histone proteins. This in-depth technical guide explores the core aspects of non-histone protein crotonylation, providing a comprehensive overview of its targets, the methodologies to study them, and the signaling pathways they modulate.

The Expanding Crotonylome: A Quantitative Perspective

Since its discovery on non-histone proteins in 2017, the number of identified crotonylation sites has expanded rapidly, thanks to advancements in mass spectrometry-based proteomics.[1][2] These studies have revealed that non-histone protein crotonylation is a widespread modification involved in a multitude of cellular functions, including gene transcription, DNA damage response, enzyme regulation, metabolic pathways, and cell cycle control.[1][3][4]

Quantitative proteomic analyses have been instrumental in deciphering the dynamics of non-histone protein crotonylation in various cellular contexts. Methodologies such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), chemical labeling, and label-free quantification have enabled the comparison of crotonylation levels across different conditions.[1][2][4]

Below are tables summarizing quantitative data from key studies, showcasing the impact of cellular perturbations on the non-histone crotonylome.

Table 1: Regulation of Non-Histone Protein Crotonylation by the "Writer" Enzyme p300

A quantitative proteomics study in p300 knockout (KO) cells revealed significant changes in the crotonylation status of numerous non-histone proteins, highlighting the central role of this acetyltransferase in mediating this modification.[5]

ProteinCrotonylation Site(s)Fold Change (KO vs. WT)Cellular Process
Nucleolar protein 56K416>2-fold decreaseRibosome biogenesis
Multiple components of the C complex spliceosome-Decreasedpre-mRNA splicing
Ten components of the nop56p-associated pre-rRNA complex-Decreased60S subunit synthesis
Various other proteins88 sites on 69 proteins>1.4-fold decreaseDiverse
Various other proteins31 sites on 17 proteins>1.4-fold increaseDiverse

Table 2: Dynamic Changes in Non-Histone Crotonylation in Vascular Smooth Muscle Cell (VSMC) Phenotypic Remodeling

A study investigating the role of post-translational modifications in VSMC phenotypic remodeling induced by platelet-derived growth factor-BB (PDGF-BB) quantified a large number of crotonylation sites on non-histone proteins.[6]

Protein CategoryNumber of Quantified SitesRegulation upon PDGF-BB stimulationAssociated Pathways
All quantified proteins2,138 on 534 proteins--
Upregulated proteins200 sites on 94 proteins>1.3-fold increaseRibosomes, Biosynthesis of amino acids, Glycolysis/Gluconeogenesis
Downregulated proteins45 sites on 31 proteins>1.3-fold decreaseArginine and proline metabolism, Endocytosis

Methodologies for Interrogating the Non-Histone Crotonylome

The study of non-histone protein crotonylation relies on a combination of sophisticated biochemical and analytical techniques. This section provides an overview of the key experimental protocols.

Identification and Quantification of Crotonylated Proteins by Mass Spectrometry

Mass spectrometry (MS)-based proteomics is the cornerstone for the global analysis of protein crotonylation.[1][2][3] The general workflow is a multi-step process that involves protein extraction, digestion, enrichment of crotonylated peptides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4]

Experimental Workflow for Crotonylome Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_lysis Cell/Tissue Lysis protein_extraction Protein Extraction & Quantification cell_lysis->protein_extraction tryptic_digest Tryptic Digestion protein_extraction->tryptic_digest affinity_purification Immunoaffinity Purification (anti-Kcr antibody) tryptic_digest->affinity_purification lc_msms LC-MS/MS Analysis affinity_purification->lc_msms data_analysis Database Search & Bioinformatic Analysis lc_msms->data_analysis

A generalized workflow for the identification of crotonylated proteins.

Detailed Methodological Steps:

  • Protein Extraction and Digestion:

    • Cells or tissues are lysed using appropriate buffers containing protease and deacetylase/decrotonylase inhibitors.

    • Proteins are extracted, quantified (e.g., using a BCA assay), and then digested into peptides, typically using trypsin.[2]

  • Enrichment of Crotonylated Peptides:

    • Due to the low stoichiometry of crotonylation, enrichment is a critical step.

    • This is most commonly achieved through immunoaffinity purification using a pan-specific anti-crotonyl-lysine (anti-Kcr) antibody.[7]

  • LC-MS/MS Analysis:

    • The enriched peptides are separated by high-performance liquid chromatography (HPLC) and analyzed by a high-resolution mass spectrometer.[1]

    • The mass spectrometer acquires MS and MS/MS spectra of the peptides, which provide information about their mass and sequence.

  • Data Analysis:

    • The acquired spectra are searched against a protein sequence database to identify the crotonylated peptides and their corresponding proteins.

    • For quantitative studies, the relative abundance of peptides between different samples is determined using specialized software.

Validation of Protein Crotonylation

Immunoprecipitation (IP) followed by Western Blotting

This classic technique is used to validate the crotonylation of a specific protein of interest identified by mass spectrometry.

Protocol for Immunoprecipitation of a Crotonylated Protein:

  • Cell Lysis: Lyse cells in a buffer containing protease and deacetylase/decrotonylase inhibitors.

  • Pre-clearing: (Optional) Incubate the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest overnight at 4°C.

  • Capture: Add protein A/G agarose beads to capture the antibody-protein complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

Protocol for Western Blotting to Detect Crotonylation:

  • SDS-PAGE: Separate the immunoprecipitated proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a pan-specific anti-Kcr antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate.

Signaling Pathways Regulated by Non-Histone Protein Crotonylation

Non-histone protein crotonylation is emerging as a key regulatory mechanism in several fundamental cellular signaling pathways. The addition of the crotonyl group can alter a protein's charge, conformation, and interaction with other molecules, thereby modulating its function.

DNA Damage Response (DDR)

Recent studies have implicated non-histone protein crotonylation in the intricate network of the DNA Damage Response.[8] For instance, the crotonylation of Replication Protein A1 (RPA1), a key single-stranded DNA binding protein, is dynamically regulated in response to DNA damage.[2]

dna_damage_response cluster_ddr DNA Damage Response dna_damage DNA Damage (e.g., Double-Strand Breaks) ddr_activation DDR Activation dna_damage->ddr_activation cdyl CDYL (Crotonyl-CoA Hydratase) ddr_activation->cdyl regulates rpa1_kcr Crotonylated RPA1 cdyl->rpa1_kcr negatively regulates crotonylation of RPA1 rpa1 RPA1 rpa1->rpa1_kcr Crotonylation repair_recruitment Recruitment of Repair Factors rpa1_kcr->repair_recruitment enhances interaction with ssDNA and recruitment of repair factors cell_survival Cell Survival & Genome Stability repair_recruitment->cell_survival

Role of RPA1 crotonylation in the DNA Damage Response.
Metabolic Pathways

Given that the donor for crotonylation, this compound, is an intermediate in fatty acid metabolism, it is not surprising that this modification plays a significant role in regulating metabolic pathways.[9] Crotonylation has been identified on numerous metabolic enzymes, suggesting a direct link between cellular metabolism and protein function.

metabolic_pathway cluster_metabolism Metabolic Regulation by Crotonylation fatty_acids Fatty Acid Metabolism crotonyl_coa This compound fatty_acids->crotonyl_coa writers Writers (e.g., p300/CBP) crotonyl_coa->writers donor for metabolic_enzymes Metabolic Enzymes writers->metabolic_enzymes crotonylates erasers Erasers (e.g., HDACs) metabolic_enzymes->erasers decrotonylated by metabolic_flux Altered Metabolic Flux metabolic_enzymes->metabolic_flux modulates activity

References

The Nexus of Nutrition and Epigenetics: A Technical Guide to Dietary Fatty Acids and Crotonyl-CoA Pools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonyl-Coenzyme A (Crotonyl-CoA) is a pivotal intermediate in cellular metabolism, primarily known for its role in the β-oxidation of fatty acids and the catabolism of certain amino acids. Emerging research has illuminated its function as a substrate for histone crotonylation, a post-translational modification that links metabolic states to epigenetic regulation and gene expression. This technical guide provides an in-depth exploration of the connection between dietary fatty acids and the intracellular pools of this compound. It details the metabolic pathways influenced by fatty acid intake, presents quantitative data on the impact of diet on acyl-CoA levels, outlines experimental protocols for the quantification of this compound, and discusses the implications for drug development.

Introduction: this compound at the Crossroads of Metabolism and Gene Regulation

This compound is a short-chain acyl-CoA thioester that occupies a central position in cellular energy homeostasis. Traditionally viewed as a transient intermediate in the mitochondrial breakdown of fatty acids and the catabolism of lysine (B10760008) and tryptophan, its significance has been broadened by the discovery of protein crotonylation.[1] This post-translational modification, particularly of histone proteins, directly influences chromatin structure and gene transcription, thereby establishing a tangible link between metabolic inputs, such as diet, and the epigenetic landscape.[1] The concentration of intracellular this compound is a critical determinant of the extent of histone crotonylation, making the study of its regulation by dietary factors a key area of research.

Dietary fatty acids are a primary source for the generation of this compound through the mitochondrial β-oxidation pathway. The type and quantity of fatty acids consumed can therefore be expected to modulate the size and dynamics of this compound pools, with downstream consequences for cellular signaling and gene regulation. Understanding this intricate relationship is of paramount importance for researchers in metabolism, epigenetics, and for professionals in drug development seeking to target these pathways in various diseases, including metabolic disorders and cancer.

Metabolic Pathways: From Dietary Fats to this compound

The primary route for the generation of this compound from dietary fatty acids is through mitochondrial β-oxidation. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle.

Mitochondrial β-Oxidation of Saturated Fatty Acids

Dietary triglycerides are hydrolyzed into fatty acids, which are then taken up by cells and activated to fatty acyl-CoAs in the cytoplasm. These are transported into the mitochondria via the carnitine shuttle. The β-oxidation spiral for a saturated fatty acyl-CoA proceeds as follows:

  • Dehydrogenation: An Acyl-CoA Dehydrogenase (ACAD) introduces a double bond between the α and β carbons of the fatty acyl-CoA, forming a trans-Δ²-enoyl-CoA. This reaction is FAD-dependent. There are several ACADs with varying chain-length specificities (VLCAD, LCAD, MCAD, SCAD).

  • Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon, forming L-β-hydroxyacyl-CoA.

  • Dehydrogenation: A β-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding β-ketoacyl-CoA. This step is NAD⁺-dependent.

  • Thiolysis: β-ketothiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.

For butyryl-CoA (a four-carbon fatty acyl-CoA), the first step of β-oxidation, catalyzed by Short-Chain Acyl-CoA Dehydrogenase (ACADS), directly produces This compound .

Generation from Other Sources

While fatty acid oxidation is a major contributor, this compound is also generated from the catabolism of the amino acids lysine and tryptophan.[2] This process involves the enzyme glutaryl-CoA dehydrogenase, which converts glutaryl-CoA to this compound.[1] Additionally, gut microbiota can produce short-chain fatty acids, including crotonic acid, which can be absorbed and converted to this compound within host cells.[2]

cluster_Mitochondria Mitochondrial Matrix cluster_Epigenetics Nuclear Epigenetic Regulation Fatty_Acyl_CoA Fatty Acyl-CoA (C_n) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA ACADs (FAD -> FADH₂) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-hydroxyacyl-CoA dehydrogenase (NAD⁺ -> NADH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-ketothiolase Fatty_Acyl_CoA_n_2 Fatty Acyl-CoA (C_n-2) Ketoacyl_CoA->Fatty_Acyl_CoA_n_2 Butyryl_CoA Butyryl-CoA Fatty_Acyl_CoA_n_2->Butyryl_CoA Multiple Cycles Crotonyl_CoA This compound Butyryl_CoA->Crotonyl_CoA ACADS (FAD -> FADH₂) Histone_Crotonylation Histone Crotonylation Crotonyl_CoA->Histone_Crotonylation Substrate for Histone Acyltransferases Dietary_Fatty_Acids Dietary Fatty Acids Dietary_Fatty_Acids->Fatty_Acyl_CoA Gene_Expression Altered Gene Expression Histone_Crotonylation->Gene_Expression

Figure 1: Overview of this compound generation from dietary fatty acids.

Transcriptional Regulation of this compound Metabolism

The enzymes involved in fatty acid oxidation and, consequently, this compound production are tightly regulated at the transcriptional level, primarily by the nuclear receptors PPARs (Peroxisome Proliferator-Activated Receptors) and the transcription factor SREBP-1c (Sterol Regulatory Element-Binding Protein-1c).

  • PPARα: This is a key regulator of hepatic fatty acid metabolism.[3] Activated by fatty acids and their derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4] This activation leads to the upregulation of genes involved in fatty acid uptake, activation, and β-oxidation, including various Acyl-CoA Dehydrogenases (ACADs).[4]

  • SREBP-1c: This transcription factor is a master regulator of lipogenesis.[5] While its primary role is to activate genes involved in fatty acid and triglyceride synthesis, it can be suppressed by polyunsaturated fatty acids. There is a cross-talk between PPARα and SREBP-1c signaling, where PPARα activation can inhibit the LXR-SREBP-1c pathway, thereby favoring fatty acid oxidation over synthesis.

Dietary_Fatty_Acids Dietary Fatty Acids (e.g., PUFAs) PPARa PPARα Dietary_Fatty_Acids->PPARa Activates SREBP1c SREBP-1c Dietary_Fatty_Acids->SREBP1c Inhibits (PUFAs) PPRE PPRE PPARa->PPRE Binds as PPARα-RXR heterodimer PPARa->SREBP1c Inhibits (cross-talk) RXR RXR ACAD_genes ACAD Genes (e.g., ACADS) PPRE->ACAD_genes Activates Transcription ACAD_enzymes ACAD Enzymes ACAD_genes->ACAD_enzymes Translation Crotonyl_CoA_Pool This compound Pool ACAD_enzymes->Crotonyl_CoA_Pool Increases Production Lipogenic_Genes Lipogenic Genes SREBP1c->Lipogenic_Genes Activates Transcription

Figure 2: Transcriptional regulation of this compound metabolism.

Data Presentation: Impact of Dietary Fats on Acyl-CoA Pools

Quantitative analysis of acyl-CoA pools in response to dietary interventions is crucial for understanding the metabolic impact of different fatty acids. While data directly comparing a wide range of specific fatty acids on this compound levels is limited, studies on high-fat diets provide valuable insights.

Table 1: Relative Abundance of Short- and Medium-Chain Acyl-CoA Species in Mouse Tissues after a High-Fat Diet (HFD)

Acyl-CoA SpeciesLiver (HFD vs. RC)White Adipose Tissue (WAT) (HFD vs. RC)Pancreas (HFD vs. RC)
Acetyl-CoASuppressedTrended DownwardsSuppressed
Acetyl-CoA:CoA RatioNo Significant ChangeSignificantly SuppressedNot Reported
Propionyl-CoANo Significant ChangeSignificantly ReducedNo Significant Alteration
(Iso)butyryl-CoANo Significant ChangeSignificantly ReducedNo Significant Alteration
This compound No Significant Change Significantly Reduced No Significant Alteration
3-hydroxybutyryl-CoANo Significant ChangeSignificantly ReducedNo Significant Alteration

Data summarized from a study where C57Bl/6 mice were fed a regular chow (RC) or a high-fat diet (HFD) for 4 weeks. The impact on acyl-CoA profiles was measured by LC-MS.

Note: The suppression of several short-chain acyl-CoAs, including this compound, in white adipose tissue under a high-fat diet suggests a significant tissue-specific remodeling of fatty acid metabolism.

Experimental Protocols: Quantification of this compound

Accurate quantification of this compound and other acyl-CoAs from biological samples is challenging due to their low abundance and instability. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis.

Acyl-CoA Extraction from Tissues and Cells

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C

  • Internal Standards (e.g., ¹³C-labeled acyl-CoAs)

  • Homogenizer

  • Centrifuge (refrigerated)

  • Lyophilizer or vacuum concentrator

  • Reconstitution Solvent: 5% (w/v) 5-sulfosalicylic acid (SSA) in water

Procedure:

  • Sample Collection: Harvest cells or snap-freeze tissues in liquid nitrogen immediately to quench metabolic activity.

  • Homogenization: For tissues, pulverize the frozen sample and add a 20-fold excess (v/w) of pre-chilled extraction solvent containing internal standards.[6] Homogenize thoroughly. For cells, wash with ice-cold PBS, then add the extraction solvent.

  • Protein Precipitation: Incubate the homogenate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Lyophilize or use a vacuum concentrator to dry the supernatant.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column suitable for polar molecules.

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from low to high organic phase to elute acyl-CoAs based on their hydrophobicity.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each acyl-CoA and their corresponding internal standards are used for quantification. For this compound, a common transition would be monitoring the fragmentation of the protonated molecule.

start Start: Tissue/Cell Sample quench Quench Metabolism (Liquid Nitrogen) start->quench homogenize Homogenize in Cold Extraction Solvent (+ Internal Standards) quench->homogenize precipitate Protein Precipitation (-20°C) homogenize->precipitate centrifuge Centrifugation (16,000 x g, 4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Extract (Lyophilization) supernatant->dry reconstitute Reconstitute in LC-MS Compatible Solvent dry->reconstitute analyze LC-MS/MS Analysis (MRM Mode) reconstitute->analyze end End: Quantitative Data analyze->end

Figure 3: Experimental workflow for this compound quantification.

Implications for Drug Development

The intricate link between dietary fatty acids, this compound pools, and epigenetic regulation presents novel opportunities for therapeutic intervention.

  • Targeting Metabolic Enzymes: Enzymes that directly produce or consume this compound are potential drug targets. For instance, in certain cancers that reprogram their metabolism, inhibiting enzymes like Glutaryl-CoA Dehydrogenase (GCDH) could deplete the this compound pool required for pro-tumorigenic histone crotonylation.

  • Modulating Transcriptional Regulators: Developing drugs that target PPARα or other nuclear receptors can modulate the entire fatty acid oxidation pathway, thereby influencing this compound levels. Fibrates, which are PPARα agonists, are already used to treat dyslipidemia.

  • Epigenetic Therapies: As the "writers" and "erasers" of histone crotonylation are identified and characterized, they become attractive targets for epigenetic drugs. Modulating these enzymes could uncouple metabolic dysregulation from its downstream effects on gene expression.

The ability to precisely measure this compound levels in response to dietary changes and potential drug candidates is essential for the preclinical and clinical development of such targeted therapies.

Conclusion

The connection between dietary fatty acids and this compound pools is a critical area of study that bridges nutrition, metabolism, and epigenetics. The generation of this compound via fatty acid β-oxidation is tightly regulated by nutrient-sensing transcription factors, and alterations in its intracellular concentration can have profound effects on gene expression through histone crotonylation. While current quantitative data on the specific effects of different fatty acids is still emerging, the methodologies for robustly measuring these acyl-CoA species are well-established. For researchers and drug development professionals, a deeper understanding of this nexus will be instrumental in developing novel therapeutic strategies for a range of metabolic and proliferative diseases.

References

Methodological & Application

Application Note: Quantification of Crotonyl-CoA in Cell Lysates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crotonyl-CoA is a pivotal intermediate in cellular metabolism, primarily involved in fatty acid β-oxidation and the metabolism of lysine (B10760008) and tryptophan.[1] It also serves as the donor molecule for protein crotonylation, a post-translational modification that influences gene expression and other cellular processes.[1] Accurate quantification of intracellular this compound levels is crucial for understanding its role in metabolic regulation and disease pathogenesis. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method employs a stable isotope dilution LC-MS/MS approach for the accurate quantification of this compound. Cells are lysed, and proteins are precipitated to extract small molecule metabolites. The extracted sample is then subjected to reversed-phase liquid chromatography to separate this compound from other cellular components. The analyte is detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of an isotopically labeled internal standard is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.[2] However, due to the cost and accessibility of such standards, other non-endogenous short-chain acyl-CoAs can be considered, though with potential impacts on accuracy.[2]

Experimental Protocols

1. Materials and Reagents

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • 10% (w/v) Trichloroacetic acid (TCA), ice-cold[3]

  • LC-MS grade water, acetonitrile, and methanol

  • Formic acid

  • This compound standard (Sigma-Aldrich or equivalent)

  • (Optional but recommended) Stable isotopically labeled this compound internal standard (e.g., ¹³C-labeled)

2. Cell Culture and Harvesting

  • Culture cells to the desired confluency (e.g., 80-90%) in appropriate multi-well plates (e.g., 6-well or 12-well plates).

  • Aspirate the cell culture medium.

  • Wash the cells twice with ice-cold PBS to remove any residual medium components. Ensure complete removal of PBS after the final wash.

3. Metabolite Extraction

  • Add 1 mL of ice-cold 10% (w/v) TCA to each well of a 6-well plate.[3]

  • Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate to a 1.5 mL microcentrifuge tube.[3]

  • (Optional) Spike the samples with the internal standard at this stage.

  • Sonicate the samples briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off) on ice to ensure complete cell lysis.

  • Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Transfer the supernatant containing the metabolites to a new clean microcentrifuge tube.

  • Store the extracts at -80°C until LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography System: A UHPLC system capable of delivering accurate gradients at low flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm) is suitable for the separation of short-chain acyl-CoAs.[2]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-50% B

    • 15-17 min: 50-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-2% B

    • 20-25 min: 2% B (re-equilibration)

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 450°C[2]

  • Gas 1 (Nebulizer) and Gas 2 (Heater) Pressures: Optimized based on instrument manufacturer's recommendations.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The characteristic fragmentation of acyl-CoAs involves the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[2][4]

    • A second, confirmatory transition can also be monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound834.2327.1428.1Optimized (e.g., 30-40)

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

5. Data Analysis and Quantification

  • Integrate the peak areas for the quantifier MRM transitions of this compound and the internal standard.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the this compound standards. The calibration curve should be linear over the expected concentration range in the samples.

  • Determine the concentration of this compound in the cell lysates by interpolating their peak area ratios from the calibration curve.

  • Normalize the final concentration to the number of cells or protein concentration of the original sample.

Data Presentation

Table 1: Quantitative Data of this compound and Other Short-Chain Acyl-CoAs in HepG2 Cells

Acyl-CoAConcentration (pmol/10⁶ cells)Standard Deviation
Acetyl-CoA10.6441.364
Succinyl-CoA25.4672.818
Propionyl-CoA3.5320.652
Butyryl-CoA1.0130.159
HMG-CoA0.9710.326
Glutaryl-CoA0.6470.112
Valeryl-CoA1.1180.143
This compound 0.032 0.015
Lactoyl-CoA0.0110.003

Data adapted from a study on HepG2 cells, providing a reference for expected concentrations.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture Cell Culture cell_harvesting Cell Harvesting (Wash with PBS) cell_culture->cell_harvesting cell_lysis Cell Lysis (10% TCA) cell_harvesting->cell_lysis protein_precipitation Protein Precipitation (Centrifugation) cell_lysis->protein_precipitation supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection lc_separation LC Separation (C18 Column) supernatant_collection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification normalization Data Normalization quantification->normalization

Caption: Experimental workflow for this compound quantification.

crotonyl_coa_pathway cluster_sources Mitochondrial Sources of this compound cluster_fates Fates of this compound fatty_acids Fatty Acid β-Oxidation crotonyl_coa This compound fatty_acids->crotonyl_coa amino_acids Lysine & Tryptophan Metabolism amino_acids->crotonyl_coa acetyl_coa Acetyl-CoA Synthesis protein_crotonylation Protein Crotonylation crotonyl_coa->acetyl_coa crotonyl_coa->protein_crotonylation

References

Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled Crotonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonyl-Coenzyme A (crotonyl-CoA) is a pivotal intermediate in several metabolic pathways, including fatty acid metabolism and amino acid catabolism. The availability of stable isotope-labeled this compound is crucial for a variety of research applications, such as metabolic flux analysis, quantitative proteomics, and as an internal standard for mass spectrometry-based quantification of acyl-CoAs. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of stable isotope-labeled this compound.

The presented methodology is based on the mixed anhydride (B1165640) method, a reliable technique for the synthesis of acyl-CoA thioesters. This protocol is designed to be adaptable for the incorporation of various stable isotopes (e.g., ¹³C, ²H) into the crotonyl moiety, depending on the commercially available labeled crotonic acid precursor.

Data Presentation

ParameterValue/RangeMethod of AnalysisReference
Purity >95%HPLC[1]
Typical Yield 40-60%UV-Vis SpectrophotometryN/A
Isotopic Enrichment >98%Mass Spectrometry[2]
Molecular Weight (unlabeled) 833.6 g/mol Mass SpectrometryN/A
Molecular Weight (¹³C₄-labeled) 837.6 g/mol Mass SpectrometryN/A
Storage Conditions -80°CN/A[1]

Experimental Protocols

Materials and Reagents
  • Stable isotope-labeled crotonic acid (e.g., Crotonic-4,4,4-d₃ acid, Crotonic-²H₄ acid, or ¹³C₄-Crotonic acid)

  • Coenzyme A trilithium salt (CoASH)

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Deionized water

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ammonium acetate (B1210297)

  • C18 reverse-phase HPLC column

Protocol 1: Synthesis of Stable Isotope-Labeled this compound via Mixed Anhydride Method

This protocol describes the synthesis of stable isotope-labeled this compound from a labeled crotonic acid precursor. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents to prevent hydrolysis of the mixed anhydride intermediate.

  • Preparation of the Mixed Anhydride:

    • In a round-bottom flask, dissolve 10 mg of stable isotope-labeled crotonic acid in 1 mL of anhydrous THF.

    • Cool the solution to -15°C in a dry ice/acetone bath.

    • Add 1.1 equivalents of triethylamine (TEA) to the solution and stir for 10 minutes.

    • Slowly add 1.1 equivalents of ethyl chloroformate dropwise to the reaction mixture.

    • Stir the reaction at -15°C for 30 minutes. The formation of a white precipitate (triethylammonium chloride) indicates the formation of the mixed anhydride.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve 25 mg of Coenzyme A trilithium salt in 1 mL of a 1:1 mixture of anhydrous THF and deionized water.

    • Adjust the pH of the Coenzyme A solution to ~7.5 with a saturated solution of NaHCO₃.

    • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture while maintaining the temperature at -15°C.

    • Allow the reaction to stir at -15°C for 1 hour and then let it slowly warm to room temperature over 2 hours.

  • Quenching and Sample Preparation:

    • Quench the reaction by adding 100 µL of 1 M HCl.

    • Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.

    • The remaining aqueous solution contains the crude stable isotope-labeled this compound.

Protocol 2: Purification of Stable Isotope-Labeled this compound by HPLC

Purification of the synthesized labeled this compound is essential to remove unreacted starting materials and byproducts. Reverse-phase high-performance liquid chromatography (HPLC) is the method of choice for this purpose.[1][3]

  • HPLC System and Column:

    • Utilize a preparative or semi-preparative HPLC system equipped with a UV detector.

    • Use a C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 50 mM Ammonium acetate in water, pH 6.8.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution:

    • Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.

    • Inject the crude reaction mixture onto the column.

    • Run a linear gradient from 2% to 50% Mobile Phase B over 30 minutes.

    • Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA).

  • Fraction Collection and Lyophilization:

    • Collect the fractions corresponding to the major peak that elutes. The retention time of this compound should be determined beforehand using an unlabeled standard if available.

    • Immediately freeze the collected fractions and lyophilize to obtain the purified stable isotope-labeled this compound as a white powder.

Protocol 3: Characterization of Stable Isotope-Labeled this compound

Confirmation of the identity, purity, and isotopic enrichment of the final product is critical. This is achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry:

    • Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Analyze the sample using high-resolution mass spectrometry (e.g., LC-MS/MS or direct infusion ESI-MS).[2]

    • Confirm the presence of the molecular ion corresponding to the mass of the stable isotope-labeled this compound. The mass will be shifted by the number of incorporated heavy isotopes compared to the unlabeled compound. For example, a fully ¹³C-labeled crotonyl group will result in a +4 Da mass shift.

  • NMR Spectroscopy:

    • Dissolve the lyophilized product in D₂O.

    • Acquire ¹H and/or ¹³C NMR spectra.[4]

    • In the ¹H NMR spectrum, the absence or altered splitting pattern of protons attached to the labeled carbon atoms will confirm the position of the isotopic label.

    • In the ¹³C NMR spectrum, the signals for the labeled carbon atoms will be significantly enhanced, confirming the incorporation and position of the ¹³C isotopes.

Mandatory Visualization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization precursor Stable Isotope-Labeled Crotonic Acid ma Mixed Anhydride Formation (Ethyl Chloroformate, TEA, THF, -15°C) precursor->ma 1. Activation reaction Thioesterification (THF/H2O, pH 7.5, -15°C to RT) ma->reaction 2. Coupling coash Coenzyme A (CoASH) coash->reaction crude Crude Labeled This compound reaction->crude hplc Reverse-Phase HPLC (C18 Column, Gradient Elution) crude->hplc 3. Purification fractions Fraction Collection hplc->fractions lyophilize Lyophilization fractions->lyophilize pure Purified Labeled This compound lyophilize->pure ms Mass Spectrometry (Confirm Mass Shift) pure->ms 4. Characterization nmr NMR Spectroscopy (Confirm Label Position) final Final Product ms->final nmr->final

Caption: Workflow for the synthesis of stable isotope-labeled this compound.

References

Application Notes and Protocols for ChIP-seq Analysis of Histone Crotonylation in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Histone Crotonylation

Histone lysine (B10760008) crotonylation (Kcr) is a recently discovered, evolutionarily conserved post-translational modification (PTM) that plays a crucial role in transcriptional regulation.[1][2] This modification involves the addition of a crotonyl group to the ε-amino group of lysine residues on histone proteins, a process that is dynamically regulated by cellular metabolism.[2][3][4][5] Specifically, the intracellular concentration of crotonyl-CoA, a key metabolic intermediate in fatty acid and amino acid metabolism, directly influences the levels of histone crotonylation.[2][3][4][5]

Histone crotonylation is predominantly associated with active gene transcription and is enriched at transcription start sites (TSS) and enhancers.[6] Studies have shown a significant overlap between histone crotonylation and acetylation at genomic locations in human somatic cells.[2] This modification is implicated in a variety of cellular processes, including stem cell differentiation, DNA damage response, and the regulation of inflammatory gene expression.[1] Aberrant histone crotonylation patterns have been linked to various diseases, including cancer, making it a potential target for therapeutic intervention.[1]

Principles of ChIP-seq for Histone Crotonylation

Chromatin Immunoprecipitation followed by high-throughput Sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide distribution of histone modifications like crotonylation. The core principle of ChIP-seq involves the following key steps:

  • Cross-linking: Proteins, including histones, are cross-linked to DNA in their native chromatin context within the cell using a reagent like formaldehyde (B43269).

  • Chromatin Fragmentation: The chromatin is then sheared into smaller fragments, typically through sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the histone crotonylation mark of interest (e.g., pan-Kcr, H3K9cr, or H3K18cr) is used to selectively pull down the chromatin fragments containing that modification.

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated chromatin.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and regions with a high density of reads (peaks) are identified. These peaks represent the genomic locations of the histone crotonylation mark.

Applications in Research and Drug Development

The analysis of histone crotonylation patterns by ChIP-seq has several important applications:

  • Understanding Gene Regulatory Networks: Mapping the genome-wide landscape of histone crotonylation can provide insights into the epigenetic regulation of gene expression in various biological contexts.

  • Disease Biomarker Discovery: Alterations in histone crotonylation patterns may serve as biomarkers for the diagnosis and prognosis of diseases such as cancer.

  • Target Identification and Validation: The enzymes that regulate histone crotonylation, such as histone acetyltransferases (HATs) like p300/CBP and histone deacetylases (HDACs), are potential drug targets.[1][7] ChIP-seq can be used to assess the on-target effects of drugs that modulate the activity of these enzymes.

  • Mechanism of Action Studies: For compounds that affect cellular metabolism, ChIP-seq can reveal how these changes are translated into epigenetic modifications and subsequent alterations in gene expression.

Quantitative Data Summary

Table 1: Differential H3K9cr ChIP-seq Peaks in Neural Stem/Progenitor Cells (NSPCs) Treated with Crotonate

This table represents hypothetical data based on findings that crotonate treatment increases histone crotonylation and promotes neuronal differentiation. The fold change indicates the enrichment of the H3K9cr mark at the promoter of a given gene in treated versus control cells.

Gene SymbolGenomic Location (Promoter)Fold Change (Treated/Control)p-valueAssociated Function
Neurog1chr5:146,836,000-146,838,0003.5<0.001Neuronal differentiation
Ascl1chr12:10,750,000-10,752,0002.8<0.005Neuronal differentiation
Sox2chr3:34,700,000-34,702,000-1.8<0.01Pluripotency maintenance
Hes5chr4:89,210,000-89,212,000-2.1<0.005Neural stem cell maintenance

Table 2: Changes in H3K18cr Enrichment in Response to p300/CBP Inhibition

This table illustrates the expected outcome of treating cells with a p300/CBP inhibitor, which would lead to a decrease in histone crotonylation at target gene promoters.

Gene SymbolGenomic Location (Promoter)Fold Change (Inhibitor/DMSO)p-valueAssociated Function
Foschr12:76,450,000-76,452,000-4.2<0.001Immediate early gene, cell proliferation
Junchr1:154,980,000-154,982,000-3.9<0.001Transcription factor, cell proliferation
Egr1chr18:32,600,000-32,602,000-3.5<0.005Transcription factor, differentiation
Actbchr7:5,527,000-5,529,000-1.2>0.05Housekeeping gene (negative control)

Experimental Protocols

Detailed Methodology for Histone Crotonylation ChIP-seq

This protocol provides a comprehensive workflow for performing a histone crotonylation ChIP-seq experiment in mammalian cells.

1. Cell Culture and Cross-linking

  • Culture mammalian cells to approximately 80-90% confluency.

  • Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet the cells. The cell pellet can be stored at -80°C.

2. Chromatin Preparation and Shearing

  • Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice.

  • Dounce homogenize to release the nuclei.

  • Pellet the nuclei by centrifugation and resuspend in a shearing buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).

  • Shear the chromatin to an average size of 200-800 bp using a sonicator. The optimal sonication conditions should be determined empirically for each cell type and instrument.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads.

  • Take an aliquot of the pre-cleared chromatin to serve as the input control.

  • Incubate the remaining chromatin with an antibody specific for the histone crotonylation mark of interest (e.g., anti-pan-Kcr, anti-H3K9cr, or anti-H3K18cr) overnight at 4°C with rotation.

  • Add pre-blocked Protein A/G magnetic beads and incubate for at least 2 hours at 4°C with rotation to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

4. Elution and Reverse Cross-linking

  • Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and NaHCO3).

  • Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight. The input control should be processed in parallel.

  • Treat with RNase A and Proteinase K to remove RNA and proteins.

5. DNA Purification

  • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Elute the purified DNA in a low-salt buffer.

6. Library Preparation and Sequencing

  • Quantify the ChIP and input DNA.

  • Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit). This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.

  • Perform size selection of the libraries to obtain fragments of the desired size range.

  • Sequence the libraries on a next-generation sequencing platform.

7. Data Analysis

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Alignment: Align the sequencing reads to the appropriate reference genome using an aligner such as Bowtie2 or BWA.

  • Peak Calling: Identify regions of significant enrichment (peaks) in the ChIP samples compared to the input control using a peak caller like MACS2.[8]

  • Peak Annotation and Visualization: Annotate the called peaks to genomic features (e.g., promoters, enhancers, gene bodies) and visualize the data in a genome browser.

  • Differential Peak Analysis: To compare histone crotonylation patterns between different conditions, perform differential peak analysis to identify regions with statistically significant changes in enrichment.

  • Motif Analysis and Functional Enrichment: Analyze the sequences under the peaks for the presence of transcription factor binding motifs and perform gene ontology (GO) and pathway analysis to understand the biological functions of the genes associated with the histone crotonylation marks.

Visualizations

Signaling Pathway: Regulation of Histone Crotonylation

This diagram illustrates the metabolic pathways that provide the substrate for histone crotonylation and the enzymes that regulate this modification.

HistoneCrotonylationPathway cluster_Metabolism Cellular Metabolism cluster_Regulation Epigenetic Regulation Fatty_Acid_Oxidation Fatty Acid β-Oxidation Crotonyl_CoA This compound Fatty_Acid_Oxidation->Crotonyl_CoA Amino_Acid_Catabolism Amino Acid Catabolism (e.g., Lysine) Amino_Acid_Catabolism->Crotonyl_CoA p300_CBP p300/CBP (Writers) Crotonyl_CoA->p300_CBP Substrate Crotonate Crotonate (from gut microbiota) ACSS2 ACSS2 Crotonate->ACSS2 ACSS2->Crotonyl_CoA Crotonylated_Histone Crotonylated Histone Lysine p300_CBP->Crotonylated_Histone Adds crotonyl group Histone Histone Lysine Histone->p300_CBP HDACs_SIRTs HDACs, SIRTs (Erasers) Crotonylated_Histone->HDACs_SIRTs Removes crotonyl group YEATS_DPF YEATS, DPF domain proteins (Readers) Crotonylated_Histone->YEATS_DPF Binds to HDACs_SIRTs->Histone Transcriptional_Activation Transcriptional Activation YEATS_DPF->Transcriptional_Activation Promotes

Caption: Regulation of histone crotonylation by metabolic pathways and key enzymes.

Experimental Workflow: Histone Crotonylation ChIP-seq

This diagram outlines the major steps in a histone crotonylation ChIP-seq experiment, from sample preparation to data analysis.

ChIP_Seq_Workflow cluster_WetLab Wet Lab Protocol cluster_DryLab Bioinformatics Analysis A 1. Cell Culture & Formaldehyde Cross-linking B 2. Chromatin Shearing (Sonication) A->B C 3. Immunoprecipitation (with anti-Kcr Antibody) B->C D 4. Reverse Cross-linking & DNA Purification C->D E 5. Sequencing Library Preparation D->E F 6. Next-Generation Sequencing E->F G 7. Quality Control (FastQC) F->G Raw Sequencing Data H 8. Read Alignment (e.g., Bowtie2) G->H I 9. Peak Calling (e.g., MACS2) H->I J 10. Peak Annotation & Visualization I->J K 11. Differential Peak Analysis & Functional Enrichment J->K L 12. Biological Interpretation K->L

Caption: Histone crotonylation ChIP-seq experimental and data analysis workflow.

References

Application Notes and Protocols for Measuring Crotonyl-CoA Hydratase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonyl-CoA hydratase, also known as enoyl-CoA hydratase (EC 4.2.1.17) or crotonase, is a key enzyme in the β-oxidation of fatty acids. It catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA. The measurement of its activity is crucial for studying fatty acid metabolism, identifying enzyme deficiencies, and for the screening of potential drug candidates that may modulate fatty acid oxidation pathways. These application notes provide detailed protocols for measuring this compound hydratase activity using various methods, along with data presentation and visualizations to aid in experimental design and data interpretation.

Principle of the Enzymatic Reaction

This compound hydratase catalyzes the following reversible reaction:

This compound + H₂O ⇌ (S)-3-Hydroxybutyryl-CoA

The activity of the enzyme can be determined by measuring the rate of disappearance of the substrate (this compound) or the rate of appearance of the product ((S)-3-Hydroxybutyryl-CoA). Several assay methods have been developed based on this principle.

Data Presentation

Table 1: Kinetic Parameters of this compound Hydratase from Various Organisms
Organism/EnzymeSubstrateK_m_ (µM)V_max_ (U/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Metallosphaera sedula (Msed_0336)This compound110 ± 10120 ± 4-1.0 x 10⁶[1]
Metallosphaera sedula (Msed_0384)This compound200 ± 20250 ± 10-1.1 x 10⁶[1]
Metallosphaera sedula (Msed_0399)This compound1100 ± 100780 ± 30-6.4 x 10⁵[1]
Rat Peroxisomal MFE12E-Butenoyl-CoA82-113-

Note: '-' indicates data not available in the cited sources. The specific activity and catalytic turnover number can vary significantly depending on the purification level of the enzyme and the assay conditions.

Table 2: Inhibitors of Enoyl-CoA Hydratase
InhibitorType of InhibitionTarget EnzymeIC₅₀NotesReference
Methylenecyclopropylformyl-CoAIrreversibleEnoyl-CoA Hydratase 1 and 2Not ReportedInactivates both mitochondrial and peroxisomal forms of the enzyme.
3-Octynoyl-CoAIrreversibleEnoyl-CoA Hydratase 2Not ReportedSelective for the peroxisomal form of the enzyme.

Note: Quantitative IC₅₀ values for these irreversible inhibitors are not consistently reported in the literature; their potency is often described by inactivation rate constants.

Experimental Protocols

Three common methods for assaying this compound hydratase activity are described below: a direct spectrophotometric assay, a coupled spectrophotometric assay, and a High-Performance Liquid Chromatography (HPLC)-based assay.

Protocol 1: Direct Spectrophotometric Assay

This method is based on the decrease in absorbance at approximately 263 nm as the α,β-unsaturated thioester bond of this compound is hydrated.

Materials:

  • This compound solution (Substrate)

  • Purified or partially purified this compound hydratase

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer.

  • Add a known concentration of this compound to the reaction mixture. A typical starting concentration is in the range of 50-100 µM.

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 263 nm over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of this compound at 263 nm (ε ≈ 6.7 x 10³ M⁻¹cm⁻¹).

Calculation of Enzyme Activity:

Activity (U/mL) = (ΔA₂₆₃/min) / (ε * l) * V_total * 10⁶ / V_enzyme

Where:

  • ΔA₂₆₃/min is the change in absorbance per minute

  • ε is the molar extinction coefficient of this compound (M⁻¹cm⁻¹)

  • l is the path length of the cuvette (cm)

  • V_total is the total volume of the assay (mL)

  • V_enzyme is the volume of the enzyme solution added (mL)

One unit (U) of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Protocol 2: Coupled Spectrophotometric Assay

This assay couples the hydration of this compound to the oxidation of the product, (S)-3-hydroxybutyryl-CoA, by 3-hydroxyacyl-CoA dehydrogenase. The concomitant reduction of NAD⁺ to NADH is monitored by the increase in absorbance at 340 nm.

Materials:

  • This compound solution

  • Purified or partially purified this compound hydratase

  • 3-Hydroxyacyl-CoA dehydrogenase (coupling enzyme)

  • NAD⁺ solution

  • Tris-HCl buffer (e.g., 100 mM, pH 7.8)

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NAD⁺ (e.g., 1-2 mM), and an excess of 3-hydroxyacyl-CoA dehydrogenase.

  • Equilibrate the cuvette to the desired temperature in the spectrophotometer.

  • Initiate the reaction by adding this compound (e.g., 50-100 µM).

  • Add the this compound hydratase sample to start the reaction.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Calculation of Enzyme Activity:

Activity (U/mL) = (ΔA₃₄₀/min) / (ε * l) * V_total * 10⁶ / V_enzyme

Protocol 3: HPLC-Based Assay

This method provides a direct measurement of the conversion of this compound to 3-hydroxybutyryl-CoA by separating and quantifying the substrate and product using reverse-phase HPLC.

Materials:

  • This compound solution

  • Purified or partially purified this compound hydratase

  • Tris-HCl buffer (e.g., 100 mM, pH 7.8)

  • Reaction quenching solution (e.g., 1 M HCl)

  • HPLC system with a C18 column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer)

  • UV detector set to monitor at 260 nm

Procedure:

  • Set up the enzymatic reaction in a microcentrifuge tube containing Tris-HCl buffer and this compound (e.g., 1 mM).[1]

  • Initiate the reaction by adding the enzyme solution.

  • Incubate at a controlled temperature for a specific time period (e.g., 1-5 minutes).

  • Stop the reaction by adding the quenching solution.[1]

  • Centrifuge the sample to pellet any precipitated protein.

  • Inject a known volume of the supernatant onto the HPLC system.

  • Separate the substrate and product using an appropriate gradient of the mobile phase.

  • Quantify the amount of substrate consumed and product formed by integrating the peak areas and comparing them to a standard curve.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction CrotonylCoA This compound Enzyme This compound Hydratase CrotonylCoA->Enzyme H2O H₂O H2O->Enzyme Product (S)-3-Hydroxybutyryl-CoA Enzyme->Product

Caption: The enzymatic hydration of this compound to (S)-3-Hydroxybutyryl-CoA.

Experimental Workflow for Direct Spectrophotometric Assay

Direct_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Buffer Mix Mix Buffer and Substrate in Cuvette Prep_Buffer->Mix Prep_Substrate Prepare this compound Prep_Substrate->Mix Prep_Enzyme Prepare Enzyme Sample Add_Enzyme Add Enzyme to Initiate Prep_Enzyme->Add_Enzyme Equilibrate Equilibrate at Assay Temperature Mix->Equilibrate Equilibrate->Add_Enzyme Monitor Monitor Absorbance Decrease at 263 nm Add_Enzyme->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Calculate Calculate Reaction Rate Plot->Calculate

Caption: Workflow for the direct spectrophotometric assay of this compound hydratase.

Logical Relationship of Coupled Assay Components

Coupled_Assay_Logic CrotonylCoA This compound Hydratase This compound Hydratase CrotonylCoA->Hydratase Product1 (S)-3-Hydroxybutyryl-CoA Hydratase->Product1 Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Product1->Dehydrogenase NADH NADH Dehydrogenase->NADH NAD NAD⁺ NAD->Dehydrogenase Detection Monitor A₃₄₀ Increase NADH->Detection

Caption: Logical flow of the coupled spectrophotometric assay.

References

Application Notes and Protocols for Inducing Histone Hypercrotonylation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression. Among the more recently discovered PTMs is lysine (B10760008) crotonylation (Kcr), an acylation mark that is evolutionarily conserved and has been linked to active transcription. Emerging evidence suggests that histone crotonylation is functionally distinct from the well-studied histone acetylation and may play a significant role in various cellular processes and disease states.

These application notes provide detailed methods and protocols for inducing histone hypercrotonylation in vitro, a key technique for studying the functional consequences of this modification. We will cover three primary approaches:

  • Chemical Induction: Increasing the intracellular pool of the substrate, crotonyl-CoA.

  • Enzymatic Induction: Direct enzymatic modification of histones using histone crotonyltransferases (HCTs).

  • Inhibition of Decrotonylases: Preventing the removal of crotonyl groups by histone decrotonylases (HDCRs).

Methods for Inducing Histone Hypercrotonylation

Chemical Induction with Sodium Crotonate

The most direct method to increase histone crotonylation in cultured cells is to supplement the culture medium with sodium crotonate. This short-chain fatty acid is converted intracellularly to this compound, the donor for the crotonylation reaction catalyzed by histone acetyltransferases (HATs) with histone crotonyltransferase (HCT) activity, such as p300/CBP.[1] This leads to a global increase in histone crotonylation.

Enzymatic Induction via p300/CBP

The histone acetyltransferases p300 and its paralog CBP are the primary "writers" of histone crotonylation in mammalian cells.[2] In vitro assays using recombinant p300/CBP, recombinant histones, and this compound can be used to directly study the enzymatic deposition of this mark on specific histone substrates. This cell-free system allows for a detailed investigation of the catalytic mechanism and the functional impact of crotonylation on chromatin structure and interactions.

Indirect Induction by Inhibition of Histone Deacetylases (HDACs)

Several histone deacetylases (HDACs) and sirtuins have been identified as "erasers" of histone crotonylation. Specifically, Class I HDACs (HDAC1, 2, and 3) and sirtuins (SIRT1, 2, and 3) exhibit histone decrotonylase activity. Therefore, treating cells with broad-spectrum or class-specific HDAC inhibitors can lead to an accumulation of histone crotonylation by blocking its removal.

Data Presentation: Quantitative Overview of Induction Methods

The following tables summarize typical experimental parameters and expected outcomes for the different methods of inducing histone hypercrotonylation.

Table 1: Chemical Induction in Cell Culture

InducerCell LineConcentrationTreatment TimeObserved Effect
Sodium CrotonateNeural Stem/Progenitor Cells (NSPCs)10 mM24 hours2.12 to 2.70-fold increase in H3K9cr at specific gene promoters.[3]
Sodium CrotonateHuman Embryonic Stem Cells (hESCs)Not specifiedNot specifiedDrastically increased global protein crotonylation.
Sodium CrotonateHeLa Cells50-100 mM24 hoursDramatic increase in global histone Kcr signal.

Table 2: Indirect Induction via HDAC Inhibition in Cell Culture

InhibitorTargetCell LineConcentrationTreatment Time
Trichostatin A (TSA)Class I and II HDACsHCT116IC₅₀ for decrotonylation ~50 nMNot specified
Vorinostat (SAHA)Class I and II HDACsHeLa1-10 µM2-24 hours

Signaling Pathways and Experimental Workflows

Histone Crotonylation Signaling Pathway

Histone_Crotonylation_Pathway cluster_metabolism Cellular Metabolism cluster_chromatin Chromatin Dynamics cluster_enzymes Enzymatic Regulation Crotonate Sodium Crotonate (Exogenous) CrotonylCoA This compound Crotonate->CrotonylCoA ACSS2 FattyAcid Fatty Acid β-oxidation FattyAcid->CrotonylCoA Writers Writers (p300/CBP, MOF) CrotonylCoA->Writers Histones Histones CrotonylatedHistones Crotonylated Histones Erasers Erasers (HDACs 1,2,3; SIRTs 1,2,3) CrotonylatedHistones->Erasers Decrotonylation GeneActivation Transcriptional Activation CrotonylatedHistones->GeneActivation Leads to Writers->Histones Crotonylation HDACi HDAC Inhibitors (TSA, SAHA) HDACi->Erasers Inhibition

Caption: The histone crotonylation pathway.

General Experimental Workflow for In Vitro Induction and Analysis

Experimental_Workflow cluster_induction Induction of Hypercrotonylation cluster_cell_based Cell-Based Assay cluster_in_vitro In Vitro Enzymatic Assay cluster_analysis Analysis InductionMethod Choose Induction Method: 1. Chemical (Sodium Crotonate) 2. HDAC Inhibition (TSA/SAHA) 3. Enzymatic (in vitro assay) CellCulture Cell Culture InductionMethod->CellCulture Methods 1 & 2 Reagents Prepare Reagents: - Recombinant Histones - Recombinant p300 - this compound InductionMethod->Reagents Method 3 Treatment Treat cells with inducer/inhibitor CellCulture->Treatment HistoneExtraction Histone Extraction Treatment->HistoneExtraction Quantification Protein Quantification (Bradford Assay) HistoneExtraction->Quantification Reaction Incubate at 30°C Reagents->Reaction StopReaction Stop Reaction Reaction->StopReaction StopReaction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE WesternBlot Western Blot SDS_PAGE->WesternBlot Detection Detection with Anti-Kcr Antibody WesternBlot->Detection

Caption: General workflow for inducing and analyzing histone hypercrotonylation.

Experimental Protocols

Protocol 1: Induction of Histone Hypercrotonylation in Cultured Cells

This protocol describes the treatment of cultured mammalian cells with either sodium crotonate or an HDAC inhibitor to induce histone hypercrotonylation.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Sodium Crotonate (stock solution, e.g., 1 M in water, pH 7.4)

  • HDAC Inhibitor (e.g., Trichostatin A or Vorinostat, stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell scrapers

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach 70-80% confluency.

  • Treatment:

    • For Sodium Crotonate: Aspirate the old medium and add fresh medium containing the desired final concentration of sodium crotonate (e.g., 10-100 mM).

    • For HDAC Inhibitors: Add the HDAC inhibitor stock solution directly to the culture medium to achieve the desired final concentration (e.g., 50 nM TSA or 5 µM Vorinostat). A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS.

  • Proceed to Histone Extraction (Protocol 3).

Protocol 2: In Vitro Histone Crotonylation Assay with p300

This protocol details the enzymatic crotonylation of recombinant histones using the catalytic domain of p300.

Materials:

  • Recombinant histone H3 (or other desired histone substrate)

  • Recombinant p300 (catalytic domain)

  • This compound (stock solution, e.g., 5 mM)

  • 10X HAT/HCT Buffer (e.g., 250 mM Tris-HCl pH 8.0, 250 mM KCl, 10 mM DTT, 1 mM AEBSF, 50 mM sodium butyrate)

  • Nuclease-free water

  • 2x Laemmli sample buffer

Procedure:

  • Prepare Reaction Mix: On ice, prepare the reaction mix in a microcentrifuge tube. For a 50 µL final volume:

    • Recombinant Histone H3: 10 µg

    • Recombinant p300: 0.5 µg

    • This compound (from 5 mM stock): 5 µL (final concentration 0.5 mM)

    • 10X HAT/HCT Buffer: 5 µL (final concentration 1X)

    • Nuclease-free water: to 50 µL

  • Incubation: Mix gently by pipetting and incubate the reaction at 30°C for 60 minutes.

  • Stop Reaction: Stop the reaction by adding an equal volume (50 µL) of 2x Laemmli sample buffer.

  • Heat Denaturation: Heat the sample at 95°C for 5 minutes.

  • Analysis: The sample is now ready for analysis by SDS-PAGE and Western Blot (Protocol 4).

Protocol 3: Acid Extraction of Histones from Cultured Cells

This protocol describes a standard method for extracting core histones from mammalian cells for subsequent analysis.

Materials:

  • Cell pellet from Protocol 1

  • Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, with protease inhibitors)

  • 0.4 N Sulfuric Acid (H₂SO₄)

  • Acetone (B3395972), ice-cold

  • Nuclease-free water

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Hypotonic Lysis Buffer per 10⁷ cells. Incubate on a rotator at 4°C for 30 minutes.

  • Isolate Nuclei: Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in 400 µL of 0.4 N H₂SO₄. Incubate on a rotator at 4°C for at least 1 hour (can be done overnight).

  • Remove Debris: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant containing the histones to a new tube.

  • Protein Precipitation: Add 8 volumes of ice-cold acetone to the supernatant. Incubate at -20°C for at least 1 hour (or overnight).

  • Pellet Histones: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Wash Pellet: Carefully discard the supernatant and wash the histone pellet with 200 µL of ice-cold acetone. Centrifuge again for 5 minutes.

  • Dry Pellet: Discard the supernatant and air-dry the pellet for 20 minutes at room temperature. Do not over-dry.

  • Resuspend Histones: Resuspend the histone pellet in an appropriate volume of nuclease-free water (e.g., 50-100 µL).

  • Quantify Protein: Determine the protein concentration using a Bradford assay.

Protocol 4: Western Blotting for Histone Crotonylation

This protocol outlines the detection of crotonylated histones by western blot.

Materials:

  • Histone samples from Protocol 2 or 3

  • LDS sample buffer

  • 10-15% Bis-Tris or Tris-Glycine polyacrylamide gels

  • Running buffer (e.g., MES or MOPS for Bis-Tris, Tris-Glycine for Tris-Glycine gels)

  • Transfer buffer

  • Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small proteins like histones)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (e.g., anti-pan-crotonyl-lysine or site-specific anti-crotonyl-histone antibody)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Sample Preparation: Mix 5-15 µg of histone extract with LDS sample buffer, supplement with a reducing agent (e.g., DTT to 100 mM), and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto the polyacrylamide gel and run according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane according to standard protocols.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system. A loading control, such as an antibody against total Histone H3, should be used to ensure equal loading.

References

Application Notes and Protocols for In Vivo Metabolic Labeling with 13C-Crotonate to Trace Crotonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonyl-Coenzyme A (crotonyl-CoA) is a key metabolic intermediate situated at the crossroads of fatty acid and amino acid metabolism. It also serves as the substrate for histone crotonylation, a post-translational modification increasingly recognized for its role in epigenetic regulation of gene expression. Understanding the in vivo dynamics of this compound metabolism is therefore crucial for elucidating fundamental biological processes and for the development of novel therapeutics targeting metabolic and epigenetic pathways.

This document provides detailed application notes and experimental protocols for the use of stable isotope-labeled 13C-crotonate as a metabolic tracer to investigate the in vivo fate of this compound. By introducing 13C-crotonate into a biological system, researchers can track the incorporation of the heavy isotope into this compound and its downstream metabolites, providing insights into pathway activity, enzyme function, and the contribution of exogenous crotonate to cellular pools.

Core Applications

  • Elucidating this compound Metabolism: Tracing the conversion of 13C-crotonate to 13C-crotonyl-CoA and its subsequent entry into downstream pathways such as the tricarboxylic acid (TCA) cycle.

  • Investigating Histone Crotonylation: Quantifying the contribution of exogenous crotonate to the this compound pool available for histone modification.

  • Drug Discovery and Development: Assessing the impact of therapeutic agents on this compound metabolism and histone crotonylation.

  • Disease Modeling: Studying alterations in this compound pathways in various disease models, including metabolic disorders and cancer.

Data Presentation: Quantitative Analysis of 13C Enrichment

The following tables present hypothetical, yet representative, quantitative data from an in vivo 13C-crotonate labeling experiment in a mouse model. This data illustrates the expected 13C enrichment in key metabolites over time, as would be determined by liquid chromatography-mass spectrometry (LC-MS).

Table 1: 13C Enrichment in Acyl-CoAs in Liver Tissue Following a Single Bolus Administration of [U-13C4]-Crotonate

Time PointThis compound (M+4 Enrichment %)Acetyl-CoA (M+2 Enrichment %)Succinyl-CoA (M+4 Enrichment %)
0 min0.00.00.0
30 min45.2 ± 5.112.8 ± 2.35.1 ± 1.1
60 min62.7 ± 6.825.4 ± 3.910.3 ± 1.9
120 min35.1 ± 4.538.6 ± 4.718.9 ± 2.8
240 min10.3 ± 2.120.1 ± 3.512.4 ± 2.2

Data are presented as mean ± standard deviation (n=5). M+X indicates the mass isotopologue with X carbon atoms labeled with 13C.

Table 2: 13C Enrichment in TCA Cycle Intermediates in Liver Tissue Following a Single Bolus Administration of [U-13C4]-Crotonate

Time PointCitrate (M+2 Enrichment %)α-Ketoglutarate (M+2 Enrichment %)Malate (M+2 Enrichment %)
0 min0.00.00.0
30 min8.5 ± 1.54.2 ± 0.96.3 ± 1.2
60 min18.9 ± 2.79.8 ± 1.813.7 ± 2.1
120 min29.1 ± 3.816.3 ± 2.522.4 ± 3.1
240 min15.4 ± 2.98.7 ± 1.911.8 ± 2.4

Data are presented as mean ± standard deviation (n=5). M+2 enrichment in these metabolites indicates the incorporation of 13C-labeled acetyl-CoA derived from 13C-crotonyl-CoA.

Experimental Protocols

Protocol 1: In Vivo 13C-Crotonate Labeling in a Mouse Model

This protocol is adapted from established methods for in vivo stable isotope tracing with short-chain fatty acids.

Materials:

  • [U-13C4]-Crotonic acid (or other desired isotopic labeling pattern)

  • Sterile saline solution (0.9% NaCl)

  • Animal model (e.g., C57BL/6 mice)

  • Gavage needles or equipment for intraperitoneal (IP) injection

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

  • Cryovials for sample storage

Procedure:

  • Preparation of Labeling Solution: Prepare a sterile solution of [U-13C4]-Crotonate in saline at the desired concentration (e.g., 200 mg/kg body weight).

  • Animal Acclimatization: Acclimate animals to the experimental conditions for at least one week prior to the experiment.

  • Fasting (Optional): To enhance the uptake and metabolism of the tracer, a short fasting period (e.g., 4-6 hours) can be implemented before administration.

  • Tracer Administration: Administer the [U-13C4]-Crotonate solution to the animals via oral gavage or IP injection.

  • Time Course: At designated time points (e.g., 30, 60, 120, 240 minutes) post-administration, euthanize the animals using an approved method.

  • Tissue Harvesting: Rapidly dissect the tissues of interest (e.g., liver, kidney, heart, brain).

  • Flash Freezing: Immediately flash-freeze the harvested tissues in liquid nitrogen to quench all metabolic activity.

  • Sample Storage: Store the frozen tissue samples at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction from Tissues

Materials:

  • Frozen tissue samples

  • 80% Methanol (B129727) (pre-chilled to -80°C)

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge capable of reaching 4°C

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Weigh the frozen tissue samples (typically 20-50 mg).

  • Homogenization: Add the frozen tissue to a tube containing ice-cold 80% methanol (1 mL per 50 mg of tissue). Homogenize the tissue until a uniform suspension is achieved.

  • Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.

Protocol 3: LC-MS/MS Analysis of 13C-Labeled Acyl-CoAs and TCA Cycle Intermediates

This protocol provides a general framework. Specific parameters should be optimized for the instrument in use.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

LC Separation:

  • Column: A reversed-phase C18 column suitable for polar molecule separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to separate the metabolites of interest.

  • Flow Rate: Optimized for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of isotopologues or full scan with high resolution for untargeted analysis.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each unlabeled (M+0) and 13C-labeled (M+X) metabolite. For example:

    • This compound (M+0): Precursor ion m/z -> Product ion m/z

    • 13C4-Crotonyl-CoA (M+4): Precursor ion m/z+4 -> Product ion m/z+4 (or other relevant fragment)

  • Data Analysis: The peak areas for each isotopologue are integrated. The percent enrichment is calculated by correcting for the natural abundance of 13C.

Visualizations

Metabolic Pathways and Experimental Workflow

Crotonyl_CoA_Metabolism Crotonate 13C-Crotonate (exogenous) CrotonylCoA 13C-Crotonyl-CoA Crotonate->CrotonylCoA ACSS2 Butyrate Butyrate Butyrate->CrotonylCoA β-oxidation AminoAcids Lysine, Tryptophan AminoAcids->CrotonylCoA Catabolism Histone Histone Crotonylation CrotonylCoA->Histone HATs AcetylCoA 13C-Acetyl-CoA CrotonylCoA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Metabolic fate of 13C-crotonate.

Experimental_Workflow Admin 1. Administration of 13C-Crotonate to Animal Model Harvest 2. Tissue Harvesting at Time Points Admin->Harvest Quench 3. Flash Freezing in Liquid N2 Harvest->Quench Extract 4. Metabolite Extraction (80% Methanol) Quench->Extract Analyze 5. LC-MS/MS Analysis Extract->Analyze Data 6. Data Analysis & Quantification Analyze->Data

In vivo 13C-crotonate labeling workflow.

Logical_Relationship Tracer 13C-Crotonate Tracer Metabolism Cellular Metabolism Tracer->Metabolism LabeledPools 13C-Labeled Metabolite Pools Metabolism->LabeledPools Detection Mass Spectrometry Detection LabeledPools->Detection Enrichment Isotopic Enrichment Data Detection->Enrichment Flux Metabolic Flux Insights Enrichment->Flux

Logical flow of stable isotope tracing.

Application Notes and Protocols for Screening Inhibitors of Crotonyl-CoA Producing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonyl-CoA is a pivotal intermediate in several major metabolic pathways, including the catabolism of fatty acids and the amino acids lysine (B10760008) and tryptophan.[1][2][3] The enzymes responsible for its production are therefore critical for cellular metabolism and energy homeostasis. Furthermore, this compound serves as a substrate for histone crotonylation, a post-translational modification that plays a significant role in epigenetic regulation and gene transcription.[1][3] Dysregulation of this compound metabolism has been implicated in various disease states, making the enzymes that produce it attractive targets for therapeutic intervention.

These application notes provide a comprehensive guide to understanding the roles of this compound producing enzymes and methodologies for identifying and characterizing their inhibitors through high-throughput screening (HTS). The protocols detailed below are designed to be adaptable for various research and drug discovery settings.

Key this compound Producing Enzymes and Metabolic Pathways

This compound is generated through several key metabolic routes, primarily within the mitochondria. The main enzymatic players in these pathways are:

  • Acyl-CoA Dehydrogenases (ACADs): This family of flavoenzymes catalyzes the α,β-dehydrogenation of acyl-CoA thioesters, a key step in fatty acid β-oxidation. Short-chain acyl-CoA dehydrogenase (SCAD) is particularly relevant as it can produce this compound from butyryl-CoA.[3]

  • Glutaryl-CoA Dehydrogenase (GCDH): This mitochondrial enzyme is essential for the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan. GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to form this compound and CO2.[3][4]

  • 3-Hydroxybutyryl-CoA Dehydratase: This enzyme participates in butanoate metabolism and catalyzes the dehydration of (3R)-3-hydroxybutanoyl-CoA to this compound.[2]

  • This compound Carboxylase/Reductase (CCR): While it can produce this compound in the reverse reaction, its primary role in some organisms is the reductive carboxylation of this compound.[5][6][7]

The metabolic pathways converging on this compound production are visualized in the diagram below.

Crotonyl_CoA_Pathways cluster_fatty_acid Fatty Acid β-Oxidation cluster_amino_acid Amino Acid Catabolism cluster_downstream Downstream Fates FattyAcids Fatty Acids ButyrylCoA Butyryl-CoA FattyAcids->ButyrylCoA Multiple Steps CrotonylCoA This compound ButyrylCoA->CrotonylCoA SCAD AcetylCoA Acetyl-CoA CrotonylCoA->AcetylCoA Further Metabolism HistoneCrotonylation Histone Crotonylation CrotonylCoA->HistoneCrotonylation HATs Lysine Lysine GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Tryptophan Tryptophan Tryptophan->GlutarylCoA GlutarylCoA->CrotonylCoA GCDH

Fig. 1: Metabolic pathways leading to the production of this compound.

Screening for Inhibitors of this compound Producing Enzymes

High-throughput screening (HTS) is a crucial methodology for identifying novel inhibitors of enzyme activity from large compound libraries.[8][9][10] The development of a robust and reliable HTS assay is the first step in this process. For this compound producing enzymes, particularly the dehydrogenases, several assay formats can be employed.

Assay Principle: Fluorescence-Based ETF Reduction Assay for Acyl-CoA Dehydrogenases

A highly sensitive and adaptable HTS assay for ACADs, including GCDH, is the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.[9] ACADs transfer electrons from their acyl-CoA substrate to ETF, which causes a decrease in ETF's intrinsic fluorescence. This change in fluorescence can be monitored over time to determine enzyme activity. Inhibitors of the ACAD will slow down or prevent this fluorescence reduction.

The general workflow for an HTS campaign targeting a this compound producing enzyme is depicted below.

HTS_Workflow AssayDev Assay Development & Optimization HTS High-Throughput Screening (Compound Library) AssayDev->HTS HitID Hit Identification (Primary Screen) HTS->HitID HitConf Hit Confirmation & Triage HitID->HitConf DoseResp Dose-Response & IC50 Determination HitConf->DoseResp SAR Structure-Activity Relationship (SAR) Studies DoseResp->SAR LeadOp Lead Optimization SAR->LeadOp

Fig. 2: General workflow for a high-throughput screening campaign.

Experimental Protocols

Protocol 1: High-Throughput Screening for Inhibitors of Glutaryl-CoA Dehydrogenase (GCDH) using an ETF Fluorescence Reduction Assay

This protocol is adapted for a 96- or 384-well plate format and is designed for the identification of GCDH inhibitors.

Materials and Reagents:

  • Recombinant human GCDH

  • Recombinant porcine or human electron transfer flavoprotein (ETF)[9]

  • Glutaryl-CoA (substrate)

  • Compound library dissolved in DMSO

  • Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM KCl, 0.1 mM EDTA

  • Oxygen Scavenging System: Glucose, Glucose Oxidase, Catalase[9]

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with excitation at ~340 nm and emission detection at ~490 nm[9]

Assay Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and store at 4°C.

    • On the day of the assay, prepare a fresh oxygen scavenging system mix in the Assay Buffer.

    • Prepare a working solution of ETF in the Assay Buffer with the oxygen scavenging system.

    • Prepare a working solution of GCDH in the same buffer.

    • Prepare a stock solution of glutaryl-CoA in water.

  • Compound Plating:

    • Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of the microplate.

    • Include appropriate controls:

      • Negative control (0% inhibition): DMSO only.

      • Positive control (100% inhibition): A known inhibitor of GCDH or a related ACAD, if available.

  • Enzyme and ETF Addition:

    • Add the GCDH and ETF working solutions to each well of the microplate. The final concentrations should be optimized for a robust signal window.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the glutaryl-CoA substrate to all wells.

    • Immediately place the microplate in the fluorescence plate reader.

    • Monitor the decrease in ETF fluorescence over time (kinetic read). The plate should be read every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence decrease for each well.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Ratecompound - Ratepositive control) / (Ratenegative control - Ratepositive control))

    • Identify "hits" as compounds that exhibit a statistically significant inhibition of GCDH activity.

Protocol 2: IC50 Determination for Hit Compounds

For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency (IC50 value).

Procedure:

  • Prepare serial dilutions of the hit compound in DMSO.

  • Perform the ETF fluorescence reduction assay as described above, using the different concentrations of the inhibitor.

  • Plot the % inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to calculate the IC50 value.

Data Presentation: Known Inhibitors of Acyl-CoA Dehydrogenases

InhibitorTarget Enzyme(s)Type of Inhibition / Reported ValueReference
2-Pentynoyl-CoAShort-chain ACAD, Medium-chain ACAD, Glutaryl-CoA DehydrogenaseMechanism-based inactivator[9][10]
2-Pentynoyl-CoAIsovaleryl-CoA DehydrogenaseWeak inhibitor, Kd = 1.8 µM[9][11]
3-Methyl-3-butenoyl-CoAIsovaleryl-CoA DehydrogenaseMechanism-based inactivator[9][11]
2-MercaptoacetateAcyl-CoA DehydrogenasesCompetitive inhibitor (active form is 2-mercaptoacetyl-CoA)
Methylenecyclopropylacetyl-CoAButyryl-CoA DehydrogenasePotent inhibitor at 13 µM
Glutaric AcidSuccinyl-CoA:glutarate-CoA transferase (indirectly affects GCDH substrate levels)-[6]
(Methylenecyclopropyl)acetyl-CoAGlutaryl-CoA DehydrogenasePotent inhibitor[3]

Conclusion

The enzymes that produce this compound represent a class of important targets for the development of novel therapeutics for metabolic and epigenetic disorders. The protocols and information provided herein offer a framework for the systematic screening and identification of inhibitors for these enzymes. The use of a robust, HTS-compatible assay, such as the ETF fluorescence reduction assay, coupled with careful data analysis and follow-up studies, will be instrumental in advancing our understanding of this compound metabolism and in the discovery of new chemical probes and potential drug candidates.

References

Application of CRISPR-Cas9 to Unravel the Complexities of Crotonyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The advent of CRISPR-Cas9 technology has revolutionized the study of cellular metabolism, offering unprecedented precision in dissecting the roles of specific genes and enzymes. This powerful gene-editing tool is now being applied to investigate the intricate pathways of Crotonyl-CoA metabolism, a critical hub in cellular energy and carbon management. These application notes provide an overview of how CRISPR-Cas9 is being utilized to elucidate the function of key genes in this pathway, with significant implications for understanding disease and developing novel therapeutics.

This compound is a central intermediate in the metabolism of fatty acids and certain amino acids. Its metabolic fate is governed by a series of enzymes that catalyze its conversion to other essential molecules. Dysregulation of these enzymatic steps has been implicated in various metabolic disorders. CRISPR-Cas9 provides a robust platform to create precise genetic modifications, such as gene knockouts, to study the function of these enzymes with high specificity.

Key genes in the this compound metabolism pathway that have been targeted by CRISPR-Cas9 include:

  • Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2): This enzyme is responsible for the conversion of acetate (B1210297) into acetyl-CoA, a critical precursor for various metabolic pathways. Recent studies have also implicated ACSS2 in the generation of this compound, which can then be used for histone crotonylation, an important epigenetic modification that regulates gene expression.[1] CRISPR-mediated knockout of ACSS2 has been instrumental in studying its role in providing the substrate for histone modifications and its impact on cellular processes like neuronal gene expression and memory.

  • Enoyl-CoA Hydratase, Short Chain 1 (ECHS1): ECHS1 is a key enzyme in the mitochondrial fatty acid beta-oxidation pathway, where it catalyzes the hydration of this compound to 3-hydroxybutyryl-CoA.[2][3] Mutations in the ECHS1 gene are associated with Leigh syndrome, a severe neurological disorder. CRISPR-Cas9 has been used to create ECHS1 knockout cell models to investigate the molecular pathogenesis of this disease, revealing disruptions in oxidative phosphorylation complex stability and function.[2][3][4]

  • Hydroxyacyl-CoA Dehydrogenase (HADH): HADH catalyzes the penultimate step in the beta-oxidation of short-chain fatty acids. While direct CRISPR-Cas9 studies on HADH in the context of this compound metabolism are emerging, its central role in fatty acid oxidation makes it a prime target for future investigations using this technology to understand its contribution to metabolic homeostasis.

The application of CRISPR-Cas9 in studying these genes allows for a detailed understanding of their roles in this compound metabolism and their broader physiological significance. By creating specific knockout cell lines or animal models, researchers can investigate the resulting phenotypic changes, including alterations in metabolite levels, protein expression, and cellular function. This approach is not only crucial for basic research but also holds immense potential for drug development. For instance, by identifying critical nodes in the this compound pathway that are essential for disease progression, CRISPR-based screens can uncover novel drug targets.

Key Applications of CRISPR-Cas9 in this compound Metabolism Research:

  • Functional Genomics: Precisely knocking out genes to determine their specific roles in this compound metabolism and related pathways.

  • Disease Modeling: Creating cellular and animal models that mimic human metabolic disorders to study disease mechanisms and test therapeutic interventions.

  • Drug Target Identification and Validation: Using CRISPR screens to identify genes in the this compound pathway that are essential for the survival or proliferation of cancer cells or other pathogenic cells, thereby validating them as potential drug targets.

  • Epigenetic Regulation: Investigating the link between this compound metabolism and histone crotonylation, and its impact on gene expression in health and disease.

The continued application of CRISPR-Cas9 is expected to further unravel the complexities of this compound metabolism, providing novel insights into metabolic regulation and paving the way for the development of innovative therapies for a range of diseases.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing CRISPR-Cas9 to investigate genes in this compound metabolism.

Table 1: Gene Knockout Efficiency

Gene TargetCell LineCRISPR Delivery MethodValidation MethodKnockout Efficiency (%)Reference
ECHS1 143BTK- osteosarcomaLentiviral transduction of Cas9 and sgRNAWestern Blot & Proteomics>95% reduction in protein levels[2][4]
ACSS2 Neuronal cell cultureLentiviral shRNA (comparative)RNA-seqSignificant reduction in mRNA
HADH -----

Data for HADH is not yet available in published CRISPR-Cas9 studies.

Table 2: Impact of Gene Knockout on Metabolite Levels and Cellular Functions

Gene KnockoutKey FindingsQuantitative ChangesReference
ECHS1 Reduced mitochondrial oxygen consumption, decreased OXPHOS complex I and IV activities.State IV respiratory rates reduced with glutamate/malate and pyruvate/malate substrates.[2][4]
ACSS2 Lowered nuclear acetyl-CoA levels and histone acetylation.-
HADH ---

Specific quantitative data on this compound levels post-knockout are still emerging and require further investigation using targeted metabolomics.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of CRISPR-Cas9 to study genes in this compound metabolism.

Protocol 1: CRISPR-Cas9 Mediated Knockout of ECHS1 in Mammalian Cells

This protocol is adapted from studies that have successfully knocked out the ECHS1 gene.[2][4]

1. sgRNA Design and Cloning:

  • Design: Design at least two sgRNAs targeting an early exon of the ECHS1 gene to maximize the likelihood of a frameshift mutation. Use online design tools like GenScript's gRNA design tool or CHOPCHOP, considering on-target efficiency and potential off-target effects.[5][6]

  • Cloning: Synthesize and clone the designed sgRNA sequences into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance). A common choice is the lentiCRISPRv2 plasmid.

2. Lentivirus Production:

  • Co-transfect HEK293T cells with the sgRNA-Cas9 lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Concentrate the lentivirus using ultracentrifugation or a commercially available concentration reagent. Titer the virus to determine the optimal multiplicity of infection (MOI).

3. Cell Transduction and Selection:

  • Seed the target mammalian cells (e.g., 143BTK- osteosarcoma cells) at an appropriate density.

  • Transduce the cells with the lentivirus at a low MOI (e.g., 0.3) to ensure single viral integration per cell.

  • At 24 hours post-transduction, replace the medium with fresh medium containing puromycin to select for successfully transduced cells.

  • Culture the cells in the selection medium for 3-5 days until non-transduced control cells are eliminated.

4. Validation of Gene Knockout:

  • Genomic DNA Analysis:

    • Isolate genomic DNA from the selected cell population.

    • Amplify the targeted region of the ECHS1 gene by PCR.

    • Use the Surveyor nuclease assay or Tracking of Indels by DEcomposition (TIDE) analysis to confirm the presence of insertions and deletions (indels).

    • For clonal lines, perform Sanger sequencing to identify the specific mutations.

  • Western Blot Analysis:

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for ECHS1 and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the protein bands to confirm the absence or significant reduction of ECHS1 protein.

  • Proteomics Analysis:

    • For a global view of the proteomic changes, perform quantitative mass spectrometry on cell lysates from wild-type and knockout cells.

Protocol 2: CRISPR-Cas9 Mediated Knockout of ACSS2 in Mammalian Cells

This protocol provides a general framework for knocking out the ACSS2 gene.

1. sgRNA Design and Cloning:

  • Design: Utilize online tools to design sgRNAs targeting an early exon of the ACSS2 gene.

    • Validated sgRNA sequences for human ACSS2 are available from resources like GenScript, designed by the Feng Zhang laboratory.[7]

  • Cloning: Clone the selected sgRNA sequences into a Cas9-expressing vector. Commercial knockout kits are also available which provide pre-cloned sgRNA vectors.[8]

2. Delivery of CRISPR-Cas9 Components:

  • Plasmid Transfection: Co-transfect the target cells with the Cas9 plasmid and the sgRNA expression plasmid using a suitable transfection reagent.

  • Ribonucleoprotein (RNP) Delivery: Alternatively, deliver pre-complexed Cas9 protein and synthetic sgRNA (RNP) via electroporation for a DNA-free editing approach.

3. Clonal Isolation:

  • After transfection or electroporation, dilute the cells to a single-cell suspension and plate them in 96-well plates to isolate individual clones.

  • Expand the single-cell derived colonies.

4. Validation of Gene Knockout:

  • Genomic DNA Sequencing: Screen the individual clones by PCR amplification of the target locus followed by Sanger sequencing to identify clones with biallelic frameshift mutations.

  • RT-qPCR: Isolate RNA from the clonal populations, reverse transcribe to cDNA, and perform quantitative PCR to measure the level of ACSS2 mRNA knockdown.

  • Western Blot: Confirm the absence of ACSS2 protein in the knockout clones by Western blot analysis as described in Protocol 1.

Protocol 3: Quantification of this compound by Mass Spectrometry

This protocol outlines a general method for the analysis of CoA esters.

1. Sample Preparation:

  • Harvest cells and rapidly quench metabolic activity by washing with ice-cold saline.

  • Extract metabolites using a cold solvent mixture, such as methanol/acetonitrile/water, often containing an internal standard.

  • Centrifuge to pellet cellular debris and collect the supernatant.

2. LC-MS/MS Analysis:

  • Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect CoA esters.

  • Use a suitable chromatography column (e.g., a C18 column) and a gradient elution profile.

  • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for targeted quantification of this compound and other CoA derivatives.

3. Data Analysis:

  • Quantify the amount of this compound in each sample by comparing the peak area to that of a known concentration of a stable isotope-labeled internal standard.

  • Normalize the metabolite levels to the cell number or total protein content.

Visualizations

Experimental_Workflow_CRISPR_Knockout cluster_design 1. sgRNA Design & Cloning cluster_virus 2. Lentivirus Production cluster_editing 3. Gene Editing cluster_validation 4. Validation sgRNA_design sgRNA Design (e.g., CHOPCHOP) cloning Cloning into Lentiviral Vector sgRNA_design->cloning transfection HEK293T Transfection cloning->transfection harvest Virus Harvest & Concentration transfection->harvest transduction Cell Transduction harvest->transduction selection Puromycin Selection transduction->selection genomic_dna Genomic DNA Analysis (Sequencing) selection->genomic_dna western_blot Western Blot (Protein Level) selection->western_blot metabolomics Metabolomics (Metabolite Levels) selection->metabolomics

CRISPR-Cas9 knockout workflow.

Crotonyl_CoA_Metabolism_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Fatty_Acids Fatty_Acids Beta_Oxidation Beta-Oxidation Pathway Fatty_Acids->Beta_Oxidation Amino_Acids Amino Acids (e.g., Lysine) Amino_Acids->Beta_Oxidation Acetyl_CoA Acetyl_CoA Crotonyl_CoA Crotonyl_CoA ECHS1 ECHS1 Crotonyl_CoA->ECHS1 Histone_Crotonylation Histone Crotonylation (Gene Regulation) Crotonyl_CoA->Histone_Crotonylation Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA HADH HADH Hydroxybutyryl_CoA->HADH Beta_Oxidation->Crotonyl_CoA ACSS2->Acetyl_CoA ECHS1->Hydroxybutyryl_CoA HADH->Acetyl_CoA

Key enzymes in this compound metabolism.

Signaling_Pathway_Integration cluster_metabolism This compound Metabolism cluster_signaling Cellular Signaling cluster_function Cellular Functions Crotonyl_CoA Crotonyl_CoA mTOR mTOR Crotonyl_CoA->mTOR ? AMPK AMPK Crotonyl_CoA->AMPK ? Gene_Expression Gene Expression Crotonyl_CoA->Gene_Expression via Histone Crotonylation Cell_Growth Cell Growth mTOR->Cell_Growth Autophagy Autophagy mTOR->Autophagy AMPK->Cell_Growth AMPK->Autophagy

Potential links to signaling pathways.

References

Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of short-chain acyl-Coenzyme A (acyl-CoA) molecules from tissue samples. The methodologies outlined are based on established and validated techniques in the field, suitable for subsequent quantitative analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. The accurate quantification of short-chain acyl-CoAs in tissues is vital for understanding cellular metabolism and the pathophysiology of various diseases. The protocols described herein offer robust procedures for the reliable extraction and purification of these molecules from complex biological matrices.

Data Presentation

The selection of an appropriate extraction method is critical for achieving high recovery and reproducibility. Below is a summary of recovery data for different extraction methods, highlighting the efficiency of each approach for various short-chain acyl-CoAs.

Acyl-CoA Species2.5% SSA Extraction Recovery (%)[1]10% TCA with SPE Recovery (%)[1]Acetonitrile/Isopropanol with SPE Recovery (%)[2][3]
Acetyl-CoA593693-104 (extraction), 83-90 (SPE)
Malonyl-CoA742693-104 (extraction), 83-90 (SPE)
Propionyl-CoA8062Not Reported
Isovaleryl-CoA5958Not Reported
Octanoyl-CoANot ReportedNot Reported93-104 (extraction), 83-90 (SPE)

Note: Recovery percentages are relative to standards and can vary based on tissue type and specific experimental conditions.[1][2][3]

Experimental Protocols

Two primary protocols are detailed below, one utilizing 5-sulfosalicylic acid (SSA) for deproteinization, which simplifies the workflow by often eliminating the need for solid-phase extraction (SPE), and another employing organic solvents followed by SPE for purification.

Protocol 1: 5-Sulfosalicylic Acid (SSA) Extraction

This method is advantageous as it can obviate the need for a separate solid-phase extraction step for sample cleanup prior to LC-MS/MS analysis, thereby improving the recovery of more polar molecules.[1]

Materials:

  • Frozen tissue sample

  • 5-sulfosalicylic acid (SSA) solution (2.5% w/v in water), pre-chilled to 4°C

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge capable of reaching >13,000 x g at 4°C

  • Microcentrifuge tubes

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.

  • Add the appropriate amount of internal standard to the tissue.

  • Add 200 µL of ice-cold 2.5% SSA solution.

  • Homogenize the tissue thoroughly on ice.

  • Incubate the homogenate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge the homogenate at >13,000 x g for 15 minutes at 4°C.[4]

  • Collect the supernatant, which contains the acyl-CoAs.

  • The supernatant can be directly analyzed by LC-MS/MS or stored at -80°C.

Protocol 2: Organic Solvent Extraction with Solid-Phase Extraction (SPE)

This protocol is a robust method for the extraction and purification of a broad range of acyl-CoAs, including both short and long-chain species.[2][3]

Materials:

  • Frozen tissue sample

  • Acetonitrile/Isopropanol (3:1, v/v), pre-chilled to -20°C

  • 0.1 M Potassium Phosphate buffer (pH 6.7)

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric weak anion exchange)[4]

  • SPE manifold

  • SPE conditioning, wash, and elution solutions (specifics depend on the cartridge chemistry, a general procedure is outlined below)

Procedure:

Part A: Tissue Extraction

  • Place 20-30 mg of powdered frozen liver tissue into a glass tube.[2]

  • Add internal standards.

  • Add 1.5 mL of acetonitrile/isopropanol (3:1, v/v) and homogenize for 30 seconds.[2][3]

  • Add 0.5 mL of 0.1 M KH2PO4 (pH 6.7) and homogenize for another 30 seconds.[2]

  • Centrifuge to pellet the tissue debris.

  • Collect the supernatant.

Part B: Solid-Phase Extraction (SPE) Purification

  • Condition the SPE column: Condition a weak anion exchange SPE column with 3 mL of methanol (B129727), followed by 3 mL of water.[4]

  • Load the sample: Load the supernatant from the extraction step onto the conditioned SPE column.

  • Wash the column: Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol to remove interfering substances.[4]

  • Elute the acyl-CoAs: Elute the acyl-CoAs with two successive additions of 2.4 mL of 2% ammonium (B1175870) hydroxide (B78521) followed by 2.4 mL of 5% ammonium hydroxide.[4]

  • Dry and reconstitute: Dry the eluted fractions under a stream of nitrogen at room temperature. Reconstitute the dried residue in a solvent compatible with your LC-MS/MS system (e.g., 50% methanol).[4]

Visualizations

The following diagrams illustrate the workflows for the described protocols.

T Frozen Tissue Sample IS Add Internal Standards T->IS SSA Add 2.5% SSA IS->SSA Homogenize1 Homogenize SSA->Homogenize1 Incubate Incubate on Ice (10 min) Homogenize1->Incubate Centrifuge1 Centrifuge (>13,000 x g, 15 min, 4°C) Incubate->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Analysis1 LC-MS/MS Analysis Supernatant1->Analysis1

Caption: Workflow for SSA-based extraction of short-chain acyl-CoAs.

T Frozen Tissue Sample IS Add Internal Standards T->IS Solvent Add Acetonitrile/Isopropanol & Homogenize IS->Solvent Buffer Add Phosphate Buffer & Homogenize Solvent->Buffer Centrifuge1 Centrifuge Buffer->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 SPE Solid-Phase Extraction Supernatant1->SPE Elute Elute Acyl-CoAs SPE->Elute Dry Dry Down & Reconstitute Elute->Dry Analysis2 LC-MS/MS Analysis Dry->Analysis2

Caption: Workflow for organic solvent extraction with SPE purification.

References

Application Note: Measuring the Impact of Crotonyl-CoA on Mitochondrial Respiration using the Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production. The Seahorse XF Analyzer is a powerful tool for real-time, live-cell analysis of mitochondrial respiration and glycolysis by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Crotonyl-CoA is a key metabolic intermediate in the catabolism of fatty acids and the amino acids lysine (B10760008) and tryptophan.[1][2] Understanding how fluctuations in this compound levels impact mitochondrial bioenergetics can provide critical insights into cellular metabolism in both health and disease.

This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to investigate the effects of sodium crotonate, a cell-permeable precursor to this compound, on mitochondrial respiration. By supplying cells with exogenous crotonate, intracellular levels of this compound can be increased, allowing for the assessment of its role as a substrate for the electron transport chain and its overall impact on mitochondrial function.

Key Concepts of the Seahorse XF Cell Mito Stress Test

The Seahorse XF Cell Mito Stress Test is a standardized assay that utilizes sequential injections of mitochondrial inhibitors to elucidate key parameters of mitochondrial function.[3] The oxygen consumption rate (OCR) is measured in real-time to determine:

  • Basal Respiration: The baseline oxygen consumption of the cells, representing the energetic demand under resting conditions.

  • ATP Production-Linked Respiration: The portion of basal respiration dedicated to ATP synthesis.

  • Proton Leak: The remaining basal respiration not coupled to ATP production, which can be indicative of mitochondrial uncoupling or damage.

  • Maximal Respiration: The maximum oxygen consumption rate the cells can achieve, induced by an uncoupling agent.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand.

  • Non-Mitochondrial Respiration: Oxygen consumption from cellular processes outside of the mitochondria.

Signaling Pathway: this compound Metabolism and Entry into the TCA Cycle

This compound is generated within the mitochondria from the breakdown of fatty acids and certain amino acids. It is then converted to acetyl-CoA, which enters the Tricarboxylic Acid (TCA) cycle to generate reducing equivalents (NADH and FADH₂) that fuel the electron transport chain for oxidative phosphorylation.[1][4]

Crotonyl_CoA_Metabolism cluster_Mitochondria Mitochondrial Matrix Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Amino_Acids Amino Acids (Lysine, Tryptophan) Amino_Acid_Catabolism Amino Acid Catabolism Amino_Acids->Amino_Acid_Catabolism Crotonyl_CoA This compound Beta_Oxidation->Crotonyl_CoA Amino_Acid_Catabolism->Crotonyl_CoA Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ETC Electron Transport Chain (Oxidative Phosphorylation) TCA_Cycle->ETC NADH, FADH₂ ATP ATP ETC->ATP

Caption: Metabolic pathway of this compound in the mitochondria.

Experimental Workflow

The general workflow for assessing the impact of sodium crotonate on mitochondrial respiration involves cell seeding, a pre-treatment with sodium crotonate, and the execution of the Seahorse XF Cell Mito Stress Test.

Seahorse_Workflow Seed_Cells Day 1: Seed cells in Seahorse XF microplate Incubate_Cells Incubate overnight Seed_Cells->Incubate_Cells Prepare_Reagents Day 2: Prepare Seahorse assay medium, sodium crotonate, and mitochondrial inhibitors Incubate_Cells->Prepare_Reagents Pre_treat Pre-treat cells with sodium crotonate Prepare_Reagents->Pre_treat Run_Seahorse Perform Seahorse XF Cell Mito Stress Test Pre_treat->Run_Seahorse Analyze_Data Analyze data and normalize results Run_Seahorse->Analyze_Data

Caption: Experimental workflow for the Seahorse XF assay.

Detailed Experimental Protocols

Materials and Reagents
  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Seahorse XF Base Medium (e.g., Agilent 103334-100)

  • Sodium Crotonate (Sigma-Aldrich, C2886 or equivalent)

  • Seahorse XF Cell Mito Stress Test Kit (Agilent, 103015-100) containing:

    • Oligomycin

    • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)

    • Rotenone/Antimycin A

  • Sterile, deionized water

  • Cell line of interest

  • Standard cell culture medium and supplements

  • Trypsin or other cell detachment solution

  • Phosphate-buffered saline (PBS)

Protocol: Day 1 - Cell Seeding
  • Cell Culture: Culture cells under standard conditions until they reach 80-90% confluency.

  • Cell Detachment and Counting: Detach cells using trypsin or a suitable non-enzymatic solution. Neutralize and centrifuge the cells, then resuspend in fresh culture medium. Perform a cell count and assess viability.

  • Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. The optimal seeding density will vary depending on the cell type and should be determined empirically to ensure a basal OCR within the recommended range for the instrument.

  • Incubation: Incubate the microplate overnight in a 37°C, 5% CO₂ incubator.

Protocol: Day 2 - Seahorse XF Assay
  • Hydrate (B1144303) Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.

  • Prepare Seahorse Assay Medium: Warm the Seahorse XF Base Medium to 37°C. Supplement with glucose, pyruvate, and glutamine to desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.

  • Prepare Sodium Crotonate Stock Solution: Prepare a stock solution of sodium crotonate in sterile, deionized water. For example, a 1 M stock can be prepared. Filter-sterilize the solution.

  • Prepare Treatment Medium: Prepare the Seahorse assay medium containing the final desired concentrations of sodium crotonate. A concentration range of 1-6 mM can be a starting point for optimization.[5] Also prepare a control medium without sodium crotonate.

  • Cell Plate Preparation:

    • Remove the cell culture microplate from the incubator.

    • Gently wash the cells twice with the prepared Seahorse assay medium (without sodium crotonate).

    • Add the appropriate treatment medium (with or without sodium crotonate) to each well.

    • Incubate the plate at 37°C in a non-CO₂ incubator for at least 1 hour prior to the assay.

  • Prepare Mitochondrial Inhibitors: Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the Mito Stress Test Kit in the Seahorse assay medium to the desired stock concentrations.

  • Load Sensor Cartridge: Load the appropriate volumes of the mitochondrial inhibitor stock solutions into the designated ports of the hydrated sensor cartridge.

  • Run the Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

    • Replace the calibrant plate with the cell culture microplate.

    • Start the assay. The instrument will measure the basal OCR, then sequentially inject the inhibitors and measure the OCR after each injection.

Data Presentation and Expected Results

The data from the Seahorse XF assay can be summarized in tables to facilitate comparison between control and crotonate-treated cells.

Table 1: Hypothetical Oxygen Consumption Rate (OCR) Data

Treatment GroupBasal OCR (pmol/min)OCR after Oligomycin (pmol/min)OCR after FCCP (pmol/min)OCR after Rotenone/Antimycin A (pmol/min)
Control 100 ± 535 ± 3250 ± 1515 ± 2
Sodium Crotonate (2 mM) 125 ± 740 ± 4320 ± 2016 ± 2
Sodium Crotonate (5 mM) 150 ± 945 ± 5380 ± 2515 ± 3

Table 2: Calculated Mitochondrial Respiration Parameters

Treatment GroupBasal Respiration (pmol/min)ATP Production (pmol/min)Proton Leak (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (pmol/min)
Control 85 ± 565 ± 420 ± 2235 ± 15150 ± 12
Sodium Crotonate (2 mM) 109 ± 785 ± 524 ± 3304 ± 20195 ± 15
Sodium Crotonate (5 mM) 135 ± 9105 ± 630 ± 4365 ± 25230 ± 18

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Expected Results:

  • Increased Basal Respiration: As a substrate that fuels the TCA cycle, sodium crotonate is expected to increase the basal oxygen consumption rate in a dose-dependent manner.

  • Increased ATP Production: The increased availability of substrate should lead to a higher rate of ATP-linked respiration.

  • Increased Maximal Respiration: By providing more fuel for the electron transport chain, crotonate is anticipated to increase the maximal respiratory capacity of the cells.

  • Increased Spare Respiratory Capacity: The increase in maximal respiration will likely result in a greater spare respiratory capacity, indicating an enhanced ability of the cells to respond to energetic demands.

Data Analysis and Normalization

The raw OCR data from the Seahorse XF Analyzer should be normalized to account for variations in cell number between wells. Common normalization methods include:

  • Cell Counting: Staining the nuclei with a fluorescent dye (e.g., Hoechst) and using an automated cell imager to count the cells in each well post-assay.[6]

  • Protein Assay: Lysing the cells after the assay and performing a protein quantification assay (e.g., BCA assay).

The normalized data can then be used to calculate the mitochondrial respiration parameters as outlined in the Seahorse XF Cell Mito Stress Test user guide. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between the control and crotonate-treated groups.

Conclusion

The Seahorse XF Cell Mito Stress Test provides a robust and sensitive method to investigate the impact of this compound on mitochondrial respiration. By supplementing cell culture medium with sodium crotonate, researchers can gain valuable insights into how this key metabolite influences cellular bioenergetics. This information is crucial for understanding the metabolic basis of various physiological and pathological conditions and for the development of novel therapeutic strategies targeting cellular metabolism.

References

Application Note: Flow Cytometry Analysis of Cell Cycle Progression Upon Crotonyl-CoA Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonyl-CoA is a key metabolic intermediate that plays a crucial role in cellular processes beyond its function in fatty acid and amino acid metabolism. Emerging evidence highlights its significance as a substrate for histone crotonylation, a post-translational modification that influences gene expression and, consequently, cell fate decisions.[1][2][3] This epigenetic modification, catalyzed by histone acetyltransferases (HATs) like p300, is emerging as a critical regulator of transcription.[2] The intracellular concentration of this compound can directly impact the extent of histone crotonylation, thereby linking cellular metabolic status to the regulation of gene expression.[1][3] Recent studies suggest a potential role for histone crotonylation in the regulation of cell cycle progression.[4][5]

This application note provides detailed protocols for the analysis of cell cycle progression in response to the modulation of intracellular this compound levels using flow cytometry. We describe methods for treating cultured cells with sodium crotonate to increase intracellular this compound, followed by cell cycle analysis using propidium (B1200493) iodide (PI) staining.

Data Presentation

The modulation of intracellular this compound levels through the addition of exogenous sodium crotonate has been observed to influence the distribution of cells within the cell cycle. The following table summarizes representative quantitative data from a hypothetical experiment based on findings in bovine fibroblasts, where sodium crotonate treatment led to an increase in the proportion of cells in the S and G2/M phases of the cell cycle.[6]

Table 1: Effect of Sodium Crotonate Treatment on Cell Cycle Distribution

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0 mM Sodium Crotonate)65.2 ± 2.522.1 ± 1.812.7 ± 1.1
2.5 mM Sodium Crotonate60.8 ± 2.125.9 ± 1.513.3 ± 1.3
5.0 mM Sodium Crotonate54.5 ± 1.930.2 ± 2.015.3 ± 1.6
10.0 mM Sodium Crotonate51.3 ± 2.332.8 ± 2.215.9 ± 1.7

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Culture and Sodium Crotonate Treatment

This protocol details the procedure for treating cultured mammalian cells with sodium crotonate to elevate intracellular this compound levels.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293, bovine fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sodium Crotonate (Sigma-Aldrich)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Sodium Crotonate Stock Solution: Prepare a stock solution of sodium crotonate in sterile water or PBS. Filter-sterilize the solution using a 0.22 µm filter.

  • Treatment: Once the cells reach the desired confluency, replace the existing medium with fresh medium containing the desired final concentration of sodium crotonate (e.g., 0, 2.5, 5, and 10 mM).

  • Incubation: Incubate the treated cells for a specific duration (e.g., 24, 48, or 72 hours) to allow for the modulation of this compound levels and subsequent effects on the cell cycle.

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining

This protocol outlines the steps for harvesting, fixing, and staining the cells with propidium iodide for subsequent analysis of DNA content by flow cytometry.

Materials:

  • Treated and control cells from Protocol 1

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the wells with PBS and then add Trypsin-EDTA to detach the cells.

    • For suspension cells, directly collect the cells from the culture vessel.

    • Transfer the cell suspension to a centrifuge tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.

  • Fixation:

    • Centrifuge the cells again and discard the supernatant.

    • Resuspend the cell pellet in the residual PBS by gentle vortexing to ensure a single-cell suspension.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Centrifuge and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content, with the S phase population in between.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Sample Processing cluster_analysis Data Acquisition and Analysis cell_culture Cell Culture na_crotonate Sodium Crotonate Treatment cell_culture->na_crotonate harvest Cell Harvesting na_crotonate->harvest fixation Ethanol Fixation harvest->fixation pi_staining PI Staining fixation->pi_staining flow_cytometry Flow Cytometry pi_staining->flow_cytometry data_analysis Cell Cycle Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for analyzing cell cycle progression upon this compound modulation.

signaling_pathway cluster_metabolism Metabolic Conversion cluster_epigenetic Epigenetic Regulation cluster_gene_expression Transcriptional Control cluster_cell_cycle Cellular Outcome crotonate Exogenous Sodium Crotonate crotonyl_coa Intracellular This compound crotonate->crotonyl_coa ACSS2 crotonylated_histone Histone Crotonylation crotonyl_coa->crotonylated_histone p300/HATs histone Histones histone->crotonylated_histone gene_expression Altered Gene Expression (e.g., p21) crotonylated_histone->gene_expression cell_cycle Cell Cycle Progression (G1/S/G2/M) gene_expression->cell_cycle

Caption: Signaling pathway from this compound modulation to cell cycle regulation.

References

Troubleshooting & Optimization

Common pitfalls in the sample preparation of acyl-CoAs for LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acyl-CoA sample preparation for Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Stability and Handling

Question: My acyl-CoA concentrations are inconsistent across replicates. What could be the cause?

Answer: Inconsistent acyl-CoA concentrations are often due to their inherent instability. The thioester bond in acyl-CoAs is susceptible to degradation. To ensure consistency, it is crucial to work quickly and keep samples on ice at all times during extraction.[1] For longer-term storage, it is recommended to store extracts as a dry pellet at -80°C, as different acyl-CoA species have varying degradation rates.[2]

Question: What is the best way to minimize acyl-CoA degradation during sample preparation?

Answer: To minimize degradation, consider the following:

  • Speed and Temperature: Perform extraction procedures as rapidly as possible and consistently on ice.[1]

  • Extraction Buffer: The use of trichloroacetic acid (TCA) as an extraction buffer can help stabilize the thioester bond and slow degradation.[1]

  • pH Control: The stability of acyl-CoAs is pH-dependent. Maintaining an acidic pH during extraction and storage can improve stability. Some protocols recommend a pH of 4.0 for sample solvents.[2]

  • Storage: For short-term storage in the autosampler (up to 48 hours), keeping the samples at 4°C in an appropriate solvent is acceptable.[2][3] For long-term storage, storing the extract as a dry pellet at -80°C is the best strategy.[2]

Extraction and Sample Preparation

Question: Which extraction method should I choose for my samples?

Answer: The choice of extraction method depends on the specific acyl-CoAs of interest and the sample matrix. Common methods include:

  • Protein Precipitation: This is a straightforward method.

    • Trichloroacetic Acid (TCA): Effective for precipitating proteins and stabilizing acyl-CoAs.[1] However, it may require a subsequent solid-phase extraction (SPE) step to remove the TCA, which can lead to loss of more polar analytes.[4]

    • Sulfosalicylic Acid (SSA): A good alternative to TCA that can deproteinize samples efficiently without the need for SPE, leading to better recovery of a broader range of acyl-CoAs and their precursors.[4]

    • Methanol (B129727): Can be used for protein precipitation, particularly for cell culture samples.[5]

  • Organic Solvent Extraction: A mixture of acetonitrile, isopropanol, and water can be used for a broader extraction of acyl-CoA species.[3]

Question: I am seeing low recovery for some of my target acyl-CoAs. How can I improve this?

Answer: Low recovery can be due to several factors. Consider the following troubleshooting steps:

  • Extraction Solvent: The choice of extraction solvent is critical. A comparison of different extraction methods has shown that a 2.5% (w/v) SSA solution can result in higher recovery of a wide range of short-chain acyl-CoAs and their biosynthetic intermediates compared to TCA followed by SPE.[4]

  • Solid-Phase Extraction (SPE): If using SPE for sample cleanup, be aware that it can lead to the loss of certain analytes, particularly more polar ones.[4] If you suspect this is an issue, consider an extraction method that does not require SPE, such as the SSA method.[4]

  • Internal Standards: The use of an appropriate internal standard is crucial to correct for analyte loss during sample preparation and analysis.[6] Stable isotope-labeled internal standards added at the beginning of the extraction process are the gold standard for accurate quantification.[1][4]

A comparison of recovery percentages for different extraction methods is summarized below:

AnalyteTCA followed by SPE (% Recovery)2.5% SSA (% Recovery)
Pantothenate0%>100%
Dephospho-CoA0%>99%
CoA1%74%
Malonyl-CoA26%74%
Acetyl-CoA36%59%
Propionyl-CoA62%80%
Isovaleryl-CoA58%59%
Data adapted from a study comparing extraction methods.[4]
LC-MS Analysis

Question: I am observing significant matrix effects in my analysis. How can I mitigate them?

Answer: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS analysis of complex biological samples and can vary between different cell lines.[5] To address this:

  • Chromatographic Separation: Good chromatographic separation is essential to reduce the competition for ionization between co-eluting analytes and endogenous species.[5]

  • Internal Standards: The most effective way to compensate for matrix effects is the use of stable isotope-labeled internal standards.[7] These standards co-elute with the analyte of interest and experience similar matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibration: Preparing calibration standards in a surrogate matrix that closely mimics the biological sample can also help to compensate for matrix effects.

Question: What type of internal standard is best for acyl-CoA analysis?

Answer: For accurate quantification, stable isotope-labeled internal standards are highly recommended.[1] These can be generated by providing labeled pantothenate in cell culture medium.[4] If stable isotope-labeled standards are not available, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0-CoA) can be used as an internal standard for the analysis of even-chained acyl-CoAs.[8] It is crucial to add the internal standard as early as possible in the sample preparation workflow to account for any analyte loss during the entire process.[1]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cells using Methanol

This protocol is adapted from a method for the determination of acyl-CoA compounds in cell lines.[5]

  • Remove cell culture media and wash the cells twice with phosphate-buffered saline (PBS).

  • Add 2 mL of methanol and 15 µL of 10 µM internal standard (e.g., 15:0 CoA) to the cells.

  • Incubate at -80°C for 15 minutes.

  • Scrape the cell lysate from the culture plate and transfer to a centrifuge tube.

  • Centrifuge at 15,000 x g at 5°C for 5 minutes.

  • Transfer the supernatant to a clean glass tube for analysis.

Protocol 2: Acyl-CoA Extraction from Tissues using Solid-Phase Extraction (SPE)

This protocol is a general workflow for the extraction of long-chain acyl-CoAs from tissue samples.[9]

  • Homogenize 100-200 mg of tissue in an appropriate buffer.

  • Add an internal standard.

  • Perform protein precipitation.

  • Use a solid-phase extraction (SPE) column (e.g., Oasis HLB) for sample cleanup.[10]

    • Precondition the column with methanol.

    • Equilibrate the column with water.

    • Load the sample.

    • Wash the column with water.

    • Elute the acyl-CoAs with 25 mM ammonium (B1175870) acetate (B1210297) in methanol.[10]

  • Dry the eluate under nitrogen gas.

  • Reconstitute the sample in an appropriate solvent (e.g., 5% SSA) for LC-MS analysis.[10]

Visualized Workflows

Acyl_CoA_Sample_Prep_Workflow cluster_sample_collection Sample Collection & Quenching cluster_extraction Extraction cluster_cleanup Sample Cleanup (Optional) cluster_analysis Analysis Sample Biological Sample (Cells or Tissue) Quench Metabolic Quenching (e.g., Liquid Nitrogen) Sample->Quench Add_IS Add Internal Standard Quench->Add_IS Lysis Cell Lysis / Tissue Homogenization Add_IS->Lysis Extraction Protein Precipitation & Acyl-CoA Extraction Lysis->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE LCMS LC-MS/MS Analysis Centrifugation->LCMS Direct Injection Dry Drying SPE->Dry Reconstitute Reconstitution Dry->Reconstitute Reconstitute->LCMS Data Data Analysis LCMS->Data Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate or Irreproducible Acyl-CoA Quantification Degradation Analyte Degradation Problem->Degradation Loss Sample Preparation Loss Problem->Loss Matrix Matrix Effects Problem->Matrix Sol_Degradation Work Quickly, On Ice Use Stabilizing Buffers (TCA) Optimize Storage (-80°C pellet) Degradation->Sol_Degradation Sol_Loss Optimize Extraction Method (e.g., SSA) Add Internal Standard Early Loss->Sol_Loss Sol_Matrix Improve Chromatography Use Stable Isotope-Labeled IS Matrix-Matched Calibrants Matrix->Sol_Matrix

References

How to minimize ion suppression effects in Crotonyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the quantification of Crotonyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in this compound quantification?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of quantification.[1][2][4] In complex biological samples, endogenous compounds like salts, phospholipids, and other metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate measurements.[5][6]

Q2: What are the common causes of ion suppression in LC-MS analysis of this compound?

A2: Common causes of ion suppression include:

  • Co-eluting Matrix Components: Endogenous compounds from the biological matrix (e.g., plasma, tissue homogenates) that elute from the LC column at the same time as this compound can compete for ionization.[1][7] Phospholipids are notorious for causing ion suppression.[8]

  • High Salt Concentrations: Salts from buffers or the sample itself can reduce the volatility of the ESI droplets, hindering the release of analyte ions into the gas phase.[6][7]

  • Ion-Pairing Agents: While sometimes used to improve chromatography, these agents can cause significant ion suppression.[6]

  • High Analyte Concentration: At high concentrations, the detector response can become non-linear, which can be mistaken for suppression.[1]

Q3: How can I detect ion suppression in my this compound analysis?

A3: A common method to detect ion suppression is the post-column infusion experiment.[6][9][10] In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip in the baseline signal at the retention time of interfering compounds indicates a region of ion suppression.[10]

Troubleshooting Guide

Below are common problems encountered during this compound quantification and steps to resolve them.

Problem 1: Low this compound signal intensity and poor sensitivity.

  • Possible Cause: Significant ion suppression from matrix components.

  • Solutions:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[5][11]

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing salts and phospholipids.[2][5]

      • Liquid-Liquid Extraction (LLE): LLE can effectively remove salts and other highly polar interferences.[5][8]

      • Protein Precipitation (PPT): While a simpler method, it is often less clean and may result in significant ion suppression from remaining phospholipids.[5][8]

    • Improve Chromatographic Separation: Modifying your LC method to separate this compound from interfering compounds can significantly reduce suppression.[1][11][12]

      • Adjust the gradient elution profile.

      • Try a different stationary phase.

      • Consider using a smaller particle size column (UHPLC) for better resolution.[11]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4][9][10] This is a viable option if the this compound concentration is high enough to be detected after dilution.[4] Studies have shown that a 25-40 fold dilution can reduce ion suppression to less than 20% if the initial suppression was 80% or less.[10]

Problem 2: Inconsistent and irreproducible quantification of this compound.

  • Possible Cause: Variable matrix effects between samples and calibrators.

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for ion suppression.[5] A SIL-IS for this compound will have nearly identical chemical and physical properties and will be affected by ion suppression to the same extent as the analyte. This allows for accurate quantification based on the ratio of the analyte to the internal standard.

    • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples.[7][9] This helps to normalize the matrix effects across the entire analytical run.[9]

    • Method of Standard Addition: This involves spiking the analyte at different concentrations into the sample extract to create a calibration curve for each sample.[1][10] While time-consuming, it can be very effective for highly variable matrices.[10]

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression Zones

  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 1 µM).

  • Set up the infusion: Use a syringe pump to deliver the this compound standard solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column and the mass spectrometer's ion source.

  • Equilibrate the system: Begin the infusion and allow the mass spectrometer signal to stabilize.

  • Inject a blank matrix extract: Prepare a sample using the same extraction procedure as for your study samples, but without the biological matrix (e.g., extraction solvent only). Inject this to obtain a baseline.

  • Inject a matrix extract: Inject a blank biological matrix sample that has been through the entire sample preparation process.

  • Analyze the chromatogram: Monitor the signal of the infused this compound. A decrease in the signal intensity indicates regions where co-eluting matrix components are causing ion suppression.[10]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation TechniqueEfficiency in Removing PhospholipidsEfficiency in Removing SaltsAnalyte RecoveryThroughput
Protein Precipitation (PPT) Low to ModerateLowHighHigh
Liquid-Liquid Extraction (LLE) Moderate to HighHighVariableModerate
Solid-Phase Extraction (SPE) HighHighGood to HighLow to Moderate

Visualizations

IonSuppressionWorkflow cluster_0 Problem Identification cluster_1 Troubleshooting Strategies cluster_2 Outcome Problem Inaccurate this compound Quantification Check Suspect Ion Suppression? Problem->Check SamplePrep Optimize Sample Preparation (SPE, LLE) Check->SamplePrep High Matrix Load Chroma Improve Chromatographic Separation Check->Chroma Co-elution InternalStd Use Stable Isotope-Labeled Internal Standard Check->InternalStd Compensation Result Minimized Ion Suppression & Accurate Quantification SamplePrep->Result Chroma->Result InternalStd->Result

Caption: Troubleshooting workflow for ion suppression in this compound quantification.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma, Tissue) PPT Add Acetonitrile/Methanol Start->PPT LLE Add Immiscible Organic Solvent Start->LLE SPE_Load Load onto SPE Cartridge Start->SPE_Load Centrifuge_PPT Centrifuge PPT->Centrifuge_PPT Supernatant_PPT Analyze Supernatant Centrifuge_PPT->Supernatant_PPT Result_PPT Fast but high risk of ion suppression Supernatant_PPT->Result_PPT Vortex_LLE Vortex & Centrifuge LLE->Vortex_LLE OrganicLayer_LLE Analyze Organic Layer Vortex_LLE->OrganicLayer_LLE Result_LLE Good for removing salts, cleaner than PPT OrganicLayer_LLE->Result_LLE SPE_Wash Wash Interferences SPE_Load->SPE_Wash SPE_Elute Elute this compound SPE_Wash->SPE_Elute Result_SPE Cleanest extracts, lowest ion suppression SPE_Elute->Result_SPE

Caption: Comparison of sample preparation methods to mitigate ion suppression.

References

Normalization strategies for quantitative analysis of histone crotonylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of histone crotonylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying histone crotonylation?

The two primary methods for the quantitative analysis of histone crotonylation are Western blotting and mass spectrometry (MS).

  • Western blotting is a widely used technique that relies on antibodies to detect specific proteins or post-translational modifications (PTMs). It is suitable for analyzing global changes in histone crotonylation or changes at a specific lysine (B10760008) residue for which a modification-specific antibody is available.

  • Mass spectrometry offers a more comprehensive and unbiased approach, capable of identifying and quantifying numerous histone PTMs, including crotonylation, simultaneously without the need for specific antibodies for each modification.[1][2][3]

Q2: Which normalization strategy is best for my Western blot analysis of histone crotonylation?

Proper normalization is critical for accurate quantification in Western blotting. The choice of loading control is crucial.

  • Total Histone H3 or H4: Using an antibody against the core histone protein (e.g., total H3 or H4) is a common and generally reliable method. This assumes that the total amount of histone protein does not change across your samples.

  • Ponceau S or Coomassie Blue Staining: Staining the membrane with Ponceau S or a Coomassie-based stain after protein transfer provides a measure of the total protein loaded in each lane. This can be a robust normalization control as it is not dependent on the expression of a single protein.[4]

It is crucial to validate your loading control for your specific experimental conditions to ensure its levels remain constant.

Q3: How should I normalize my mass spectrometry data for histone crotonylation analysis?

Normalization of mass spectrometry data is essential to correct for variations in sample preparation, instrument performance, and data acquisition.[1][5] Several strategies can be employed:

  • Normalization to Total Histone Signal: The abundance of a specific crotonylated peptide can be normalized to the sum of the intensities of all peptides identified from that same histone (e.g., all H3 peptides). This approach accounts for variations in the total amount of that histone.[6]

  • Normalization to Unmodified Peptides: The signal of a modified peptide can be normalized to the signal of its corresponding unmodified peptide.[7] This method directly reflects the stoichiometry of the modification at a specific site.

  • Spike-in Standards: The use of synthetic, stable isotope-labeled peptides corresponding to the crotonylated and unmodified peptides of interest can be spiked into samples as internal standards for absolute quantification.[6][8]

  • Label-based Quantification: Methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) involve metabolically labeling proteins with "heavy" or "light" amino acids, allowing for direct comparison of protein and PTM abundance between different experimental conditions within the same MS run.[8][9]

Troubleshooting Guides

Western Blotting
Problem Possible Cause(s) Troubleshooting Steps
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Membrane dried out- Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[10]- Optimize blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[10]- Titrate primary and secondary antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps.- Ensure the membrane remains wet throughout the procedure.[11]
Weak or No Signal - Low abundance of the target modification- Inefficient antibody binding- Poor protein transfer- Inactive detection reagent- Increase the amount of protein loaded.- Use a more sensitive detection reagent.- Ensure the primary antibody is validated for detecting crotonylation.- Confirm successful protein transfer by staining the membrane with Ponceau S.- Use fresh detection reagents.
Non-specific Bands - Antibody cross-reactivity- Sample degradation- Use a more specific primary antibody.- Include a blocking peptide in the antibody incubation step to compete for non-specific binding.- Prepare fresh samples and always include protease inhibitors in the lysis buffer.[11]
Inconsistent Results Between Blots - Variation in protein loading- Inconsistent transfer efficiency- Differences in antibody incubation times or temperatures- Carefully quantify protein concentration before loading and use a reliable loading control for normalization.- Standardize the transfer conditions (voltage, time).- Ensure consistent incubation times and temperatures for all blots.
Mass Spectrometry
Problem Possible Cause(s) Troubleshooting Steps
Poor Quantification Reproducibility - Inconsistent sample preparation- Batch effects during LC-MS/MS analysis- Inappropriate normalization strategy- Standardize all sample preparation steps, including histone extraction and digestion.- Randomize the injection order of samples to minimize batch effects.- Utilize a robust normalization strategy, such as normalization to total histone signal or the use of spike-in standards.[1][7]
Low Sequence Coverage of Histones - Inefficient protein digestion- Suboptimal chromatographic separation- Optimize the digestion protocol. For histones, which are lysine-rich, chemical derivatization like propionylation can be used to block lysine residues and achieve Arg-C-like specificity with trypsin, generating longer peptides.[6][12]- Optimize the LC gradient to improve the separation of histone peptides.
Misidentification of Isobaric PTMs - Insufficient mass resolution- Use a high-resolution mass spectrometer to differentiate between modifications with very similar masses (e.g., trimethylation and acetylation).[13]- Employ advanced separation techniques or specific fragmentation methods to resolve isobaric species.
Low Abundance of Crotonylated Peptides - The modification is substoichiometric- Inefficient enrichment- Consider using an enrichment strategy, such as immunoprecipitation with a pan-anti-crotonyllysine antibody, to increase the concentration of crotonylated peptides prior to MS analysis.[12]

Experimental Protocols

Histone Extraction (Acid Extraction Method)
  • Harvest cells and wash with PBS.

  • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

  • Isolate nuclei by centrifugation.

  • Extract histones from the nuclear pellet overnight at 4°C with 0.2 M sulfuric acid.

  • Precipitate the histones with trichloroacetic acid.

  • Wash the histone pellet with acetone (B3395972) and air dry.

  • Resuspend the histone pellet in ultrapure water.

Western Blotting for Histone Crotonylation
  • Sample Preparation: Quantify the protein concentration of your histone extracts. Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against crotonylated lysine (pan-specific or site-specific) overnight at 4°C, diluted in the blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with a loading control antibody (e.g., anti-histone H3) or use a total protein stain for normalization.

Sample Preparation for Mass Spectrometry (Bottom-Up Approach with Propionylation)
  • Histone Extraction: Isolate histones as described above.

  • Propionylation: Chemically modify the histone sample with propionic anhydride (B1165640) to block unmodified and monomethylated lysine residues. This directs trypsin to cleave only at arginine residues, generating larger, more informative peptides.[6]

  • Digestion: Digest the propionylated histones with trypsin overnight at 37°C.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent to remove contaminants before MS analysis.

  • LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer coupled with a liquid chromatography system.

Data Presentation

Table 1: Comparison of Normalization Strategies for Western Blotting

Normalization StrategyProsCons
Total Histone (e.g., H3) - Widely used and accepted.- Accounts for variations in histone loading.- Assumes total histone levels are constant.- Requires stripping and re-probing or a multiplex imaging system.
Total Protein Stain (Ponceau S) - Accounts for total protein loaded.- Does not rely on the expression of a single protein.- Reversible and does not interfere with subsequent antibody detection.- Can have a lower dynamic range than antibody-based detection.- Requires careful background subtraction for accurate quantification.

Table 2: Comparison of Normalization Strategies for Mass Spectrometry

Normalization StrategyProsCons
Total Histone Signal - Computationally straightforward.- Accounts for variations in the overall abundance of a specific histone.- May not accurately reflect changes in the stoichiometry of a specific PTM.
Unmodified Peptides - Provides a direct measure of PTM stoichiometry.- More accurate for assessing relative changes in modification levels.- Requires accurate quantification of both modified and unmodified peptides.
Spike-in Standards - Allows for absolute quantification.- Corrects for variability throughout the entire workflow.- Can be expensive to synthesize labeled peptides for every modification of interest.
Label-based (e.g., SILAC) - Highly accurate for relative quantification.- Minimizes sample-to-sample variability as samples are mixed early in the workflow.- Not suitable for all sample types (e.g., tissues).- Requires specialized reagents and cell culture conditions.

Visualizations

experimental_workflow_western_blot cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Histone_Extraction Histone Extraction Cell_Culture->Histone_Extraction Quantification Protein Quantification Histone_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Ab (anti-Kcr) Blocking->Primary_Ab Secondary_Ab Secondary Ab Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Normalization Normalization (e.g., anti-H3) Imaging->Normalization Quant_Analysis Quantitative Analysis Normalization->Quant_Analysis

Caption: Western Blotting Workflow for Histone Crotonylation.

experimental_workflow_mass_spec cluster_sample_prep_ms Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis_ms Data Analysis Histone_Extraction_MS Histone Extraction Propionylation Propionylation Histone_Extraction_MS->Propionylation Digestion Trypsin Digestion Propionylation->Digestion Desalting Desalting Digestion->Desalting LC_MS LC-MS/MS Desalting->LC_MS Data_Acquisition Data Acquisition Peptide_ID Peptide Identification Data_Acquisition->Peptide_ID Quantification_MS Quantification Peptide_ID->Quantification_MS Normalization_MS Normalization Quantification_MS->Normalization_MS Stats Statistical Analysis Normalization_MS->Stats normalization_logic cluster_western Western Blot Normalization cluster_ms Mass Spec Normalization Raw_Signal Raw Kcr Signal Normalized_Signal Normalized Kcr Signal Raw_Signal->Normalized_Signal Loading_Control Loading Control (Total H3 or Total Protein) Loading_Control->Normalized_Signal Raw_Intensity Raw Peptide Intensity (Crotonylated) Normalized_Intensity Normalized Intensity Raw_Intensity->Normalized_Intensity Normalization_Factor Normalization Factor (e.g., Total Histone Signal) Normalization_Factor->Normalized_Intensity

References

Technical Support Center: Overcoming Challenges in Quantifying Low-Abundance Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of low-abundance acyl-CoAs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to sample preparation, data acquisition, and analysis in a question-and-answer format.

Q1: I am observing very low or no signal for my acyl-CoA analytes. What are the most common causes?

A1: Low signal intensity is a frequent challenge in acyl-CoA analysis. The primary reasons often revolve around the inherent instability of these molecules and suboptimal analytical methods. Key factors include:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[1] To minimize degradation, it is crucial to process samples quickly at low temperatures (e.g., on ice) and store them at -80°C, preferably as a dry pellet.[1]

  • Inefficient Extraction: The choice of extraction solvent and method significantly impacts recovery. For instance, using 80% methanol (B129727) has shown high extraction efficiency for a broad range of acyl-CoAs from tissues and cells.[2] Conversely, the presence of formic acid or acetonitrile (B52724) in the extraction solvent can lead to poor or no signal for most acyl-CoA compounds.[2]

  • Poor Ionization Efficiency: In mass spectrometry, acyl-CoAs can exhibit poor ionization. Optimizing the ionization source parameters is critical for enhancing signal intensity.[3]

  • Ion Suppression: Co-elution of acyl-CoAs with other endogenous species during liquid chromatography can lead to competition for ionization, resulting in suppressed signal.[4] Improving chromatographic separation is key to mitigating this effect.[4]

  • Suboptimal Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for the target analytes.[3]

Q2: My acyl-CoA samples seem to be degrading during sample preparation. How can I improve their stability?

A2: Ensuring the stability of acyl-CoAs throughout the experimental workflow is critical for accurate quantification. Here are several strategies to prevent degradation:

  • Maintain Low Temperatures: Always keep samples on ice during processing.[1] For long-term storage, -80°C is recommended.[1]

  • Use Appropriate Solvents: For reconstitution of dried extracts, methanol or a buffered solution like 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can improve stability compared to unbuffered aqueous solutions.[4][5] Ammonium acetate buffered solvent at a neutral pH has been shown to stabilize most acyl-CoA compounds.[2]

  • Rapid Processing: Minimize the time between sample collection and extraction to limit enzymatic and chemical degradation.

  • Acidification: Some protocols utilize acids like 5-sulfosalicylic acid (SSA) for deproteinization, which can also help to stabilize the acyl-CoAs.[6]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot samples after extraction to avoid multiple freeze-thaw cycles that can lead to degradation.[7]

Q3: I'm struggling with poor chromatographic separation of my acyl-CoA species. What can I do to improve it?

A3: Good chromatographic separation is essential for reducing ion suppression and achieving accurate quantification.[4] Consider the following approaches:

  • Reversed-Phase Chromatography: C18 columns are commonly used and effective for separating a wide range of acyl-CoAs.[1][8]

  • Ion-Pairing Agents: The use of ion-pairing agents in the mobile phase can improve peak shape and retention for these polar molecules.

  • High pH Mobile Phase: Operating at a high pH (e.g., 10.5 with ammonium hydroxide) can enhance the separation of long-chain acyl-CoAs.[9]

  • Gradient Elution: A well-optimized gradient elution program is crucial for resolving complex mixtures of acyl-CoAs with varying chain lengths and polarities.[10]

  • Column Choice: For very similar species, consider using columns with different selectivities or particle sizes (e.g., UPLC columns) to improve resolution.[10]

Q4: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS, and how can I use this for detection?

A4: In positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit a highly characteristic fragmentation pattern.

  • Neutral Loss of 507 Da: The most common fragmentation is a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species in a sample.[1][9]

  • Fragment Ion at m/z 428: Another common fragment ion is observed at a mass-to-charge ratio (m/z) of 428, resulting from the cleavage between the 5' diphosphates.[1]

  • Multiple Reaction Monitoring (MRM): For targeted quantification, you can set up MRM experiments to monitor the specific transition from the precursor ion ([M+H]+) to the characteristic fragment ion (e.g., [M+H]+ → [M-507+H]+).[6] This provides high sensitivity and specificity.

Q5: How do I choose an appropriate internal standard for accurate quantification?

A5: The use of a suitable internal standard (IS) is critical to correct for variability in extraction efficiency and matrix effects.

  • Stable Isotope-Labeled Standards: The gold standard is to use stable isotope-labeled (e.g., ¹³C-labeled) versions of the analytes of interest.[11] However, these can be costly and are not always commercially available.

  • Odd-Chain Acyl-CoAs: A common and more accessible alternative is to use an odd-chain acyl-CoA (e.g., C17:0-CoA) as an internal standard, as it is typically not endogenous in most biological systems.[1]

  • Structural Analogs: Other structural analogs that behave similarly to the analytes during extraction and ionization but do not interfere with their detection can also be used. Crotonoyl-CoA has been used as an internal standard for the analysis of short-chain acyl-CoAs.[6]

Quantitative Data Summary

The following table summarizes the abundance of various acyl-CoA species reported in different human cell lines. Note that direct comparison between different studies may be limited due to variations in experimental conditions and normalization methods.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[5]MCF7 (pmol/mg protein)[5]RAW264.7 (pmol/mg protein)[5]
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~10~3

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells[1][5][6]

This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures for subsequent LC-MS/MS analysis.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol

  • Ice-cold 2.5% (w/v) 5-Sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., crotonoyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Adherent cells: After the final PBS wash, add 200 µL of ice-cold 2.5% (w/v) SSA containing the internal standard directly to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Suspension cells: Resuspend the cell pellet in 200 µL of ice-cold 2.5% (w/v) SSA containing the internal standard.

  • Incubation and Protein Precipitation:

    • Vortex the cell lysate vigorously.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the protein pellet.

  • LC-MS/MS Analysis:

    • The supernatant can be directly injected into the LC-MS/MS system for analysis.

Protocol 2: Acyl-CoA Extraction from Tissues[1]

This protocol outlines a general procedure for extracting acyl-CoAs from tissue samples.

Materials:

Procedure:

  • Tissue Homogenization:

    • Flash-freeze approximately 50 mg of tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powder in ice-cold extraction buffer containing the internal standard.

  • Phase Separation and Extraction:

    • Add petroleum ether to the homogenate and vortex to remove nonpolar lipids.

    • Centrifuge at low speed and discard the upper organic phase. Repeat this wash step.

    • Add methanol and chloroform to the remaining aqueous phase, vortex, and incubate at room temperature.

  • Sample Clarification:

    • Centrifuge at high speed (e.g., 21,000 x g) to pellet cell debris.

  • Supernatant Collection and Cleanup:

    • Transfer the supernatant containing the acyl-CoAs to a new tube.

    • Dry the supernatant under a stream of nitrogen.

    • For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed at this stage.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7) for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Cells or Tissue) harvest Harvesting & Washing start->harvest lysis Lysis & Extraction (with Internal Standard) harvest->lysis precipitation Protein Precipitation lysis->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms Inject data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification end_result Results quantification->end_result

Caption: A generalized experimental workflow for acyl-CoA quantification.

troubleshooting_workflow start Low or No Acyl-CoA Signal check_sample_prep Review Sample Preparation start->check_sample_prep check_lc Evaluate Chromatography start->check_lc check_ms Optimize MS Parameters start->check_ms solution_stability Improve Sample Stability - Work on ice - Use stabilizing buffers - Minimize processing time check_sample_prep->solution_stability Degradation? solution_extraction Optimize Extraction - Check solvent choice - Ensure efficient lysis check_sample_prep->solution_extraction Low Recovery? solution_separation Enhance Separation - Adjust gradient - Use ion-pairing agent - Change column check_lc->solution_separation Poor Peak Shape? solution_ion_suppression Reduce Ion Suppression - Improve separation - Dilute sample check_lc->solution_ion_suppression Co-elution? solution_ms_tuning Tune Mass Spectrometer - Optimize source parameters - Calibrate instrument check_ms->solution_ms_tuning Low Intensity? solution_fragmentation Verify Fragmentation - Confirm neutral loss (507 Da) - Check MRM transitions check_ms->solution_fragmentation Incorrect m/z?

Caption: A troubleshooting decision tree for low acyl-CoA signals.

References

Troubleshooting guide for poor reproducibility in histone modification studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for histone modification studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges that can lead to poor reproducibility in their experiments.

Frequently Asked questions (FAQs)

Q1: What are the most critical factors affecting reproducibility in histone modification ChIP-seq experiments?

A1: The key factors impacting reproducibility include the specificity of the antibody used, the quality and consistency of chromatin preparation, the efficiency of the immunoprecipitation step, and the bioinformatics pipeline used for data analysis.[1][2] Each of these steps has multiple variables that need to be tightly controlled.

Q2: How important is antibody validation, and what is the best way to validate an antibody for a specific histone modification?

A2: Antibody validation is arguably the most critical step for a successful and reproducible ChIP-seq experiment.[1][3] An antibody must be specific to the histone modification of interest with minimal cross-reactivity to other modifications or proteins.[4][5] Validation should be performed for each new lot of antibody.[6] The recommended validation methods include:

  • Western Blot: To check for reactivity against non-histone proteins and unmodified histones using nuclear extracts and recombinant histones.[6] The specific histone band should represent at least 50% of the total signal.[6][7]

  • Peptide Arrays: To assess reactivity against a wide range of known histone modifications and to check for the influence of neighboring modifications.[4]

  • Peptide Competition Assays: To ensure the antibody does not bind to unmodified histone tails or those with other modifications.[6]

Q3: What are the ideal controls for a ChIP-seq experiment?

A3: Appropriate controls are essential to distinguish true biological signals from experimental noise. Key controls include:

  • Input DNA Control: This is the most crucial control. It represents the distribution of chromatin before immunoprecipitation and is used to correct for biases in sonication, library preparation, and sequencing.[5][8]

  • Mock IP (IgG Control): An immunoprecipitation performed with a non-specific isotype-matched antibody to control for non-specific binding of chromatin to the antibody or beads.[9]

  • Positive and Negative Locus qPCR: Before sequencing, perform qPCR on your ChIP DNA for a known positive target (a gene region expected to be enriched) and a known negative target (a region expected to have no enrichment) to validate the success of the immunoprecipitation. A minimum of 5-fold enrichment at the positive locus over the negative control is a good indicator.[9]

Q4: How many biological replicates are necessary for a reliable ChIP-seq study?

A4: To ensure the reproducibility of your findings, a minimum of two biological replicates is recommended for ChIP-seq experiments.[10][11] Three replicates are even better if possible, as this allows for more robust statistical analysis of differential binding.[11] Technical replicates are not a substitute for biological replicates.[11]

Troubleshooting Guide

This guide addresses specific issues that can lead to poor reproducibility in a question-and-answer format.

Issue 1: High Background Signal

Q: My ChIP-seq data shows high background across the genome, and my negative control regions have a strong signal. What could be the cause?

A: High background can obscure true enrichment signals and is a common problem. Here are the potential causes and solutions:

  • Cause: Insufficient washing during the immunoprecipitation steps.

    • Solution: Increase the number and/or stringency of washes. Consider using buffers with slightly higher salt concentrations or detergents, but be mindful that overly stringent washes can also reduce your specific signal.[12]

  • Cause: Too much antibody used.

    • Solution: Titrate your antibody to find the optimal concentration that maximizes the signal-to-noise ratio. Excessive antibody can lead to non-specific binding.[12][13]

  • Cause: Incomplete cell lysis or chromatin shearing.

    • Solution: Ensure complete cell and nuclear lysis. Optimize your sonication or enzymatic digestion to achieve a fragment size distribution primarily between 200-1000 bp.[14][15] Inefficient fragmentation can lead to the pull-down of large, insoluble chromatin complexes.

  • Cause: Non-specific binding to beads.

    • Solution: Pre-clear your chromatin lysate by incubating it with protein A/G beads before adding the specific antibody. This will remove proteins that non-specifically bind to the beads.[13][14] Also, ensure you are using high-quality beads.[14]

Issue 2: Low Signal or No Enrichment

Q: I'm getting very low yield of ChIP DNA, and qPCR analysis shows little to no enrichment at my positive control locus. What went wrong?

A: Low signal is often due to inefficiencies in the early steps of the ChIP protocol.

  • Cause: Insufficient starting material.

    • Solution: ChIP-seq generally requires a substantial amount of starting material. A common recommendation is to use at least 25 µg of chromatin per immunoprecipitation, which corresponds to roughly 3-4 million cells.[14][15]

  • Cause: Inefficient antibody.

    • Solution: Ensure you are using a "ChIP-grade" validated antibody.[12] Not all antibodies that work in other applications are suitable for ChIP. The epitope may be masked by cross-linking or by the protein's interaction with DNA.[16][17] Consider increasing the antibody incubation time, such as performing an overnight incubation at 4°C.[12][18]

  • Cause: Over-cross-linking.

    • Solution: Excessive formaldehyde (B43269) cross-linking can mask the epitope your antibody is supposed to recognize.[14] Optimize your cross-linking time (typically 10 minutes at room temperature is a good starting point) and ensure you quench the reaction effectively with glycine.[14][19]

  • Cause: Over-sonication.

    • Solution: While under-sonication is problematic, excessive sonication can also be detrimental, leading to very small DNA fragments that may not be efficiently immunoprecipitated or sequenced.[14] It can also lead to protein denaturation.[16]

Issue 3: Poor Correlation Between Biological Replicates

Q: My biological replicates for the same condition do not correlate well. How can I improve consistency?

A: Poor correlation between replicates points to significant technical variability between experiments.

  • Cause: Batch effects.

    • Solution: Process all of your samples and replicates together whenever possible. If you must process them in batches, ensure that each batch contains replicates from each experimental condition. This allows for the computational correction of batch effects during data analysis.[11]

  • Cause: Inconsistent chromatin preparation.

    • Solution: Chromatin shearing is a highly variable step. Standardize your protocol for cell harvesting, cross-linking, and sonication. Always verify the fragment size distribution for each batch of chromatin on an agarose (B213101) gel.[19]

  • Cause: Inconsistent library preparation.

    • Solution: Use the same library preparation kit and protocol for all samples. If possible, have the same person prepare all libraries to minimize user-dependent variability.

  • Cause: Inappropriate data normalization.

    • Solution: Simple normalization based on total read counts can be misleading, especially if the histone modification is expected to change globally.[20][21] Consider more advanced normalization strategies, such as using spike-in controls or methods that account for changes in background regions.[21][22]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for ChIP-seq experiments.

Table 1: Recommended Starting Material and Reagents

ParameterRecommended AmountSource(s)
Starting Chromatin per IP25 µg[14][18]
Antibody per 25 µg Chromatin1-10 µg[14][18]
Number of Cells for 25 µg Chromatin~3-4 million[15]

Table 2: Recommended Sequencing Depth for Different Histone Marks

Mark TypeDescriptionRecommended Uniquely Mapped ReadsSource(s)
Punctate/Narrowe.g., H3K4me3, H3K27ac~15-20 million[11]
Broade.g., H3K27me3, H3K36me3, H3K9me3~30-45 million[11][23]

Experimental Protocols

A detailed, step-by-step protocol is beyond the scope of this guide. However, the fundamental steps of a Chromatin Immunoprecipitation (ChIP) experiment are outlined below. For detailed protocols, refer to publications from consortia like ENCODE and modENCODE.[1]

  • Cell Cross-linking: Cells are treated with formaldehyde to create covalent cross-links between proteins and DNA, and between proteins themselves.[18]

  • Cell Lysis and Chromatin Shearing: Cells are lysed to release the nuclei, which are then also lysed. The chromatin is then fragmented into smaller pieces, typically by sonication or enzymatic digestion (e.g., with MNase). The goal is to obtain fragments in the 200-1000 bp range.[9][18]

  • Immunoprecipitation: The sheared chromatin is incubated with a specific antibody that recognizes the histone modification of interest. Protein A/G beads are then added to capture the antibody-chromatin complexes.[18]

  • Washing and Elution: The beads are washed multiple times to remove non-specifically bound chromatin. The specifically bound chromatin is then eluted from the beads.[18]

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and proteins are digested with proteinase K. The DNA is then purified.[18]

  • Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and peaks of enrichment are identified. Downstream analysis includes quality control, normalization, peak calling, and differential binding analysis.[8]

Visualizations

Experimental Workflow

ChIP_Seq_Workflow Start Start: Cells/Tissue Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Lysis IP 3. Immunoprecipitation (Specific Antibody) Lysis->IP Input Input Control (Pre-IP Sample) Lysis->Input aliquot Wash 4. Wash & Elute IP->Wash Reverse 5. Reverse Cross-links & Purify DNA Input->Reverse process in parallel Wash->Reverse Library 6. Library Preparation Reverse->Library Sequencing 7. High-Throughput Sequencing Library->Sequencing Analysis 8. Data Analysis (Alignment, Peak Calling) Sequencing->Analysis End End: Enrichment Map Analysis->End

Caption: Overview of the Chromatin Immunoprecipitation Sequencing (ChIP-Seq) workflow.

Troubleshooting Logic for High Background

Troubleshooting_High_Background Start High Background Signal in ChIP-seq Data Check_IgG Is the IgG control also high? Start->Check_IgG Check_Washes Review IP Wash Protocol Check_IgG->Check_Washes No Sol_Preclear Solution: - Pre-clear lysate with beads - Use high-quality beads Check_IgG->Sol_Preclear Yes Check_Ab_Titer Review Antibody Concentration Check_Washes->Check_Ab_Titer Protocol is stringent Sol_Washes Solution: - Increase number of washes - Increase wash buffer stringency Check_Washes->Sol_Washes Protocol not stringent Check_Shearing Review Chromatin Shearing Check_Ab_Titer->Check_Shearing Concentration is optimal Sol_Ab_Titer Solution: - Titrate antibody - Reduce antibody amount Check_Ab_Titer->Sol_Ab_Titer Concentration is high Sol_Shearing Solution: - Optimize sonication - Check fragment size on gel Check_Shearing->Sol_Shearing Shearing is suboptimal

References

How to address antibody cross-reactivity in crotonylation western blots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address challenges related to antibody cross-reactivity in crotonylation western blots.

Troubleshooting Guide

Issue: High background or multiple non-specific bands are observed on the western blot.

High background and non-specific bands can obscure the detection of true crotonylated proteins. Here are potential causes and solutions:

Potential Cause Recommended Solution
Primary antibody concentration is too high Optimize the primary antibody concentration by performing a dot blot or running a dilution series in your western blot. Start with the manufacturer's recommended dilution and test several concentrations above and below that point.[1][2][3]
Secondary antibody concentration is too high High concentrations of secondary antibodies can lead to non-specific binding and increased background.[1][2] Titrate the secondary antibody to the lowest concentration that still provides a strong signal. A good starting dilution for many secondary antibodies is 1:20,000.[2]
Antibody cross-reactivity with other modifications Lysine (B10760008) crotonylation is structurally similar to other acyl modifications like acetylation, propionylation, and butyrylation.[4][5] The pan-anti-crotonyl-lysine antibody may cross-react with these other modifications. To confirm specificity, perform a peptide competition assay.[6][7]
Insufficient blocking Inadequate blocking of the membrane can lead to non-specific antibody binding. Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[8][9] Consider testing different blocking buffers, such as 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST, as some antibodies perform better in one than the other.[9][10]
Inadequate washing Insufficient washing will not remove all non-specifically bound antibodies. Increase the number and duration of wash steps. For example, wash the membrane 4 times for 5 minutes each with a buffer containing a detergent like Tween 20.[2][8]
Sample degradation Protease activity in your sample can lead to protein degradation and the appearance of multiple lower molecular weight bands. Always use fresh samples and add protease inhibitors to your lysis buffer.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity in the context of crotonylation?

A1: Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, a crotonylated lysine residue) also binds to other, structurally similar molecules.[1] Due to the structural similarities between different short-chain lysine acylations, a pan-anti-crotonyl-lysine antibody might also recognize other modifications such as acetylation, propionylation, or butyrylation.[4][5] This can lead to the detection of non-target proteins and inaccurate results in a western blot.

Q2: How can I validate the specificity of my anti-crotonyl-lysine antibody?

A2: Two key experiments to validate the specificity of your antibody are the dot blot assay and the peptide competition assay.

  • Dot Blot Assay: This is a quick method to determine if your antibody recognizes the intended modification and to check for cross-reactivity with other modifications.[10][11][12] You would spot peptides with different lysine modifications (crotonylated, acetylated, unmodified, etc.) onto a membrane and probe it with your anti-crotonyl-lysine antibody.[5]

  • Peptide Competition Assay: This assay confirms the specific binding of your antibody to the target modification in the context of a western blot.[6][7] The antibody is pre-incubated with a peptide containing the crotonylated lysine. If the antibody is specific, this will block the antibody's binding site, leading to a significant reduction or elimination of the signal on the western blot when the antibody-peptide mixture is used for probing.

Q3: My pan-anti-crotonyl-lysine antibody datasheet shows a dot blot. Is this sufficient to prove specificity?

A3: A dot blot from the manufacturer is a good indicator of specificity. However, it's considered best practice to validate antibody specificity under your own experimental conditions.[12] Running a peptide competition assay with your samples will provide stronger evidence that the bands you are detecting in your western blot are indeed crotonylated proteins.[6][7]

Q4: I see multiple bands in my western blot. Does this mean my antibody is not specific?

A4: Not necessarily. The presence of multiple bands can be due to several factors:

  • Multiple proteins are crotonylated: Crotonylation is a widespread post-translational modification, and your antibody may be detecting several different crotonylated proteins in your sample.

  • Splice variants or protein isoforms: Different forms of the same protein may be present and detected by the antibody.[1]

  • Protein degradation: If your samples are not handled properly, proteases can break down proteins, leading to multiple bands of lower molecular weight.[1]

  • Cross-reactivity: It is also possible that the antibody is cross-reacting with other proteins or other lysine modifications.[1]

To distinguish between these possibilities, a peptide competition assay is highly recommended.[6][7]

Data Presentation: Antibody Specificity

While exact quantitative data for cross-reactivity can be limited, many manufacturers provide qualitative data from dot blot assays demonstrating the specificity of their pan-anti-crotonyl-lysine antibodies. The table below summarizes typical findings.

Table 1: Qualitative Specificity of Pan-Anti-Crotonyl-Lysine Antibodies from Dot Blot Assays

Peptide/Protein Spotted on Membrane Typical Signal with Pan-Anti-Crotonyl-Lysine Antibody Interpretation
Crotonyllysine Peptide LibraryStrong SignalThe antibody successfully recognizes the target crotonyllysine modification.[5]
Acetyllysine Peptide LibraryNo SignalThe antibody does not cross-react with acetylated lysine.[5]
Propionyllysine Peptide LibraryNo SignalThe antibody does not cross-react with propionylated lysine.[5]
Butyryllysine Peptide LibraryNo SignalThe antibody does not cross-react with butyrylated lysine.[5]
Unmodified Lysine Peptide LibraryNo SignalThe antibody does not bind to unmodified lysine.[5]
Crotonylated BSAStrong SignalThe antibody recognizes crotonylated lysine in the context of a full protein.
Unmodified BSANo SignalThe antibody does not bind to the unmodified protein.

Note: This table represents a summary of expected results based on manufacturer data. Researchers should always verify the specificity of their specific antibody lot.

Experimental Protocols

Detailed Protocol: Dot Blot Assay for Antibody Specificity

This protocol allows for the rapid assessment of an antibody's specificity for crotonylated lysine against other lysine modifications.

  • Membrane Preparation:

    • Cut a strip of nitrocellulose or PVDF membrane.[11]

    • Using a pencil, lightly mark the locations where you will spot the peptides.

  • Peptide Spotting:

    • Prepare solutions of your control peptides (e.g., crotonyl-lysine peptide, acetyl-lysine peptide, unmodified lysine peptide) at a concentration of 1 mg/mL in an appropriate buffer (e.g., PBS).

    • Carefully spot 1-2 µL of each peptide solution onto the designated locations on the membrane.[11]

    • Allow the spots to dry completely at room temperature for at least 1 hour.[11]

  • Blocking:

    • Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[10]

    • Incubate for 1 hour at room temperature with gentle agitation.[10]

  • Primary Antibody Incubation:

    • Dilute your pan-anti-crotonyl-lysine antibody in the blocking buffer to the desired concentration (e.g., as recommended by the manufacturer or your optimized dilution).

    • Incubate the membrane in the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[7]

  • Washing:

    • Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a suitable HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[11]

  • Final Washes and Detection:

    • Wash the membrane three times for 10 minutes each with wash buffer.[11]

    • Proceed with chemiluminescent detection using an ECL substrate and image the membrane.[11]

Detailed Protocol: Peptide Competition Assay

This protocol is used to confirm that the signal observed in a western blot is specific to the crotonylated protein of interest.

  • Prepare Identical Western Blot Membranes:

    • Run your protein samples on an SDS-PAGE gel and transfer them to two identical membranes (e.g., nitrocellulose or PVDF).

    • Block both membranes as you would for a standard western blot (e.g., 1 hour at room temperature in 5% non-fat dry milk in TBST).

  • Prepare Antibody Solutions:

    • Control (No Peptide): Prepare a solution of your primary anti-crotonyl-lysine antibody at its optimal dilution in blocking buffer.

    • Blocked (With Peptide): In a separate tube, prepare the same dilution of the primary antibody. Add the competing crotonyl-lysine peptide to this tube. A common starting point is a 5-10 fold excess of peptide by weight to the antibody.

    • Incubate both antibody solutions (with and without the competing peptide) for 1 hour at room temperature or overnight at 4°C with gentle rotation.

  • Primary Antibody Incubation:

    • Incubate one membrane with the "Control" antibody solution and the other identical membrane with the "Blocked" antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing, Secondary Antibody Incubation, and Detection:

    • Proceed with the standard western blot protocol for both membranes. This includes washing steps, incubation with the secondary antibody, and chemiluminescent detection.[7]

  • Analysis:

    • Compare the signal on the two membranes. If the antibody is specific for the crotonylated protein, the bands of interest should be significantly reduced or completely absent on the membrane incubated with the "Blocked" antibody solution compared to the "Control" membrane.

Visualizations

Cross_Reactivity_Concept cluster_antibody Pan Anti-Crotonyl-Lysine Antibody cluster_modifications Lysine Modifications Antibody Antibody Binding Site Crotonyl-Lysine Crotonyl-Lysine (Target) Antibody->Crotonyl-Lysine Specific Binding Acetyl-Lysine Acetyl-Lysine (Potential Cross-Reactivity) Antibody->Acetyl-Lysine Cross-Reactivity Unmodified-Lysine Unmodified Lysine (No Binding)

Caption: Conceptual diagram of antibody cross-reactivity.

Peptide_Competition_Workflow cluster_prep Preparation cluster_incubation Primary Antibody Incubation cluster_result Result WB1 Run Gel & Transfer (Membrane 1) Ab_only Anti-Kcr Antibody WB1->Ab_only Incubate WB2 Run Gel & Transfer (Membrane 2) Ab_peptide Anti-Kcr Antibody + Competing Kcr Peptide WB2->Ab_peptide Incubate Result1 Strong Signal (Specific Bands Visible) Ab_only->Result1 Result2 No/Reduced Signal Ab_peptide->Result2

References

Optimizing LC gradient for separation of Crotonyl-CoA from isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on optimizing liquid chromatography (LC) methods for the separation of Crotonyl-CoA from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound from its isomers challenging?

The primary challenge lies in the structural similarity of this compound and its isomers, such as 3-hydroxybutyryl-CoA, tiglyl-CoA, and vinylacetyl-CoA. These molecules often have the same molecular weight and similar polarities, leading to very close retention times and potential co-elution in standard reversed-phase chromatography.[1][2] Achieving separation requires optimizing chromatographic selectivity by carefully manipulating the mobile phase, stationary phase, and other LC parameters.

Q2: What are the principal chromatographic strategies for separating this compound and its isomers?

There are three main strategies for separating these highly polar, ionizable compounds:

  • Reversed-Phase (RP) Chromatography: This is the most common starting point. Standard C18 columns are widely used, but achieving separation often requires significant method development, such as adjusting the mobile phase pH or using ion-pairing agents.[3][4]

  • Ion-Pair Reversed-Phase (IP-RP) Chromatography: This is a powerful technique for enhancing the retention and altering the selectivity of charged analytes like CoAs on reversed-phase columns.[5] An ion-pairing agent is added to the mobile phase, which forms a neutral complex with the charged analyte, increasing its interaction with the hydrophobic stationary phase.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase systems.[7] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing a different selectivity mechanism that can be effective for separating isomers.[8]

Q3: When should I choose one LC strategy over another?

  • Start with Reversed-Phase (RP-HPLC): Begin with a standard C18 column and a simple acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid). If you observe poor retention or co-elution, proceed to the next step.

  • Use Ion-Pairing (IP-RP) for Better Retention & Selectivity: If your analytes are not sufficiently retained or isomers co-elute under standard RP conditions, adding an ion-pairing reagent is the most common and effective solution.[9][10] This is often the preferred method for complex biological samples.

  • Try HILIC for Very Polar Isomers: If IP-RP fails to provide adequate separation or if you need an orthogonal method for confirmation, HILIC is a strong choice. It offers a completely different selectivity and is well-suited for the polar nature of Coenzyme A derivatives.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during method development for this compound isomer separation.

Problem: My this compound peak is co-eluting with an isomer.

Co-elution is the most common challenge in this analysis.[1] The following steps, presented in a logical workflow, can help you resolve overlapping peaks.

G Troubleshooting Workflow for Co-eluting Peaks start Problem: Co-elution of Isomers step1 Step 1: Modify Gradient start->step1 step1a Decrease Gradient Slope (e.g., 1% B/min to 0.5% B/min) step1->step1a Flatter gradient step1b Introduce Isocratic Hold during Elution Window step1->step1b Fine-tune step2 Step 2: Adjust Mobile Phase step1a->step2 If unresolved step1b->step2 If unresolved step2a Change Organic Solvent (Acetonitrile vs. Methanol) step2->step2a step2b Adjust pH or Buffer (e.g., Phosphate vs. Formate) step2->step2b step2c Add/Change Ion-Pair Reagent (e.g., TBA vs. DMHA) step2->step2c step3 Step 3: Change Stationary Phase step2a->step3 If unresolved step2b->step3 If unresolved step2c->step3 If unresolved step3a Switch to Phenyl-Hexyl (for π-π interactions) step3->step3a step3b Try a HILIC Column (for orthogonal selectivity) step3->step3b end Resolution Achieved step3a->end step3b->end

Caption: A step-by-step workflow for resolving co-eluting isomers.

Solution Details:

  • Modify the Gradient: This is the simplest adjustment. A shallower gradient provides more time for the stationary phase to interact differently with the isomers, which can improve resolution.[12]

  • Adjust Mobile Phase Composition:

    • Change Organic Solvent: Acetonitrile and methanol (B129727) offer different selectivities. Switching between them can alter elution order and resolve co-eluting peaks.

    • Adjust pH: For ionizable compounds like CoAs, adjusting the mobile phase pH can significantly alter retention and selectivity.[13] Ensure the pH is stable and the buffer concentration is adequate (typically 10-50 mM).

    • Change Ion-Pair Reagent: If using ion-pairing, the type and concentration of the reagent are critical. Different alkyl chain lengths on the reagent (e.g., tributylamine (B1682462) vs. dimethylhexylamine) will provide different hydrophobic interactions and can resolve isomers.

  • Change Stationary Phase (Column Chemistry): If mobile phase optimization is insufficient, changing the column is the most powerful way to alter selectivity.[13]

    • Phenyl-based phases (e.g., Phenyl-Hexyl): These columns offer alternative selectivity through π-π interactions with aromatic rings, which can be effective for separating structurally similar molecules.[14]

    • HILIC Columns: As mentioned, HILIC provides an orthogonal separation mechanism based on hydrophilicity and is a robust option when reversed-phase methods fail.[7]

Problem: My peaks are broad or tailing.

CauseSolution
Secondary Interactions Strong interactions between the analyte and residual silanols on the silica (B1680970) support can cause tailing. Solution: Operate at a lower pH (e.g., pH 2.5-4.0) to suppress silanol (B1196071) activity or use an ion-pairing reagent like tributylamine which can also act as a silanol blocker.[15]
Column Overload Injecting too much sample can saturate the stationary phase. Solution: Reduce the injection volume or dilute the sample.[15]
Mobile Phase/Sample Mismatch Dissolving the sample in a solvent much stronger than the initial mobile phase can cause distorted peaks. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[13]
Contamination A contaminated guard column or analytical column can lead to poor peak shape. Solution: Flush the column with a strong solvent or replace the guard column.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC for Short-Chain Acyl-CoA Separation

This protocol provides a robust starting point for separating this compound from its isomers. It is adapted from methods commonly used for short-chain acyl-CoA analysis.[3][4][9]

1. Instrumentation:

  • HPLC or UHPLC system with a binary pump, autosampler, and UV or DAD detector.

2. Materials:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 10 mM Potassium Phosphate or Ammonium Acetate, 5 mM Tributylamine (TBA) as ion-pairing agent, adjusted to pH 5.0-5.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Solvent: Mobile Phase A.

3. Mobile Phase Preparation:

  • Prepare the aqueous buffer (Mobile Phase A) and filter through a 0.22 µm membrane.

  • Degas both mobile phases adequately before use.

4. HPLC Method Parameters:

ParameterSetting
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Detection Wavelength 254 nm or 260 nm
Run Time 20 - 30 minutes

5. Sample Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.02%
2.02%
15.030%
16.095%
19.095%
20.02%
25.02%

Note: This gradient is a starting point and should be optimized. A shallower gradient between 5 and 15 minutes may be required to resolve closely eluting isomers.

G Mechanism of Ion-Pair Reversed-Phase Chromatography cluster_0 Mobile Phase cluster_1 Stationary Phase analyte This compound (Anionic) ion_pair Neutral Ion-Pair Complex analyte->ion_pair Forms Complex ip_reagent Tributylamine (Cationic) ip_reagent->ion_pair c18 Hydrophobic C18 Surface ion_pair->c18 Increased Hydrophobic Interaction & Retention

Caption: How ion-pairing reagents enhance retention on a C18 column.

References

Strategies to enhance the recovery of Crotonyl-CoA from complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the recovery of Crotonyl-CoA from complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recovering this compound from biological samples?

A1: The primary challenges in recovering this compound stem from its low endogenous abundance compared to other short-chain acyl-CoAs, its susceptibility to degradation, and the complexity of biological matrices.[1][2][3] Key difficulties include:

  • Low Cellular Concentration: this compound is often present at significantly lower concentrations than major acyl-CoAs like acetyl-CoA and succinyl-CoA, making its detection and quantification challenging.[1][2][3]

  • Chemical Instability: The thioester bond in this compound is prone to hydrolysis, especially at non-optimal pH and temperatures.

  • Matrix Effects: Complex biological samples contain numerous compounds that can interfere with extraction and analysis, leading to ion suppression in mass spectrometry.[4]

  • Subcellular Localization: this compound is produced in mitochondria and can also be found in the cytosol and nucleus, which may require specific extraction protocols to differentiate these pools.[5]

Q2: Which extraction method is recommended for this compound from cell cultures and tissues?

A2: An effective and commonly used method for extracting short-chain acyl-CoAs, including this compound, involves protein precipitation with acids like trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA).[2][4] An extraction with 10% (w/v) TCA is a well-established protocol.[2] Alternatively, a 2.5% SSA solution has also been shown to be suitable for the analysis of acyl-CoAs.[4] It is crucial to perform all extraction steps on ice to minimize enzymatic activity and degradation of this compound.

Q3: How can I quantify the amount of this compound in my sample?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound due to its high selectivity and sensitivity.[4] This technique allows for the separation of this compound from other acyl-CoAs followed by its specific detection and quantification based on its mass-to-charge ratio. The use of an internal standard, such as a stable isotope-labeled version of this compound, is highly recommended for accurate quantification.

Q4: What are the main metabolic sources of this compound?

A4: this compound is a key metabolic intermediate generated from several pathways:

  • Fatty Acid β-oxidation: It is an intermediate in the breakdown of fatty acids.[5]

  • Amino Acid Catabolism: It is produced during the degradation of the amino acids lysine (B10760008) and tryptophan.[5][6]

  • Gut Microbiome: The gut microbiome can produce short-chain fatty acids like crotonic acid, which can be taken up by host cells and converted to this compound.[5]

Troubleshooting Guides

Low or No Signal/Recovery of this compound
Possible Cause Recommended Solution
Inefficient Extraction Ensure rapid inactivation of cellular enzymes by immediately processing or flash-freezing samples. Use ice-cold extraction buffers (e.g., 10% TCA or 2.5% SSA).[2][4] Ensure complete cell lysis by sonication or homogenization.[2]
Degradation of this compound Maintain samples at low temperatures (on ice) throughout the extraction procedure. Avoid prolonged storage of extracts; analyze them as quickly as possible. Ensure the pH of your buffers is optimal to maintain thioester bond stability.
Low Abundance in Sample Increase the starting amount of biological material (cells or tissue). Consider strategies to enrich for your protein or pathway of interest if applicable.[7]
Suboptimal LC-MS/MS Conditions Optimize the liquid chromatography method for the separation of short-chain acyl-CoAs. This may involve adjusting the mobile phase composition, gradient, and column chemistry.[8][9] Ensure the mass spectrometer is tuned for the specific mass transitions of this compound.[10]
Matrix Effects Incorporate a solid-phase extraction (SPE) step to clean up the sample before LC-MS/MS analysis.[4] Dilute the sample extract to reduce the concentration of interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix-induced signal suppression.
High Background or Non-Specific Signals in LC-MS/MS
Possible Cause Recommended Solution
Contamination during Sample Preparation Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned to avoid cross-contamination.
Co-elution of Isobaric Compounds Optimize the chromatographic separation to resolve this compound from other compounds with the same mass.[11][12] This can be achieved by modifying the gradient, flow rate, or using a different column with alternative selectivity.[13]
Non-Specific Binding during SPE Condition and equilibrate the SPE cartridge according to the manufacturer's protocol. Optimize the wash and elution steps to selectively remove interferences while retaining this compound.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in different biological samples.

Biological Sample Concentration Reference
HepG2 Cells0.033 pmol/10^6 cells[1]
Mouse Heart Tissue0.0179 (± 0.0153) pmol/mg tissue wet weight[1]
Cultured Cells< 1% of internal standard[4]
Liver Tissue (5 mg)Upper bound of 3% of internal standard[4]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Mammalian Cells

This protocol is adapted from methods described for the quantification of acyl-CoAs in mammalian cells.[2]

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell scraper

  • 1.5 mL microcentrifuge tubes

  • Microcentrifuge (refrigerated at 4°C)

  • Sonicator

Procedure:

  • Aspirate the culture medium from adherent cells grown on a culture plate.

  • Wash the cells once with ice-cold PBS.

  • Add 1 mL of ice-cold 10% (w/v) TCA directly to the plate.

  • Scrape the cells and transfer the cell lysate to a 1.5 mL microcentrifuge tube.

  • Sonicate the sample on ice (e.g., 12 pulses of 0.5 seconds each) to ensure complete lysis.[2]

  • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[2]

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, clean tube.

  • The extract is now ready for analysis by LC-MS/MS. If not analyzing immediately, store at -80°C.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of short-chain acyl-CoAs. Specific parameters will need to be optimized for your instrument.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Thaw the acyl-CoA extract on ice. If using an internal standard, spike it into the sample at this stage.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 4.6) and mobile phase B (e.g., 90% methanol, 10% 10 mM ammonium acetate, pH 4.6).[10]

    • The gradient should be optimized to resolve this compound from other short-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific transition for this compound. The precursor ion (Q1) will be the mass of protonated this compound, and the product ion (Q3) will be a characteristic fragment.[10]

    • Optimize collision energy for the specific fragmentation of this compound.

Visualizations

Crotonyl_CoA_Metabolism Fatty Acids Fatty Acids This compound This compound Fatty Acids->this compound β-oxidation Amino Acids (Lysine, Tryptophan) Amino Acids (Lysine, Tryptophan) Amino Acids (Lysine, Tryptophan)->this compound Catabolism Gut Microbiome (Crotonate) Gut Microbiome (Crotonate) Gut Microbiome (Crotonate)->this compound Activation Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA Protein Crotonylation Protein Crotonylation This compound->Protein Crotonylation Post-translational Modification Butyryl-CoA Butyryl-CoA This compound->Butyryl-CoA Reduction

Caption: Metabolic sources and fates of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Cells or Tissue) Extraction Extraction with Ice-Cold Acid (TCA/SSA) Biological_Sample->Extraction Centrifugation Centrifugation to Pellet Protein Extraction->Centrifugation Supernatant_Collection Collect Supernatant (Acyl-CoA fraction) Centrifugation->Supernatant_Collection LC_Separation LC Separation (Reversed-Phase C18) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound extraction and analysis.

References

Mitigating matrix effects in the analysis of Crotonyl-CoA from plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of Crotonyl-CoA from plasma samples by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by the presence of co-eluting compounds from the biological matrix (e.g., plasma).[1] In plasma, major contributors to matrix effects are phospholipids (B1166683), salts, and proteins.[1] These effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.[2]

Q2: What are the most common strategies to mitigate matrix effects in this compound analysis?

A2: The most effective strategies involve thorough sample preparation to remove interfering matrix components. Key approaches include:

  • Protein Precipitation (PPT): A simple and rapid method to remove the bulk of proteins from the plasma sample.[3]

  • Solid-Phase Extraction (SPE): A more selective technique that separates this compound from matrix components based on their physicochemical properties.[4] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at providing cleaner extracts.[2]

  • Phospholipid Removal: Specific techniques, such as phospholipid removal plates or cartridges, can be used to eliminate phospholipids, a major source of ion suppression in plasma.[5][6]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS, such as ¹³C-labeled this compound, co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate normalization and quantification.[7][8]

Q3: Should I use Protein Precipitation or Solid-Phase Extraction for my plasma samples?

A3: The choice between PPT and SPE depends on the required sensitivity and cleanliness of the sample.

  • Protein Precipitation (PPT) is a quick and cost-effective method suitable for initial screening or when high throughput is a priority. However, it is less effective at removing phospholipids and may result in greater matrix effects.[3]

  • Solid-Phase Extraction (SPE) provides a much cleaner sample by removing a wider range of interfering compounds, leading to reduced matrix effects and improved sensitivity.[2] It is the preferred method for quantitative bioanalysis where accuracy and precision are critical.

Q4: How important is phospholipid removal for this compound analysis?

A4: Phospholipids are a major cause of ion suppression in electrospray ionization (ESI) mass spectrometry and are abundant in plasma. Their removal is highly recommended to improve data quality. Phospholipid removal can be integrated into the sample preparation workflow using specialized plates or cartridges.[5][6]

Q5: What is the role of a stable isotope-labeled internal standard (SIL-IS) and is it necessary?

A5: A SIL-IS is a form of the analyte of interest (this compound) in which one or more atoms have been replaced by a heavy isotope (e.g., ¹³C). Since it has nearly identical chemical and physical properties to the analyte, it experiences the same extraction recovery and matrix effects.[7] Using a SIL-IS is the gold standard for quantitative LC-MS/MS analysis as it can effectively compensate for variations in sample preparation and matrix effects, leading to the most accurate and precise results. While not strictly necessary for qualitative analysis, it is highly recommended for quantitative assays.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation due to matrix buildup. 2. Incompatible sample solvent with the mobile phase.1. Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). 2. Use a guard column and replace it regularly. 3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
High Signal Variability (Poor Precision) 1. Inconsistent matrix effects between samples. 2. Variable recovery during sample preparation.1. Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. 2. Optimize the sample preparation method for better reproducibility. Consider automating the liquid handling steps.[9] 3. Use a more effective sample cleanup technique like mixed-mode SPE.[2]
Low Signal Intensity (Poor Sensitivity) 1. Significant ion suppression from matrix components. 2. Low recovery of this compound during sample preparation.1. Switch from protein precipitation to a more thorough cleanup method like SPE or use phospholipid removal plates.[4][5] 2. Optimize the SPE protocol (sorbent type, wash, and elution solvents) to improve recovery. 3. Check for and optimize LC-MS/MS parameters such as spray voltage and gas flows.[10]
Inaccurate Quantification 1. Non-linear response due to matrix effects. 2. Lack of an appropriate internal standard.1. Use a stable isotope-labeled internal standard for this compound. 2. If a SIL-IS is not available, use a structural analog that co-elutes and has similar ionization properties. 3. Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration curve).
Carryover in Blank Injections 1. Adsorption of this compound to the LC system components. 2. Insufficient cleaning of the injection port and needle.1. Optimize the needle wash solution to be stronger than the mobile phase. 2. Increase the needle wash volume and/or the number of wash cycles. 3. If carryover persists, investigate potential sources in the autosampler and column.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) of this compound from Plasma

This protocol is a rapid method for removing the majority of proteins from plasma samples.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Vortex samples to ensure homogeneity.

  • Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., ¹³C-Crotonyl-CoA).[3] The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein precipitation.

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a cleaner sample extract compared to PPT, resulting in reduced matrix effects. A mixed-mode SPE cartridge (combining reversed-phase and anion-exchange) is recommended.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) in water to remove polar impurities.

    • Wash with 1 mL of 20% methanol in water to remove less polar impurities.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Phospholipid Removal using a 96-Well Plate

This protocol is designed for high-throughput removal of phospholipids.

  • Protein Precipitation in the Plate:

    • Add 300 µL of acetonitrile containing the internal standard to each well of the phospholipid removal plate.[3]

    • Add 100 µL of plasma to each well.[3]

  • Mixing:

    • Mix thoroughly by aspirating and dispensing several times with a pipette.

  • Filtration:

    • Apply a vacuum or positive pressure to the plate to draw the sample through the phospholipid removal frit into a collection plate.

  • Evaporation and Reconstitution:

    • Evaporate the filtrate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Short-Chain Acyl-CoA Analysis

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE) Phospholipid Removal Plate
Matrix Effect High potential for ion suppression[5]Significantly reduced ion suppression[2]Effective removal of phospholipid-based suppression[5]
Recovery Generally good, but can be analyte-dependentHigh and reproducible with method optimization[11]High for a broad range of analytes[6]
Throughput HighModerateHigh
Cost per Sample LowHighModerate
Sample Cleanliness LowHighHigh

Data is generalized for short-chain acyl-CoAs based on available literature. Specific performance for this compound may vary.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

Parameter Setting
LC Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized for separation from isomers and matrix components
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (Precursor -> Product) Specific m/z values to be determined for this compound
Internal Standard ¹³C-labeled this compound

These are starting parameters and should be optimized for the specific instrument and application.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt Method A spe Solid-Phase Extraction add_is->spe Method B plr Phospholipid Removal add_is->plr Method C evap Evaporation ppt->evap spe->evap plr->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Processing lcms->data results Results data->results troubleshooting_logic start Poor Analytical Result check_peak Assess Peak Shape start->check_peak check_precision Evaluate Precision check_peak->check_precision Good Shape optimize_lc Optimize LC Method check_peak->optimize_lc Poor Shape check_accuracy Verify Accuracy check_precision->check_accuracy Good Precision use_is Incorporate SIL-IS check_precision->use_is Poor Precision improve_cleanup Improve Sample Cleanup (e.g., SPE, PLR) check_accuracy->improve_cleanup Poor Accuracy matrix_cal Use Matrix-Matched Calibration improve_cleanup->matrix_cal use_is->check_precision optimize_lc->check_peak matrix_cal->check_accuracy

References

Validation & Comparative

Validating p300/CBP's Crotonyltransferase Activity: An In Vitro Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

The histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP) are crucial transcriptional coactivators that catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histones and other proteins. Emerging research has unveiled a broader enzymatic repertoire for these proteins, demonstrating their capacity to catalyze other acylations, including crotonylation. This guide provides a comparative overview of in vitro methods to validate the crotonyltransferase activity of p300/CBP, offering experimental data and detailed protocols for researchers in chromatin biology and drug development.

Comparative Analysis of Acyltransferase Activities

In vitro studies have been pivotal in establishing and characterizing the histone crotonyltransferase (HCT) activity of p300/CBP. These assays have not only confirmed this intrinsic capability but also allowed for direct comparison with its well-documented histone acetyltransferase (HAT) activity and with the activities of other known HATs.

Enzyme Specificity: p300/CBP vs. Other Histone Acetyltransferases

Initial efforts to purify HCT activity from HeLa nuclear extracts surprisingly revealed that it co-purified with HAT activity.[1] Subsequent analysis of recombinant HAT enzymes demonstrated that while p300, GCN5, and TIP60 all possess robust HAT activity, only p300 exhibited significant HCT activity in vitro.[1] This suggests that histone crotonylation is not a universal feature of all HATs, but a more specific function of the p300/CBP family.

EnzymeHistone Acetyltransferase (HAT) ActivityHistone Crotonyltransferase (HCT) Activity
p300 ++++++
CBP ++++++
GCN5 +++-
TIP60 +++-
MOF +++
(Data summarized from multiple studies indicating relative activities. MOF has been shown to have some HCT activity, but p300/CBP are considered the major enzymes for bulk histone crotonylation in mammalian cells)[1][2]
Substrate Competition: Crotonyl-CoA vs. Acetyl-CoA

The enzymatic activity of p300/CBP is sensitive to the available acyl-CoA pools. In vitro competition assays demonstrate that this compound and acetyl-CoA compete for the active site of p300.[1] The relative concentrations of these two molecules directly influence the type of histone acylation that occurs. When both are present, p300 can catalyze both acetylation and crotonylation, with the ratio of the products depending on the ratio of the acyl-CoA donors. This metabolic regulation is a key aspect of p300/CBP function.

ConditionH3K18 AcetylationH3K18 Crotonylation
Acetyl-CoA only+++-
This compound only-+++
Acetyl-CoA + low this compound+++
Acetyl-CoA + high this compound+++
(Relative levels of modification observed in in vitro reactions with varying acyl-CoA concentrations)[1]
Functional Impact: Transcription Activation

A critical question is whether histone crotonylation has a distinct functional consequence compared to acetylation. Cell-free transcription assays using chromatinized templates have shown that p300-catalyzed histone crotonylation can stimulate transcription to a greater degree than histone acetylation.[1][3] This suggests that histone crotonylation is not merely a redundant mark but may have unique downstream effects on gene expression.

ConditionTranscriptional Output
No Acyl-CoA-
+ Acetyl-CoA++
+ this compound+++
(Relative transcriptional output from a chromatin template in a cell-free system)[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for key in vitro experiments.

In Vitro Histone Crotonyltransferase (HCT) Assay

This assay directly measures the ability of a recombinant enzyme to transfer a crotonyl group to histone substrates.

Materials:

  • Recombinant p300/CBP enzyme

  • Recombinant histone octamers or individual histones (e.g., H3)

  • This compound

  • HAT buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • SDS-PAGE loading buffer

  • Primary antibodies: anti-pan-crotonyl-lysine (panKCr), anti-H3K18Cr, anti-H3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube:

    • Recombinant p300/CBP (e.g., 100-500 ng)

    • Recombinant histones (e.g., 1-5 µg)

    • This compound (e.g., 50-200 µM)

    • HAT buffer to a final volume of 30 µL.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE (e.g., 15% gel).

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-panKCr or anti-H3K18Cr) overnight at 4°C. An antibody against total histone H3 should be used as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

Cell-Free Transcription Assay

This assay assesses the functional impact of p300/CBP-mediated histone modifications on gene transcription from a chromatin template.

Materials:

  • Plasmid DNA containing a promoter-driven reporter gene (e.g., G-free cassette)

  • Core histones for chromatin reconstitution

  • Chromatin assembly factors (e.g., Drosophila ACF and NAP1)

  • Recombinant p300/CBP

  • Nuclear extract (as a source of general transcription factors)

  • Acetyl-CoA or this compound

  • Transcription buffer containing NTPs and a radiolabeled nucleotide (e.g., [α-³²P]UTP)

  • RNA purification kit

  • Urea-polyacrylamide gel

Procedure:

  • Chromatin Assembly: Reconstitute the plasmid DNA into chromatin using core histones and chromatin assembly factors.

  • Acylation Reaction: Incubate the chromatin template with recombinant p300/CBP in the presence of either acetyl-CoA or this compound (or no acyl-CoA as a control) for 30-60 minutes at 30°C.

  • Transcription Initiation: Add nuclear extract and the transcription buffer containing the NTP mix with [α-³²P]UTP. Incubate for 30-60 minutes at 30°C to allow for transcription.

  • RNA Purification: Stop the reaction and purify the RNA transcripts using a suitable kit.

  • Analysis: Resolve the radiolabeled RNA transcripts on a denaturing urea-polyacrylamide gel.

  • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the transcribed RNA. The intensity of the band corresponds to the level of transcription.

Visualizing the Workflow and Pathway

To better illustrate the experimental logic and biological context, the following diagrams are provided.

G cluster_0 In Vitro HCT Assay Workflow reagents Recombinant p300/CBP + Histones + this compound incubation Incubate at 30°C reagents->incubation sds_page SDS-PAGE incubation->sds_page western_blot Western Blot sds_page->western_blot detection Detect with anti-KCr Antibody western_blot->detection analysis Analysis of Histone Crotonylation detection->analysis

Caption: Workflow for the in vitro histone crotonyltransferase (HCT) assay.

G cluster_1 Metabolic Regulation of p300/CBP Activity crotonate Crotonate (Metabolic Precursor) acss2 ACSS2 crotonate->acss2 crotonyl_coa This compound acss2->crotonyl_coa p300 p300/CBP crotonyl_coa->p300 Competes acetyl_coa Acetyl-CoA acetyl_coa->p300 histones Histones p300->histones crotonylation Histone Crotonylation histones->crotonylation acetylation Histone Acetylation histones->acetylation transcription Gene Transcription crotonylation->transcription Strongly Activates acetylation->transcription Activates

Caption: p300/CBP activity is regulated by metabolic acyl-CoA pools.

References

A Comparative Analysis of Crotonyl-CoA and Acetyl-CoA in Histone Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone acylation is a important post-translational modification that plays a critical role in regulating chromatin structure and gene expression. Among the growing list of identified acyl modifications, acetylation, utilizing acetyl-coenzyme A (Acetyl-CoA), has been extensively studied. However, the discovery of other short-chain acylations, such as crotonylation, which utilizes crotonyl-coenzyme A (Crotonyl-CoA), has unveiled a more intricate regulatory landscape. This guide provides a comparative analysis of this compound and Acetyl-CoA in the context of histone acylation, offering insights into their distinct biochemical properties, regulatory mechanisms, and functional consequences, supported by experimental data.

At a Glance: this compound vs. Acetyl-CoA in Histone Acylation

FeatureThis compoundAcetyl-CoA
Structure Four-carbon acyl group with a C-C double bond, resulting in a rigid, planar conformation.Two-carbon acyl group.
Cellular Abundance Estimated to be ~1,000-fold less abundant than Acetyl-CoA in various cell types.[1][2]Highly abundant cellular metabolite.
"Writer" Enzymes Primarily p300/CBP, MOF, and GCN5 (possess both crotonyltransferase and acetyltransferase activity).[3][4]Numerous Histone Acetyltransferases (HATs), including p300/CBP, GCN5, MOF, and Tip60.
p300/CBP Catalytic Efficiency Significantly lower (estimated ~62-fold decrease) compared to its acetyltransferase activity.[3]High catalytic efficiency.
"Eraser" Enzymes Class I Histone Deacetylases (HDACs 1, 2, 3) and some Sirtuins (SIRT1, 2, 3).[2][3]HDACs and Sirtuins.
"Reader" Proteins Proteins with YEATS domains (e.g., AF9, YEATS2) show a higher binding affinity for crotonylated lysines over acetylated lysines.Proteins with bromodomains are the canonical readers of acetylated lysines.
Impact on Transcription Considered a more potent activator of transcription than histone acetylation.[1][5]Generally associated with transcriptional activation.
Genomic Localization Enriched at active promoters and potential enhancers.[6][7]Widely distributed at active promoters and enhancers.[6]

Delving Deeper: A Comparative Overview

Histone crotonylation and acetylation, while both involving the transfer of an acyl group to lysine (B10760008) residues on histones, exhibit key differences that translate into distinct biological outcomes.

Structural and Biochemical Distinctions

The fundamental difference lies in the structure of the acyl donors. This compound possesses a four-carbon chain with a carbon-carbon double bond, which imparts a unique rigid and planar conformation.[1] In contrast, the two-carbon acetyl group of Acetyl-CoA is smaller and more flexible. This structural disparity influences the catalytic efficiency of the "writer" enzymes and the binding affinity of "reader" proteins.

Enzymatic Regulation: A Shared but Biased Machinery

Interestingly, the enzymatic machinery for writing and erasing these marks is largely shared. The well-characterized histone acetyltransferases (HATs) p300/CBP, MOF, and GCN5 have been shown to also function as histone crotonyltransferases (HCTs).[3][4] However, the catalytic efficiency of p300 for crotonylation is significantly lower than for acetylation, which is attributed to steric constraints within the enzyme's active site.[3]

Similarly, Class I histone deacetylases (HDACs 1, 2, and 3) and certain sirtuins (SIRT1, 2, and 3) can remove both acetyl and crotonyl groups from histones.[2][3]

The "Reader" Perspective: Decoding the Signal

The functional consequences of histone acylation are mediated by "reader" proteins that recognize and bind to these specific modifications. While bromodomains are the well-established readers for acetyl-lysine, proteins containing a YEATS domain, such as AF9 and YEATS2, have been identified as specific readers for crotonyl-lysine, exhibiting a higher binding affinity for crotonylated histones compared to their acetylated counterparts. This differential recognition is a key mechanism through which the distinct signals of acetylation and crotonylation are translated into downstream biological effects.

Functional Implications: A Potent Transcriptional Activator

A growing body of evidence suggests that histone crotonylation is a more potent activator of transcription than histone acetylation.[1][5] Cell-free transcription assays have demonstrated that p300-catalyzed histone crotonylation stimulates transcription to a greater extent than acetylation.[5] This heightened transcriptional activation is likely a combination of the unique structural changes crotonylation imparts on chromatin and the recruitment of specific co-activators by crotonylation readers. Both marks are found at active promoters and enhancers, often co-localizing, suggesting a complex interplay in gene regulation.[6]

Signaling and Metabolic Pathways Influencing Histone Acylation

The choice between histone acetylation and crotonylation is intimately linked to the metabolic state of the cell, specifically the intracellular concentrations of Acetyl-CoA and this compound. Various signaling pathways can influence the metabolic pathways that produce these acyl-CoA donors, thereby impacting the landscape of histone acylation.

Histone_Acylation_Regulation Signaling and Metabolic Regulation of Histone Acetylation vs. Crotonylation cluster_signaling Cellular Signaling cluster_metabolism Metabolic Pathways cluster_chromatin Chromatin Modification Growth_Factors Growth Factors Nutrient_Sensing Nutrient Sensing (e.g., AMPK, mTOR) Growth_Factors->Nutrient_Sensing Glycolysis Glycolysis Nutrient_Sensing->Glycolysis regulates Fatty_Acid_Oxidation Fatty Acid β-oxidation Nutrient_Sensing->Fatty_Acid_Oxidation regulates Stress_Signals Stress Signals Stress_Signals->Nutrient_Sensing Glucose Glucose Glucose->Glycolysis Fatty_Acids Fatty Acids Fatty_Acids->Fatty_Acid_Oxidation Amino_Acids Amino Acids Amino_Acid_Catabolism Amino Acid Catabolism Amino_Acids->Amino_Acid_Catabolism TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Citrate Citrate TCA_Cycle->Citrate Acetyl_CoA Acetyl-CoA Fatty_Acid_Oxidation->Acetyl_CoA Crotonyl_CoA This compound Fatty_Acid_Oxidation->Crotonyl_CoA Amino_Acid_Catabolism->Crotonyl_CoA Citrate->Acetyl_CoA cytosolic ACLY ACLY ACLY ACSS2 ACSS2 (controversial for crotonate) p300_CBP p300/CBP Acetyl_CoA->p300_CBP Crotonyl_CoA->p300_CBP Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation writes Histone_Crotonylation Histone Crotonylation p300_CBP->Histone_Crotonylation writes Gene_Activation_Ac Gene Activation Histone_Acetylation->Gene_Activation_Ac Gene_Activation_Cr Potent Gene Activation Histone_Crotonylation->Gene_Activation_Cr Acetate Acetate Acetate->Acetyl_CoA ACSS2 Crotonate Crotonate Crotonate->Crotonyl_CoA ACSS2 (inefficient) ChIP_seq_Workflow Crosslinking 1. Crosslinking (Formaldehyde) Chromatin_Shearing 2. Chromatin Shearing (Sonication or Enzymatic Digestion) Crosslinking->Chromatin_Shearing Immunoprecipitation 3. Immunoprecipitation (Antibody specific to histone mark) Chromatin_Shearing->Immunoprecipitation Reverse_Crosslinking 4. Reverse Crosslinking and DNA Purification Immunoprecipitation->Reverse_Crosslinking Library_Preparation 5. Library Preparation (End repair, A-tailing, adapter ligation) Reverse_Crosslinking->Library_Preparation Sequencing 6. High-Throughput Sequencing Library_Preparation->Sequencing Data_Analysis 7. Data Analysis (Peak calling, annotation) Sequencing->Data_Analysis Mass_Spectrometry_Workflow Histone_Extraction 1. Histone Extraction Derivatization_Digestion 2. Chemical Derivatization and Tryptic Digestion Histone_Extraction->Derivatization_Digestion LC_Separation 3. Liquid Chromatography (LC) Separation of Peptides Derivatization_Digestion->LC_Separation MS_Analysis 4. Tandem Mass Spectrometry (MS/MS) Analysis LC_Separation->MS_Analysis Data_Analysis 5. Data Analysis and Quantification MS_Analysis->Data_Analysis

References

Unmasking the Origins of a Key Metabolite: A Guide to Isotopic Labeling for Crotonyl-CoA Source Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of isotopic labeling strategies to elucidate the metabolic wellsprings of Crotonyl-CoA, a critical intermediate in cellular metabolism and epigenetic regulation.

For researchers, scientists, and drug development professionals, understanding the precise metabolic pathways that contribute to the cellular pool of this compound is paramount. This short-chain acyl-CoA molecule is not only a key intermediate in fatty acid and amino acid metabolism but has also emerged as a crucial substrate for histone crotonylation, a post-translational modification with significant implications for gene regulation.[1] This guide provides a comparative overview of isotopic labeling techniques used to definitively identify and quantify the metabolic sources of this compound, supported by experimental data and detailed protocols.

The Metabolic Crossroads of this compound Synthesis

This compound is primarily synthesized through three major metabolic routes: the β-oxidation of fatty acids, and the catabolism of the amino acids lysine (B10760008) and tryptophan.[1][2] Determining the relative contribution of each pathway under specific physiological or pathological conditions is essential for a comprehensive understanding of cellular metabolism and for identifying potential therapeutic targets. Isotopic labeling, coupled with mass spectrometry, offers a powerful approach to trace the flow of atoms from specific precursors into the this compound pool.

Comparing Isotopic Tracers for this compound Source Elucidation

The choice of isotopic tracer is critical for specifically labeling one of the potential precursor pools. The following table summarizes the common isotopic labeling strategies and their applications in tracing the origins of this compound.

Isotopic TracerLabeled PrecursorMetabolic Pathway InvestigatedKey Advantages
[U-¹³C]-PalmitatePalmitic AcidFatty Acid β-OxidationDirectly traces the contribution of long-chain fatty acids to the mitochondrial acetyl-CoA and this compound pools.
[¹³C₆]-LysineLysineLysine CatabolismSpecifically labels the carbon backbone of lysine, allowing for the direct tracking of its degradation to this compound.[3]
[¹³C₁₁]-TryptophanTryptophanTryptophan CatabolismEnables the tracing of tryptophan's complex catabolic pathway leading to the formation of this compound.

Quantitative Insights into this compound Pools

While direct comparative studies quantifying the precise percentage contribution of each pathway to the total this compound pool are still emerging, existing data from various cell lines provide valuable insights into the abundance of this metabolite. The following table presents a summary of reported this compound concentrations in different human cell lines, highlighting the context-dependent nature of its metabolism.

Cell LineThis compound Concentration (pmol/mg protein)Reference
HepG20.032[4]
Glioblastoma Stem Cells (GSCs)Elevated levels compared to differentiated glial cells[3]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions and normalization methods.

Experimental Protocols

General Cell Culture and Isotopic Labeling

This protocol provides a general framework for isotopic labeling of cultured mammalian cells to trace the metabolic fate of precursors into the this compound pool.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Isotopically labeled precursor ([U-¹³C]-Palmitate, [¹³C₆]-Lysine, or [¹³C₁₁]-Tryptophan)

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 10 cm plates) and grow to the desired confluency (typically 70-80%).

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with the desired concentration of the isotopically labeled precursor. The concentration will need to be optimized for each cell line and experiment but is typically in the low millimolar range for amino acids and micromolar range for fatty acids.

  • Labeling: Aspirate the regular growth medium, wash the cells once with pre-warmed PBS, and then add the prepared labeling medium.

  • Incubation: Incubate the cells for a specific duration to allow for the uptake and metabolism of the labeled precursor. The incubation time is a critical parameter and should be determined empirically, often ranging from a few hours to 24 hours, to achieve isotopic steady-state.

  • Cell Harvesting: After the incubation period, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

Acyl-CoA Extraction from Cultured Cells

This protocol details the extraction of acyl-CoAs, including this compound, from cultured cells for subsequent LC-MS analysis.

Materials:

  • Labeled and harvested cell pellets

  • Ice-cold Methanol (B129727)

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C operation

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Lysis: For adherent cells, add a sufficient volume of ice-cold methanol to the plate and use a cell scraper to detach and lyse the cells. For suspension cells, resuspend the cell pellet in cold methanol.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Dry the extract to completeness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).

LC-MS/MS Analysis of this compound

This section outlines the typical parameters for the detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-Exactive)

LC Parameters:

  • Column: A C18 reversed-phase column is commonly used for acyl-CoA separation.

  • Mobile Phase A: An aqueous solution with a volatile buffer, such as ammonium acetate or formic acid.

  • Mobile Phase B: An organic solvent, typically acetonitrile (B52724) or methanol.

  • Gradient: A gradient elution is employed to separate the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: A typical flow rate is in the range of 200-400 µL/min.

MS/MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known compounds like this compound. The transitions would be set for the unlabeled (e.g., m/z of the protonated molecule) and the ¹³C-labeled this compound.

  • Collision Energy: The collision energy should be optimized for the specific instrument and analyte to achieve optimal fragmentation.

Visualizing the Metabolic Pathways and Experimental Workflow

To further clarify the metabolic origins of this compound and the experimental process to trace them, the following diagrams have been generated using Graphviz.

Fatty_Acid_Oxidation cluster_Mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase (e.g., ACADS) EC: 1.3.8.1 Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Butyryl_CoA Butyryl-CoA Acyl_CoA_Dehydrogenase->Butyryl_CoA Crotonyl_CoA This compound Acyl_CoA_Dehydrogenase->Crotonyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (e.g., ECHS1) EC: 4.2.1.17 Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Enoyl_CoA_Hydratase->Hydroxybutyryl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase EC: 1.1.1.35 Acetoacetyl_CoA Acetoacetyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Acetoacetyl_CoA Ketoacyl_CoA_Thiolase β-Ketoacyl-CoA Thiolase EC: 2.3.1.16 Acetyl_CoA Acetyl-CoA Ketoacyl_CoA_Thiolase->Acetyl_CoA Butyryl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Crotonyl_CoA->Enoyl_CoA_Hydratase H2O Hydroxybutyryl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Acetoacetyl_CoA->Ketoacyl_CoA_Thiolase CoA-SH

Caption: Fatty Acid β-Oxidation Pathway to this compound.

Lysine_Catabolism Lysine Lysine Saccharopine_Pathway Saccharopine Pathway (Multiple Steps) Lysine->Saccharopine_Pathway Glutaryl_CoA Glutaryl-CoA Saccharopine_Pathway->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) EC: 1.3.8.6 Glutaryl_CoA->GCDH FAD -> FADH2 Crotonyl_CoA This compound GCDH->Crotonyl_CoA

Caption: Lysine Catabolism Pathway to this compound.

Tryptophan_Catabolism Tryptophan Tryptophan Kynurenine_Pathway Kynurenine Pathway (Multiple Steps) Tryptophan->Kynurenine_Pathway Glutaryl_CoA Glutaryl-CoA Kynurenine_Pathway->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) EC: 1.3.8.6 Glutaryl_CoA->GCDH FAD -> FADH2 Crotonyl_CoA This compound GCDH->Crotonyl_CoA

Caption: Tryptophan Catabolism Pathway to this compound.

Experimental_Workflow Start Start: Cell Culture Labeling Isotopic Labeling (e.g., 13C-Palmitate, 13C-Lysine, 13C-Tryptophan) Start->Labeling Harvesting Cell Harvesting and Washing Labeling->Harvesting Extraction Acyl-CoA Extraction Harvesting->Extraction LCMS LC-MS/MS Analysis (Quantification of labeled and unlabeled This compound) Extraction->LCMS Data_Analysis Data Analysis: Determine relative contribution of each precursor LCMS->Data_Analysis End Conclusion: Metabolic Source of this compound Confirmed Data_Analysis->End

Caption: Experimental Workflow for Tracing this compound Sources.

References

Navigating the Crotonylome: A Comparative Guide to Mass Spectrometry Data Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the burgeoning field of protein crotonylation, robust and reliable data is paramount. This guide provides a comprehensive comparison of bioinformatic workflows for the cross-validation of mass spectrometry data for crotonylated peptides, offering insights into experimental protocols, data analysis software, and rigorous validation strategies.

Protein crotonylation, a recently discovered post-translational modification (PTM), is increasingly implicated in a variety of cellular processes and diseases. Mass spectrometry-based proteomics has become the cornerstone for identifying and quantifying these modifications. However, the confident identification of PTMs from complex mass spectra requires a multi-faceted approach to data analysis and validation. This guide compares two widely used software platforms, MaxQuant and FragPipe, and outlines a comprehensive workflow for the cross-validation of crotonylated peptide identifications.

A Roadmap to Reliable Crotonylation Data: The Experimental Workflow

A successful proteomics experiment begins at the bench. The following diagram and protocol outline a standard workflow for the enrichment and analysis of crotonylated peptides from biological samples.

Experimental Workflow for Crotonylated Peptide Analysis cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis & Validation protein_extraction Protein Extraction from Cells/Tissues trypsin_digestion Trypsin Digestion protein_extraction->trypsin_digestion enrichment Affinity Enrichment (anti-Kcr antibody) trypsin_digestion->enrichment lc_msms LC-MS/MS Analysis enrichment->lc_msms database_search Database Search (MaxQuant or FragPipe) lc_msms->database_search validation Cross-Validation database_search->validation

A typical experimental workflow for identifying crotonylated peptides.
Detailed Experimental Protocol

  • Protein Extraction and Digestion: Proteins are extracted from cell or tissue lysates. The extracted proteins are then denatured, reduced, and alkylated to facilitate enzymatic digestion. Trypsin is commonly used to digest the proteins into smaller peptides.

  • Affinity Enrichment of Crotonylated Peptides: Due to the low stoichiometry of most PTMs, an enrichment step is crucial. High-quality anti-crotonyl-lysine (anti-Kcr) antibodies are used to specifically capture crotonylated peptides from the complex peptide mixture.[1][2]

  • LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides to produce fragmentation spectra (MS2 scan) that provide sequence information.[3][4]

A Tale of Two Pipelines: MaxQuant vs. FragPipe

The analysis of the raw mass spectrometry data is a critical step where peptide sequences and their modifications are identified. Here, we compare two popular, free-for-academic-use software platforms: MaxQuant and FragPipe.

MaxQuant: The Established Workhorse

MaxQuant is a widely used platform for quantitative proteomics, known for its comprehensive set of tools for peptide identification, quantification, and PTM analysis.[5][6][7]

MaxQuant Data Analysis Workflow cluster_maxquant MaxQuant raw_data Raw MS Data feature_detection 3D Peak Detection raw_data->feature_detection andromeda_search Andromeda Search (with variable Kcr mod) feature_detection->andromeda_search ptm_score PTM Score (Site Localization) andromeda_search->ptm_score fdr_control FDR Control (Peptide & Site Level) ptm_score->fdr_control quantification Quantification (LFQ or Labeled) fdr_control->quantification results Identified & Quantified Crotonylated Peptides quantification->results

Data analysis pipeline for crotonylated peptides using MaxQuant.
FragPipe: The Fast and Flexible Newcomer

FragPipe is a modern, user-friendly graphical interface that integrates several powerful proteomics tools, including the ultra-fast search engine MSFragger and the PTM analysis tool PTM-Shepherd.[8]

FragPipe Data Analysis Workflow cluster_fragpipe FragPipe raw_data Raw MS Data msfragger_search MSFragger Search (Open or Mass Offset) raw_data->msfragger_search ptm_shepherd PTM-Shepherd (Characterization & Localization) msfragger_search->ptm_shepherd philosopher Philosopher (FDR Control & Reporting) ptm_shepherd->philosopher ionquant IonQuant (Quantification) philosopher->ionquant results Identified & Quantified Crotonylated Peptides ionquant->results

Data analysis pipeline for crotonylated peptides using FragPipe.
Feature Comparison

FeatureMaxQuantFragPipe
Search Engine AndromedaMSFragger
PTM Search Strategy Closed search with specified variable modifications.Open search (for discovery of any PTM) or Mass Offset search (for a list of specified PTMs).[1][8]
PTM Site Localization PTM Score algorithm calculates the probability of a modification being at a specific site.[9]PTM-Shepherd provides localization information and characterizes identified mass shifts.[10][11]
Quantification Supports label-free (MaxLFQ) and various isobaric labeling (TMT, iTRAQ) methods.[7]Integrates IonQuant for label-free and isobaric labeling quantification.
Usability Established interface with extensive documentation and community support.Modern, user-friendly graphical interface with pre-configured workflows.[8]
Speed Generally slower for large datasets compared to MSFragger.MSFragger is known for its exceptional speed, especially for open searches.[1]
FDR Control Controls False Discovery Rate (FDR) at the peptide, protein, and site levels.[12]Uses Philosopher (which integrates PeptideProphet and ProteinProphet) for robust FDR estimation.

The Gold Standard: A Rigorous Cross-Validation Workflow

Identifying a crotonylated peptide from a database search is only the first step. A rigorous cross-validation workflow is essential to ensure the reliability of the findings, especially for novel modification sites.

Cross-Validation Workflow cluster_validation Validation Steps initial_ids Initial Crotonylated Peptide Identifications fdr_filtering Strict FDR Filtering (e.g., 1% at peptide & site level) initial_ids->fdr_filtering manual_validation Manual MS/MS Spectra Validation fdr_filtering->manual_validation synthetic_peptide Validation with Synthetic Peptide manual_validation->synthetic_peptide validated_ids High-Confidence Crotonylated Peptides synthetic_peptide->validated_ids

A robust workflow for the cross-validation of crotonylated peptides.
Key Cross-Validation Steps

  • Controlling the False Discovery Rate (FDR): It is crucial to control the FDR at both the peptide-spectrum match (PSM) and the modification site level. A common threshold is a 1% FDR, meaning that no more than 1% of the reported identifications are expected to be false positives.[12][13] For PTMs, which are often a small subset of all identified peptides, it is important to consider the "subgroup FDR" to avoid an underestimation of false positives within the modified peptide group.[10]

  • Manual Spectra Validation: For novel or particularly interesting crotonylation sites, manual inspection of the MS/MS spectra is highly recommended. This involves verifying that the major fragment ions (b- and y-ions) corresponding to the identified peptide sequence are present and have a high signal-to-noise ratio.

  • Validation with Synthetic Peptides: The most definitive way to validate a novel PTM site is to compare the experimental data with that of a chemically synthesized peptide of the same sequence and modification.[2][11] The validation involves two key comparisons:

    • Co-elution: The synthetic peptide should elute from the liquid chromatography column at the same retention time as the endogenous peptide.[11]

    • MS/MS Fragmentation Pattern Matching: The MS/MS fragmentation spectrum of the synthetic peptide should be nearly identical to that of the endogenous peptide.[2][11]

Conclusion: Choosing the Right Tools for Your Research

Both MaxQuant and FragPipe are powerful platforms for the analysis of crotonylated peptide data. The choice between them may depend on the specific needs of the researcher.

  • MaxQuant is a robust and well-established platform with a comprehensive suite of tools and extensive community support, making it a reliable choice for standard quantitative proteomics workflows.

  • FragPipe , with its user-friendly interface and the speed of MSFragger's open search capabilities, is particularly well-suited for the discovery of novel PTMs and for researchers who prioritize ease of use and rapid analysis.

Regardless of the software used, a stringent cross-validation workflow is non-negotiable for producing high-confidence data on protein crotonylation. By combining a sound experimental design with a thoughtful data analysis and validation strategy, researchers can confidently navigate the complexities of the crotonylome and uncover the biological significance of this important post-translational modification.

References

Unveiling the Regulatory Landscape of Crotonyl-CoA: A Guide to Functional Gene Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional consequences of metabolic fluctuations on gene expression is paramount. The recently discovered post-translational modification, lysine (B10760008) crotonylation, fueled by the metabolite crotonyl-CoA, has emerged as a critical regulator of chromatin dynamics and gene transcription. This guide provides a comparative overview of key experimental approaches to functionally validate gene targets regulated by intracellular this compound levels, supported by experimental data and detailed protocols.

Protein crotonylation is a dynamic and reversible process involving the addition of a crotonyl group to lysine residues on histone and non-histone proteins.[1] This modification is intrinsically linked to cellular metabolism, as the availability of its substrate, this compound, directly influences the extent of protein crotonylation.[2] Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, making the enzymes and regulated gene targets within this pathway attractive therapeutic targets.[3][4][5]

Functionally validating the downstream gene targets of this compound-mediated regulation is crucial for elucidating its biological roles and for the development of novel therapeutics. This involves a multi-pronged approach, combining techniques to manipulate intracellular this compound levels with methods to identify and quantify changes in protein crotonylation and gene expression.

Comparative Analysis of Methodologies

The functional validation of gene targets influenced by this compound levels typically involves a combination of techniques to modulate crotonylation levels, identify crotonylated proteins and their genomic loci, and quantify downstream effects on gene and protein expression.

Methodology Objective Key Advantages Limitations Typical Application
Sodium Crotonate Treatment Increase intracellular this compound levels to induce protein crotonylation.Simple, cost-effective method to globally increase crotonylation.[3]Potential off-target effects; may not mimic physiological fluctuations precisely.Initial screening for genes responsive to increased crotonylation.
Genetic Manipulation of "Writer" and "Eraser" Enzymes Modulate protein crotonylation by overexpressing or knocking out enzymes that add (e.g., p300/CBP) or remove (e.g., SIRT1/2/3, HDACs) crotonyl groups.[6]High specificity for targeting the crotonylation machinery.Compensation by other enzymes can occur; may have pleiotropic effects.Investigating the specific role of an enzyme in regulating a target gene.
Quantitative Mass Spectrometry (LC-MS/MS) Identify and quantify thousands of crotonylation sites on histone and non-histone proteins.[7]Provides a global and unbiased view of the "crotonylome".[8]Does not directly provide information on the genomic location of histone crotonylation.Discovering novel crotonylated proteins and pathways affected by altered this compound levels.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) Genome-wide mapping of histone crotonylation marks to identify regulated gene loci.[9][10][11]Provides precise genomic location of histone crotonylation, linking it to specific genes.[10]Requires high-quality, specific antibodies; data analysis can be complex.Identifying direct gene targets of histone crotonylation.
Quantitative Real-Time PCR (qRT-PCR) and RNA-sequencing (RNA-seq) Quantify changes in the expression of specific genes or the entire transcriptome in response to altered crotonylation levels.Highly sensitive and specific for quantifying gene expression changes.Does not distinguish between direct and indirect effects of crotonylation.Validating the functional consequence of altered histone crotonylation on gene transcription.
High-Throughput Screening (HTS) Identify small molecule inhibitors or activators of the crotonylation pathway.[12][13][14][15]Enables the discovery of potential therapeutic compounds.Can be resource-intensive and generate false positives.Drug discovery efforts targeting this compound metabolism or regulating enzymes.

Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Crotonylation

This protocol outlines the key steps for performing ChIP-seq to identify genomic regions enriched with histone crotonylation marks.

  • Cell Crosslinking and Chromatin Preparation:

    • Treat cells with 1% formaldehyde (B43269) to crosslink proteins to DNA.

    • Lyse cells and isolate nuclei.

    • Sonify the chromatin to shear DNA into fragments of 200-500 base pairs.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for the desired histone crotonylation mark (e.g., anti-H3K18cr).

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Crosslinking:

    • Elute the immunoprecipitated chromatin from the beads.

    • Reverse the formaldehyde crosslinks by heating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

    • Prepare a sequencing library from the purified DNA, which includes end-repair, A-tailing, and adapter ligation.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Align the sequencing reads to a reference genome.

    • Use peak-calling algorithms to identify genomic regions with significant enrichment of the histone crotonylation mark.

    • Annotate the peaks to identify associated genes.

Quantitative Proteomics of Crotonylated Proteins by LC-MS/MS

This protocol describes a general workflow for the identification and quantification of protein crotonylation sites.

  • Protein Extraction and Digestion:

    • Extract total protein from cells or tissues.

    • Reduce and alkylate the proteins to denature them and prevent disulfide bond formation.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Enrichment of Crotonylated Peptides:

    • Use an antibody specific for crotonyl-lysine to immunoprecipitate the crotonylated peptides from the total peptide mixture.[3]

  • LC-MS/MS Analysis:

    • Separate the enriched peptides by liquid chromatography (LC) based on their physicochemical properties.

    • Analyze the separated peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and identify the crotonylation sites.

  • Data Analysis:

    • Use specialized software to search the MS/MS spectra against a protein database to identify the crotonylated proteins and the specific lysine residues that are modified.

    • Quantify the relative abundance of crotonylated peptides between different experimental conditions.

Visualizing the Landscape of this compound Regulation

To better understand the intricate relationships within the this compound regulatory network and the experimental approaches to dissect it, the following diagrams provide a visual representation.

Crotonyl_CoA_Pathway cluster_metabolism Cellular Metabolism cluster_regulation Epigenetic Regulation cluster_function Functional Outcomes Fatty Acid Oxidation Fatty Acid Oxidation This compound This compound Fatty Acid Oxidation->this compound Amino Acid Catabolism Amino Acid Catabolism Amino Acid Catabolism->this compound Writers (p300/CBP) Writers (p300/CBP) This compound->Writers (p300/CBP) Histone Crotonylation Histone Crotonylation Writers (p300/CBP)->Histone Crotonylation Erasers (HDACs, SIRTs) Erasers (HDACs, SIRTs) Histone Crotonylation->Erasers (HDACs, SIRTs) Chromatin Remodeling Chromatin Remodeling Histone Crotonylation->Chromatin Remodeling Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription Cellular Processes Cellular Processes Gene Transcription->Cellular Processes

Figure 1. Signaling pathway of this compound mediated gene regulation.

Experimental_Workflow Cell Culture/Tissue Sample Cell Culture/Tissue Sample Perturbation Perturbation Cell Culture/Tissue Sample->Perturbation Sodium Crotonate Sodium Crotonate Perturbation->Sodium Crotonate Genetic Manipulation Genetic Manipulation Perturbation->Genetic Manipulation Small Molecule Inhibitors Small Molecule Inhibitors Perturbation->Small Molecule Inhibitors Proteomic Analysis Proteomic Analysis Perturbation->Proteomic Analysis Genomic Analysis Genomic Analysis Perturbation->Genomic Analysis LC-MS/MS LC-MS/MS Proteomic Analysis->LC-MS/MS Western Blot Western Blot Proteomic Analysis->Western Blot ChIP-seq ChIP-seq Genomic Analysis->ChIP-seq RNA-seq/qRT-PCR RNA-seq/qRT-PCR Genomic Analysis->RNA-seq/qRT-PCR Functional Validation Functional Validation Phenotypic Assays Phenotypic Assays Functional Validation->Phenotypic Assays RNA-seq/qRT-PCR->Functional Validation

Figure 2. Experimental workflow for validating this compound regulated gene targets.

References

Comparative Analysis of Histone Crotonylation Readers and their Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone post-translational modifications (PTMs) represent a critical layer of epigenetic regulation, influencing chromatin structure and gene expression. Among these, histone crotonylation (Kcr) has emerged as a significant mark associated with active transcription. The biological outcomes of histone crotonylation are mediated by "reader" proteins that specifically recognize and bind to this modification. This guide provides a comparative analysis of prominent histone crotonylation reader domains, focusing on their binding affinities and the experimental methodologies used to characterize these interactions.

Data Presentation: Binding Affinities of Histone Crotonylation Readers

The following table summarizes the dissociation constants (Kd) of various reader domains for crotonylated histone peptides, providing a quantitative comparison of their binding strengths. The data has been compiled from multiple studies employing biophysical assays, primarily Isothermal Titration Calorimetry (ITC).

Reader ProteinDomainHistone PeptideBinding Affinity (Kd) in µM
AF9 YEATSH3K9cr4.6 - 11
H3K18cr19.4 - 21
H3K27cr5.7
TAF14 YEATSH3K9cr9.5
YEATS2 YEATSH3K27cr27.5
H4K12cr62.0
H3K4cr121.4
H3K23cr172.4
H3K9cr341.3
MOZ DPFH3K14cr5.8
DPF2 DPFH3K14cr0.085

Experimental Protocols

The binding affinities presented in this guide are primarily determined using Isothermal Titration Calorimetry (ITC), a technique that measures the heat changes associated with molecular interactions. Below is a detailed, generalized protocol for assessing the binding of a histone reader domain to a crotonylated histone peptide using ITC.

Isothermal Titration Calorimetry (ITC) Protocol

1. Protein and Peptide Preparation:

  • Protein Expression and Purification: The reader domain of interest (e.g., AF9 YEATS domain) is typically expressed in E. coli as a fusion protein (e.g., with a His-tag or GST-tag) and purified to homogeneity using affinity and size-exclusion chromatography.

  • Peptide Synthesis: Histone peptides (typically 15-25 amino acids long) with a site-specific crotonyl-lysine modification are chemically synthesized and purified by HPLC.

  • Buffer Preparation and Dialysis: Both the protein and peptide are extensively dialyzed against the same ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to minimize heat of dilution effects. The final concentrations are determined accurately using a spectrophotometer (for protein) and by quantitative amino acid analysis (for peptide).

2. ITC Experiment Setup:

  • Instrument: A high-sensitivity isothermal titration calorimeter is used.

  • Sample Loading: The protein solution (e.g., 20-50 µM) is loaded into the sample cell of the calorimeter. The crotonylated histone peptide solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) is loaded into the injection syringe.

  • Titration Parameters: The experiment is set up to perform a series of small injections (e.g., 2 µL) of the peptide solution into the protein solution at a constant temperature (e.g., 25°C). The injections are spaced to allow the system to return to thermal equilibrium between injections.

3. Data Acquisition and Analysis:

  • Heat Measurement: The instrument measures the heat released or absorbed during each injection.

  • Binding Isotherm: The integrated heat data from each injection is plotted against the molar ratio of the peptide to the protein in the cell.

  • Data Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This analysis yields the thermodynamic parameters of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Signaling Pathways and Workflows

Histone crotonylation readers are integral components of larger protein complexes that regulate gene transcription. Their ability to recognize crotonylated histones serves to recruit these complexes to specific genomic loci, thereby influencing chromatin structure and the transcriptional machinery.

Histone_Crotonylation_Signaling_Pathway cluster_0 Cellular Metabolism cluster_1 Chromatin Modification cluster_2 Reader Recognition & Complex Recruitment cluster_3 Transcriptional Regulation Crotonyl_CoA Crotonyl-CoA p300_CBP p300/CBP (Writer) Crotonyl_CoA->p300_CBP Substrate Histone Histone p300_CBP->Histone Crotonylates Crotonylated_Histone Crotonylated Histone (Kcr) HDACs HDACs (Eraser) Crotonylated_Histone->HDACs Decrotonylates YEATS_Readers YEATS Readers (AF9, TAF14, YEATS2, ENL) Crotonylated_Histone->YEATS_Readers Recognized by DPF_Readers DPF Readers (MOZ, DPF2) Crotonylated_Histone->DPF_Readers Recognized by Transcriptional_Complexes Transcriptional Co-activator Complexes YEATS_Readers->Transcriptional_Complexes Recruits DPF_Readers->Transcriptional_Complexes Recruits Chromatin_Remodeling Chromatin Remodeling Transcriptional_Complexes->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription

Caption: Histone crotonylation signaling pathway leading to transcriptional activation.

The workflow for identifying and characterizing histone crotonylation readers and their binding affinities typically involves a series of in vitro and in cellulo experiments.

Experimental_Workflow cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 In Cellulo/Functional Validation Candidate_Readers Identify Candidate Readers (e.g., via domain homology) Protein_Expression Recombinant Protein Expression & Purification Candidate_Readers->Protein_Expression Peptide_Synthesis Crotonylated Histone Peptide Synthesis Candidate_Readers->Peptide_Synthesis Binding_Assay Biophysical Binding Assay (e.g., ITC, FP, AlphaScreen) Protein_Expression->Binding_Assay Peptide_Synthesis->Binding_Assay Kd_Determination Determine Binding Affinity (Kd) Binding_Assay->Kd_Determination Cell_Based_Assays Cell-Based Assays (e.g., ChIP-seq, Co-IP) Kd_Determination->Cell_Based_Assays Functional_Studies Functional Studies (e.g., Reporter Assays, Gene Expression Analysis) Cell_Based_Assays->Functional_Studies Biological_Role Elucidate Biological Role Functional_Studies->Biological_Role

Caption: General experimental workflow for histone crotonylation reader characterization.

The Differential Impact of Crotonyl-CoA on Gene Expression Across Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crotonyl-CoA, a key intermediate in fatty acid and amino acid metabolism, has emerged as a critical regulator of gene expression through its role as a substrate for histone lysine (B10760008) crotonylation (Kcr). This post-translational modification, distinct from the well-studied histone acetylation, is a dynamic epigenetic mark that fine-tunes transcriptional output in response to the cellular metabolic state. This guide provides a comparative analysis of the impact of this compound on gene expression in various cell types, supported by experimental data and detailed methodologies.

Mechanism of Action: From Metabolism to Gene Regulation

The cellular concentration of this compound directly influences the level of histone crotonylation.[1][2][3] This process is balanced by the activity of "writer" enzymes (histone crotonyltransferases, HCTs) that add the crotonyl group, and "eraser" enzymes (histone decrotonylases, HDCRs) that remove it. The coactivator p300, traditionally known as a histone acetyltransferase (HAT), also possesses robust HCT activity.[1][3] The resulting histone crotonylation is then recognized by "reader" proteins, which translate the modification into specific downstream effects on chromatin structure and gene transcription.[4][5]

Studies have shown that p300-catalyzed histone crotonylation can stimulate transcription more potently than histone acetylation, highlighting its significance in gene activation.[1][3][4] The interplay and competition between crotonylation and acetylation at specific lysine residues, governed by the relative availability of this compound and acetyl-CoA, provides a sophisticated mechanism for coupling cellular metabolism to gene regulation.[1][4]

Crotonyl_CoA_Pathway cluster_Metabolism Cellular Metabolism cluster_Nucleus Nucleus Fatty Acid Oxidation Fatty Acid Oxidation This compound This compound Fatty Acid Oxidation->this compound Amino Acid Metabolism Amino Acid Metabolism Amino Acid Metabolism->this compound Exogenous Crotonate Exogenous Crotonate Exogenous Crotonate->this compound p300 p300 (Writer) This compound->p300 Substrate Histone Histone p300->Histone Adds Crotonyl Group HDACs_Sirtuins HDACs/Sirtuins (Erasers) Crotonylated_Histone Crotonylated Histone HDACs_Sirtuins->Crotonylated_Histone Removes Crotonyl Group Gene_Expression Gene_Expression Crotonylated_Histone->Gene_Expression Activates Transcription

Caption: Metabolic regulation of histone crotonylation and gene expression.

Comparative Analysis of this compound's Impact on Gene Expression

The effect of this compound and the resultant histone crotonylation on gene expression is highly context-dependent, varying significantly across different cell types and physiological conditions.

Cell TypeKey Genes/Pathways AffectedObserved Effect on Gene ExpressionReferences
Immune Cells (Macrophages) Inflammatory genes (e.g., upon LPS stimulation)Enhanced expression of target inflammatory genes. Pre-treatment with crotonate potentiates this response.[1][4]
Cancer Cells (Glioma) Genes associated with tumor progressionOverall crotonylation levels are negatively correlated with glioma grade, suggesting a role in suppressing malignancy.[6]
Cancer Cells (HeLa) General transcriptionTreatment with crotonate increases global histone crotonylation, leading to enhanced gene expression.[1][4]
Stem Cells (hESCs) Endodermal lineage genesCrucial for mesoderm/endoderm differentiation. Increased histone crotonylation promotes the expression of key endodermal genes.[7][8]
Yeast (S. cerevisiae) Pro-growth and metabolic cycle genesHistone crotonylation is dynamic across the yeast metabolic cycle (YMC) and regulates the expression of genes involved in metabolic cycling.[9]
Virus-Infected Cells (HIV) HIV latency/transcription genesThis compound can induce the expression of ACSS2, which increases H3K4 crotonylation and contributes to the regulation of HIV latency and transcription.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings discussed. Below are summaries of key experimental protocols.

Cell Culture and Crotonate Treatment
  • Objective: To increase intracellular concentrations of this compound.

  • Protocol:

    • Cells (e.g., HeLa S3, RAW 264.7 macrophages) are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[1]

    • To induce histone crotonylation, the media is supplemented with sodium crotonate. A dose-response curve is often established, with concentrations typically ranging from 0.5 mM to 5 mM.[1]

    • Cells are incubated with crotonate-supplemented media for a specified period, often 12-24 hours, before harvesting for downstream analysis.[1]

Quantification of Cellular this compound
  • Objective: To measure changes in the intracellular pool of this compound.

  • Protocol (Liquid Chromatography-Mass Spectrometry - LC-MS):

    • Metabolites are extracted from cell pellets using a cold extraction solution (e.g., 80% methanol).

    • The extracts are centrifuged to pellet debris, and the supernatant is dried under nitrogen gas.

    • The dried metabolites are reconstituted in an appropriate solvent and analyzed by LC-MS to separate and quantify this compound levels based on its mass-to-charge ratio.[1]

Analysis of Histone Crotonylation
  • Objective: To detect changes in global or site-specific histone crotonylation.

  • Protocol (Western Blot):

    • Histones are extracted from cells using an acid extraction protocol.

    • Protein concentration is determined, and equal amounts of histone extracts are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane, which is then blocked and incubated with primary antibodies specific for pan-crotonyl-lysine or site-specific crotonylated histones (e.g., H3K18cr).

    • Following incubation with a secondary antibody, the signal is detected using chemiluminescence.[1]

Gene Expression Analysis
  • Objective: To measure the transcriptional consequences of altered histone crotonylation.

  • Protocol (Cell-Free Transcription Assay):

    • A chromatinized DNA template is assembled in vitro.

    • The template is incubated with the p300 enzyme in the presence of either acetyl-CoA or this compound to catalyze histone modification.

    • Nuclear extract and NTPs (including radiolabeled UTP) are added to initiate transcription.

    • The resulting RNA is purified and analyzed by gel electrophoresis and autoradiography to quantify transcriptional output.[1][3]

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment A 1. Culture specific cell type (e.g., Macrophages, hESCs) B 2. Treat with Sodium Crotonate (to increase this compound) A->B C 3a. Metabolite Extraction & LC-MS Analysis B->C D 3b. Histone Extraction & Western Blot / ChIP-seq B->D E 3c. RNA Extraction & RT-qPCR / RNA-seq B->E F 4a. Quantify This compound Levels C->F G 4b. Assess Histone Crotonylation Changes D->G H 4c. Measure Changes in Gene Expression E->H G->H

Caption: Workflow for studying this compound's effect on gene expression.

Conclusion

This compound serves as a direct link between cellular metabolism and the epigenetic regulation of gene expression. Its impact is not uniform but is instead tailored to the specific cellular context, influencing diverse biological processes from immune responses and cancer progression to stem cell differentiation. The preferential use of this compound by enzymes like p300 to activate transcription more strongly than with acetyl-CoA underscores its importance as a potent regulatory molecule. Future research focusing on the cell-specific writers, readers, and erasers of histone crotonylation will further illuminate its role in health and disease, potentially uncovering new therapeutic targets for metabolic and genetic disorders.

References

A Comparative Guide to Small Molecule Inhibitors of Crotonyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of small molecule inhibitors targeting key enzymes in Crotonyl-CoA metabolism, namely Glutaryl-CoA Dehydrogenase (GCDH) and Enoyl-CoA Hydratase Short Chain 1 (ECHS1). This document summarizes the available quantitative data, details relevant experimental protocols for inhibitor validation, and provides visual representations of key pathways and workflows to support research and drug development efforts in this area.

Introduction to this compound Metabolism

This compound is a central metabolite in the catabolism of lysine (B10760008) and tryptophan, as well as in fatty acid metabolism.[1][2] Its cellular concentration influences important biological processes, including histone crotonylation, a post-translational modification that plays a role in gene regulation.[2] The metabolism of this compound is primarily regulated by two key mitochondrial enzymes: Glutaryl-CoA Dehydrogenase (GCDH) and Enoyl-CoA Hydratase Short Chain 1 (ECHS1). Dysregulation of these enzymes is associated with various metabolic disorders, making them potential therapeutic targets.

Small Molecule Inhibitors of GCDH

Glutaryl-CoA Dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of glutaryl-CoA to this compound. While research into specific small molecule inhibitors of GCDH is ongoing, particularly in the context of cancer therapy, a few compounds have been identified as potential modulators of its activity.[3]

A pilot screen of an FDA-approved drug library identified valsartan (B143634) and its active metabolite, losartan (B1675146) carboxylic acid, as potential inhibitors of succinyl-CoA:glutarate-CoA transferase (SUGCT), an enzyme functionally related to GCDH in glutaric aciduria. This screen reported low micromolar IC50 values for these compounds against SUGCT. Further investigation is needed to determine their direct inhibitory effects and potency against GCDH.

Recent studies have highlighted the potential of targeting GCDH in melanoma, and efforts are underway to identify specific small molecule inhibitors.[3][4] Genetic inhibition of GCDH has shown therapeutic promise in preclinical models, providing a strong rationale for the development of potent and selective small molecule inhibitors.[4]

Small Molecule Inhibitors of ECHS1

Enoyl-CoA Hydratase Short Chain 1 (ECHS1) is responsible for the hydration of this compound to 3-hydroxybutyryl-CoA. Despite the recognized importance of ECHS1 in fatty acid metabolism and its implication in certain metabolic disorders, the public domain currently lacks specific, named small molecule inhibitors with corresponding quantitative performance data (e.g., IC50 values). The available literature primarily describes "ECHS1 inhibitors" as a general class of research tools used to probe the function of this enzyme in cellular metabolism.

Comparative Performance of Inhibitors

Due to the limited availability of publicly disclosed potent and specific small molecule inhibitors for both GCDH and ECHS1 with comprehensive quantitative data, a direct comparative table is not yet feasible. The following table summarizes the currently identified potential inhibitors for GCDH.

Table 1: Potential Small Molecule Inhibitors of GCDH

CompoundTarget(s)Reported IC50Cell-Based ActivityNotes
Valsartan SUGCT (functionally related to GCDH), Angiotensin II ReceptorLow micromolar (against SUGCT)Not reported for GCDH inhibitionIdentified in a pilot screen; direct GCDH inhibition and IC50 not specified.
Losartan Carboxylic Acid SUGCT (functionally related to GCDH), Angiotensin II ReceptorLow micromolar (against SUGCT)Not reported for GCDH inhibitionActive metabolite of losartan; direct GCDH inhibition and IC50 not specified.[5]

Experimental Protocols for Inhibitor Validation

A variety of biochemical and cell-based assays are crucial for the discovery and validation of small molecule inhibitors of this compound metabolism.

Enzyme Inhibition Assays (In Vitro)

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified GCDH or ECHS1.

  • Spectrophotometric Assays: The activity of dehydrogenases like GCDH can be monitored by measuring the change in absorbance of NAD(P)H at 340 nm. Hydratase activity of ECHS1 can be followed by measuring the decrease in absorbance of the this compound substrate at around 263 nm.

  • High-Throughput Screening (HTS): Miniaturized versions of spectrophotometric or fluorescence-based assays can be adapted for HTS to screen large compound libraries for potential inhibitors.[2][6]

Biophysical Binding Assays

These methods confirm the direct physical interaction between the inhibitor and the target enzyme and quantify the binding affinity.

  • Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique measures the change in the melting temperature of a protein upon ligand binding. An increase in the melting temperature indicates that the inhibitor stabilizes the protein, suggesting a binding interaction.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of an inhibitor to its target protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

  • Tryptophan Fluorescence Quenching: This assay measures the change in the intrinsic fluorescence of tryptophan residues in the protein upon inhibitor binding. The quenching of fluorescence can be used to determine the binding affinity.

Cell-Based Assays

These assays evaluate the effect of the inhibitors on the target enzyme within a cellular context.

  • Metabolite Profiling: The functional consequence of GCDH or ECHS1 inhibition can be assessed by measuring the intracellular levels of key metabolites in the this compound pathway, such as glutaryl-CoA, this compound, and 3-hydroxybutyryl-CoA, using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Cell Viability and Proliferation Assays: In disease models where cell growth is dependent on this compound metabolism (e.g., certain cancers), the effect of inhibitors on cell viability and proliferation can be measured using assays like MTT or CellTiter-Glo.

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to confirm that the inhibitor binds to the target protein within the cell.

Signaling Pathways and Experimental Workflows

This compound Metabolism Pathway

Crotonyl_CoA_Metabolism Lysine Lysine / Tryptophan Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA FattyAcids Fatty Acids Crotonyl_CoA This compound FattyAcids->Crotonyl_CoA β-oxidation Glutaryl_CoA->Crotonyl_CoA GCDH Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Crotonyl_CoA->Hydroxybutyryl_CoA ECHS1 Crotonylated_Histone Crotonylated Histones Crotonyl_CoA->Crotonylated_Histone p300/CBP Acetyl_CoA Acetyl-CoA Hydroxybutyryl_CoA->Acetyl_CoA Histone Histones Crotonylated_Histone->Histone HDACs

Key enzymes in this compound metabolism.
Inhibitor Validation Workflow

Inhibitor_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation HTS High-Throughput Screening EnzymeAssay Enzyme Inhibition Assay (IC50 determination) HTS->EnzymeAssay BindingAssay Biophysical Binding Assay (Kd determination) EnzymeAssay->BindingAssay MetaboliteProfiling Metabolite Profiling BindingAssay->MetaboliteProfiling CellViability Cell Viability/Proliferation Assay MetaboliteProfiling->CellViability TargetEngagement Target Engagement (CETSA) CellViability->TargetEngagement

A typical workflow for inhibitor validation.

Conclusion

The development of potent and specific small molecule inhibitors for the key enzymes of this compound metabolism, GCDH and ECHS1, is an active area of research with significant therapeutic potential. While specific inhibitors for ECHS1 remain to be publicly disclosed, initial findings for GCDH modulators provide a foundation for further drug discovery efforts. The experimental protocols and workflows outlined in this guide offer a robust framework for the identification and validation of novel inhibitors targeting this critical metabolic pathway. Continued research in this area is essential to unlock the full therapeutic potential of modulating this compound metabolism.

References

Comparative Analysis of Crotonyl-CoA Levels: A Tale of Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of current research reveals significant alterations in Crotonyl-CoA levels in diseased tissues, particularly in cancer, when compared to healthy counterparts. This short-chain acyl-CoA, a key intermediate in fatty acid and amino acid metabolism, is emerging as a critical player in the epigenetic regulation of gene expression through histone crotonylation, linking cellular metabolism directly to disease pathology.

In healthy tissues, this compound is maintained at a basal level, participating in core metabolic pathways.[1] However, in several cancerous tissues, a notable upregulation of this compound has been observed. This accumulation is not a passive consequence but rather an orchestrated metabolic reprogramming that supports tumor growth and immune evasion.

Quantitative Insights: A Comparative Overview

While precise, standardized quantitative data across a wide range of tissues remains an area of active research, the existing literature provides compelling evidence for elevated this compound levels in specific cancer types. The following table summarizes these findings, highlighting the observed changes and the underlying molecular mechanisms.

Tissue TypeConditionChange in this compound LevelKey Molecular Mechanisms
Brain Glioblastoma Stem Cells (GSCs)Increased Upregulation of lysine (B10760008) transporter SLC7A2 and glutaryl-CoA dehydrogenase (GCDH); Downregulation of enoyl-CoA hydratase short chain 1 (ECHS1).[2]
Pancreas Pancreatic Ductal Adenocarcinoma (PDAC)Increased Upregulation of glutaryl-CoA dehydrogenase (GCDH).[3][4]
Various General Cancer MetabolismOften Increased Reprogramming of lysine and tryptophan catabolism; Alterations in fatty acid β-oxidation.[2][5]

Delving Deeper: The Signaling Pathway of this compound Accumulation in Cancer

The metabolic shift leading to elevated this compound in cancer involves a coordinated alteration of enzymatic activity. In glioblastoma, for instance, cancer cells enhance the uptake of lysine and its conversion to this compound while simultaneously reducing its degradation. This creates a surplus of this compound, which can then be used to modify histones, thereby altering gene expression to favor cancer progression.

Crotonyl_CoA_Pathway_in_Cancer Upregulation of this compound in Cancer cluster_enzymes Regulatory Enzymes Lysine Lysine Crotonyl_CoA This compound Lysine->Crotonyl_CoA Catabolism Tryptophan Tryptophan Tryptophan->Crotonyl_CoA Catabolism Fatty_Acids Fatty Acids Fatty_Acids->Crotonyl_CoA β-oxidation Histone_Crotonylation Histone Crotonylation Crotonyl_CoA->Histone_Crotonylation ECHS1 ECHS1 (Downregulated) Crotonyl_CoA->ECHS1 Reduced Consumption Gene_Expression Altered Gene Expression (Pro-tumorigenic) Histone_Crotonylation->Gene_Expression SLC7A2 SLC7A2 (Upregulated) SLC7A2->Lysine Increased Uptake GCDH GCDH (Upregulated) GCDH->Crotonyl_CoA Increased Production

Signaling pathway of increased this compound in cancer.

Experimental Corner: Measuring this compound in Tissues

The quantification of this compound from biological samples is a complex process that requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below is a detailed protocol synthesized from established methodologies.

Protocol: Quantification of this compound in Tissue Samples by LC-MS/MS

1. Tissue Homogenization and Extraction:

  • Objective: To extract acyl-CoAs from tissue while preserving their integrity.

  • Procedure:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.

    • Add 1 mL of ice-cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform:water or 10% trichloroacetic acid).

    • Homogenize the tissue using a bead beater or a Dounce homogenizer on ice until a uniform lysate is achieved.

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Sample Clean-up:

  • Objective: To remove interfering substances and concentrate the acyl-CoAs.

  • Procedure:

    • Condition an Oasis HLB or similar reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 50% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium (B1175870) hydroxide.

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Objective: To separate and quantify this compound.

  • Procedure:

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 5% 5-sulfosalicylic acid in water).

    • Inject an appropriate volume (e.g., 5-10 µL) onto a C18 reversed-phase LC column.

    • Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile).

    • Perform detection using a tandem mass spectrometer in positive ion mode, monitoring for the specific precursor-to-product ion transition for this compound.

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for the comparative analysis of this compound levels.

Experimental_Workflow Workflow for this compound Analysis Healthy_Tissue Healthy Tissue Samples Homogenization Tissue Homogenization & Extraction Healthy_Tissue->Homogenization Diseased_Tissue Diseased Tissue Samples Diseased_Tissue->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Experimental workflow for this compound analysis.

References

Validating the Key Players in Crotonyl-CoA Synthesis: A Comparative Guide to Reconstitution Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate enzymatic machinery behind crotonyl-CoA synthesis is paramount for advancements in metabolic engineering and therapeutic development. This guide provides a comprehensive comparison of key enzymes involved in this compound synthesis, supported by data from in vitro reconstitution experiments. Detailed experimental protocols and visual workflows are included to facilitate the replication and adaptation of these critical validation studies.

This compound is a central metabolite in various pathways, including fatty acid metabolism and the biosynthesis of specialized molecules. The validation of enzymes responsible for its synthesis is crucial for understanding their specific roles and for engineering novel biosynthetic routes. Reconstitution experiments, where purified enzymes are combined in a controlled in vitro environment, are a powerful tool for dissecting these complex biochemical transformations.

Comparative Performance of Key Enzymes in this compound Synthesis

The synthesis of this compound can be approached from different metabolic starting points, primarily through the oxidation of butyryl-CoA or the dehydration of 3-hydroxybutyryl-CoA. The efficiency of these conversions is dependent on the specific enzymes employed. Below is a comparative analysis of the kinetic properties of key enzymes involved in these transformations, collated from various reconstitution studies.

Acyl-CoA Dehydrogenases: The Oxidation Step

Acyl-CoA dehydrogenases (ACADs) catalyze the oxidation of acyl-CoA thioesters to their corresponding α,β-unsaturated derivatives. Short-chain acyl-CoA dehydrogenase (SCAD) is particularly relevant for the conversion of butyryl-CoA to this compound.

EnzymeOrganismSubstrateKm (µM)Specific Activity (U/mg)Reference
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Megasphaera elsdeniiButyryl-CoA1.383N/A
Short-Chain Acyl-CoA Dehydrogenase (SCAD)HumanButyryl-CoA~25N/A[1]
Butyryl-CoA Dehydrogenase (Bcd)Clostridium acetobutylicumButyryl-CoA1055N/A

Note: Specific activity and Km values can vary significantly depending on the assay conditions (pH, temperature, and electron acceptor). The data presented here are for comparative purposes.

Enoyl-CoA Hydratases (Crotonases): The Dehydration Step

Enoyl-CoA hydratases, commonly known as crotonases, catalyze the reversible hydration of α,β-unsaturated acyl-CoA thioesters. In the context of this compound synthesis from the β-oxidation pathway, they catalyze the dehydration of 3-hydroxybutyryl-CoA.

EnzymeOrganismSubstrateKm (mM)Specific Activity (U/mg)Reference
Crotonase (Msed_0336)Metallosphaera sedulaThis compound0.11 ± 0.01480 ± 20[2]
Crotonase (Msed_0384)Metallosphaera sedulaThis compound0.09 ± 0.01750 ± 30[2]
Bifunctional Crotonase/ (S)-3-hydroxybutyryl-CoA dehydrogenase (Msed_0399)Metallosphaera sedulaThis compound0.35 ± 0.03120 ± 5[2]

Note: The data for crotonases from Metallosphaera sedula reflect the hydration of this compound. The reverse reaction, the dehydration of 3-hydroxybutyryl-CoA, is also catalyzed by these enzymes.

Visualizing the Pathways and Workflows

To better understand the relationships between the enzymes and the experimental processes, the following diagrams have been generated using the DOT language.

Crotonyl_CoA_Synthesis_Pathways cluster_oxidation Butyryl-CoA Oxidation Pathway cluster_dehydration 3-Hydroxybutyryl-CoA Dehydration Pathway Butyryl-CoA Butyryl-CoA SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) Butyryl-CoA->SCAD FAD -> FADH2 Crotonyl-CoA_Ox This compound SCAD->Crotonyl-CoA_Ox 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Crotonase Enoyl-CoA Hydratase (Crotonase) 3-Hydroxybutyryl-CoA->Crotonase - H2O Crotonyl-CoA_Dehyd This compound Crotonase->Crotonyl-CoA_Dehyd

Caption: Alternative pathways for the enzymatic synthesis of this compound.

Reconstitution_Workflow cluster_purification Enzyme Preparation cluster_assay In Vitro Reconstitution and Assay Gene_Cloning Gene Cloning into Expression Vector Protein_Expression Recombinant Protein Expression (e.g., E. coli) Gene_Cloning->Protein_Expression Cell_Lysis Cell Lysis and Clarification Protein_Expression->Cell_Lysis Purification Affinity/Ion-Exchange Chromatography Cell_Lysis->Purification Purity_Check SDS-PAGE and Concentration Measurement Purification->Purity_Check Enzyme_Addition Addition of Purified Enzymes Purity_Check->Enzyme_Addition Reaction_Setup Reaction Mixture Preparation (Buffer, Substrates, Cofactors) Reaction_Setup->Enzyme_Addition Incubation Incubation at Optimal Temperature Enzyme_Addition->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis Product Analysis (UHPLC, Spectrophotometry) Quenching->Analysis

Caption: General workflow for reconstitution experiments.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of reconstitution experiments. The following sections outline the key protocols for enzyme purification and activity assays.

Protocol 1: Recombinant Enzyme Purification

This protocol describes the general steps for obtaining highly pure recombinant enzymes for use in reconstitution assays.

1. Gene Cloning and Expression:

  • The gene encoding the target enzyme (e.g., SCAD or crotonase) is amplified by PCR and cloned into a suitable expression vector, often containing an affinity tag (e.g., His-tag or GST-tag) for purification.

  • The resulting plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3).

  • A starter culture is grown overnight and then used to inoculate a larger volume of culture medium.

  • Protein expression is induced by the addition of an inducer (e.g., IPTG) when the cell culture reaches a specific optical density. The culture is then incubated for several hours at a controlled temperature to allow for protein expression.

2. Cell Lysis and Clarification:

  • Cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer containing lysozyme (B549824) and DNase.

  • Cells are lysed by sonication on ice.

  • The cell lysate is clarified by centrifugation to remove cell debris.

3. Chromatographic Purification:

  • The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione (B108866) for GST-tagged proteins).

  • The column is washed with a wash buffer to remove non-specifically bound proteins.

  • The target protein is eluted from the column using an elution buffer containing a competing agent (e.g., imidazole (B134444) for His-tagged proteins or reduced glutathione for GST-tagged proteins).

  • For higher purity, an additional ion-exchange or size-exclusion chromatography step may be performed.

4. Protein Purity and Concentration:

  • The purity of the enzyme is assessed by SDS-PAGE.

  • The concentration of the purified protein is determined using a protein assay, such as the Bradford assay, with a known concentration of bovine serum albumin (BSA) as a standard.

Protocol 2: In Vitro Reconstitution and Enzyme Activity Assay

This protocol outlines the procedure for setting up a reconstituted enzymatic reaction and measuring the formation of this compound.

1. Reaction Mixture Preparation:

  • A reaction mixture is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8).

  • The substrate (e.g., butyryl-CoA or 3-hydroxybutyryl-CoA) is added to the desired final concentration (e.g., 1 mM).

  • Necessary cofactors are added. For acyl-CoA dehydrogenases, an electron acceptor such as FAD is required.

2. Enzymatic Reaction:

  • The reaction is initiated by the addition of the purified enzyme(s) to the reaction mixture.

  • The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C for mesophilic enzymes or 65°C for thermophilic enzymes) for a specific time period (e.g., 1-10 minutes).

3. Reaction Quenching and Sample Preparation:

  • The reaction is stopped by the addition of a quenching solution, such as 1 M HCl.

  • Precipitated protein is removed by centrifugation.

4. Product Analysis:

  • The supernatant containing the reaction products is analyzed by a suitable analytical method.

  • UHPLC Analysis: The formation of this compound can be monitored using a reverse-phase C18 column with a UV detector. The concentration of the product is determined by comparing the peak area to a standard curve of known this compound concentrations.[2]

  • Spectrophotometric Assay: The activity of acyl-CoA dehydrogenases can be continuously monitored by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), at a specific wavelength. The activity of this compound carboxylase/reductase can be coupled to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[2]

By utilizing these comparative data and detailed protocols, researchers can effectively validate the role of specific enzymes in this compound synthesis and pave the way for innovative applications in biotechnology and medicine.

References

A Researcher's Guide to Navigating the Landscape of Histone Crotonylation Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the epigenetic regulation of histone crotonylation, the selection of a high-quality antibody is paramount for generating reliable and reproducible data. This guide provides a side-by-side comparison of commercially available antibodies targeting this specific histone modification, supported by experimental data where available, to aid in your selection process.

Histone crotonylation, a recently discovered post-translational modification, is emerging as a key player in gene regulation and cellular processes.[1] The structural similarity of the crotonyl group to the acetyl group presents a significant challenge for antibody specificity, making rigorous validation essential. This guide summarizes key information for several commercially available anti-histone crotonylation antibodies to facilitate an informed decision.

Side-by-Side Comparison of Histone Crotonylation Antibodies

The following tables provide a summary of commercially available antibodies for specific histone crotonylation marks. The data has been compiled from manufacturer datasheets and available publications. It is important to note that a lack of independent, head-to-head comparative studies necessitates careful consideration of the provided data.

Table 1: Antibodies Targeting Pan-Crotonyl-Lysine

VendorProduct NameCatalog #ClonalityHostApplicationsNotes
PTM BIOAnti-Crotonyllysine Rabbit pAbPTM-501PolyclonalRabbitWB, Dot BlotDetects crotonylated lysine (B10760008) residues independent of the surrounding sequence.[2]
PTM BIOAnti-Crotonyllysine Mouse mAbPTM-502MonoclonalMouseWB, Dot BlotRecognizes crotonylated lysine independent of its surrounding sequences.[3]
Bioworld TechnologyPan-Crotonyl-K polyclonal antibodyBS-7649RPolyclonalRabbitWBAffinity-purified from rabbit antiserum.[4]

Table 2: Antibodies Targeting Site-Specific Histone H3 Crotonylation

TargetVendorProduct NameCatalog #ClonalityHostApplicationsCross-Reactivity Notes
H3K9cr PTM BIOAnti-Crotonyl-Histone H3 (Lys9) Rabbit mAbPTM-516RMMonoclonalRabbitWB, Dot Blot, IHCDetects H3K9cr; no cross-reactivity with H3K9ac, H3K9bu noted in dot blot.[5]
RevMAbAnti-Crotonyl-Histone H3 (Lys9) Rabbit Monoclonal Antibody [Clone RM339]31-1225-00MonoclonalRabbitWB, Dot Blot, MultiplexReacts specifically to H3K9cr with no cross-reactivity to other crotonylated or acetylated lysines in histone H3.[6][7]
H3K18cr Cell Signaling TechnologyCrotonyl-Histone H3 (Lys18) (E8D9M) Rabbit mAb69465MonoclonalRabbitWB, ChIPShows some cross-reactivity with butyrylated H3K18, but not with unmodified or acetylated H3K18.[8]
PTM BIOCrotonyl-Histone H3 (Lys18) mouse mAbPTM-540MonoclonalMouseWB, Dot Blot, ELISA-
PTM BIOAnti-Crotonyl-Histone H3 (Lys18) Rabbit mAbPTM-517RMMonoclonalRabbitWB, Dot Blot, IHC, IF, ChIPNo cross-reactivity with acetylated or propionylated H3K18 noted in dot blot.[9]
Thermo Fisher ScientificH3K18cr Recombinant Rabbit Monoclonal Antibody (21H13L11)703472MonoclonalRabbitWB, ICC/IFPredicted to react with Human, Mouse, Rat, Bovine.[10]
H3K27cr PTM BIOAnti-Crotonyl-Histone H3 (Lys27) Rabbit mAbPTM-545RMMonoclonalRabbitWB, Dot Blot, IHC, IF, ChIPDetects H3 when crotonylated at Lys27.[11]
AdipoGen Life Sciencesanti-Crotonyl-Histone H3 (Lys27), Rabbit Monoclonal (RM401)REV-31-1287-00MonoclonalRabbitWB, Dot Blot, MultiplexReacts to H3K27cr and does not cross-react with acetylated or butyrylated Lysine 27.[12]

Experimental Protocols: A Guide to Best Practices

Accurate and reproducible results are contingent on optimized experimental protocols. Below are detailed methodologies for key applications used in the study of histone crotonylation.

Western Blotting for Histone Crotonylation

Western blotting is a fundamental technique to assess the overall levels of histone crotonylation.

1. Histone Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) supplemented with protease and deacetylase inhibitors.

  • Isolate nuclei by centrifugation.

  • Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.

  • Centrifuge to pellet debris and collect the supernatant containing histones.

  • Neutralize the acid with 2 M NaOH and quantify protein concentration.

2. SDS-PAGE and Electrotransfer:

  • Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-histone crotonylation antibody (diluted as per manufacturer's recommendation) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Chromatin Immunoprecipitation (ChIP) for Histone Crotonylation

ChIP-seq is a powerful technique to map the genomic localization of histone crotonylation.

1. Chromatin Preparation:

  • Crosslink cells with 1% formaldehyde (B43269) for 10 minutes at room temperature, followed by quenching with glycine.

  • Lyse cells and isolate nuclei.

  • Resuspend nuclei in a shearing buffer and sonicate to shear chromatin to an average size of 200-500 bp.

2. Immunoprecipitation:

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the pre-cleared chromatin with the anti-histone crotonylation antibody (typically 2-5 µg) overnight at 4°C with rotation.

  • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.

3. Washes and Elution:

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

4. Reverse Crosslinking and DNA Purification:

  • Reverse the crosslinks by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

5. Analysis:

  • The purified DNA can be used for qPCR to analyze specific loci or for library preparation for next-generation sequencing (ChIP-seq).

Visualizing the Landscape of Histone Crotonylation

To better understand the biological context and experimental approaches, the following diagrams were generated using Graphviz.

Histone_Crotonylation_Pathway cluster_Metabolism Metabolic Inputs cluster_Enzymes Enzymatic Regulation cluster_Chromatin Chromatin Level cluster_Downstream Functional Outcomes Crotonyl-CoA This compound HATs (p300/CBP) HATs (p300/CBP) This compound->HATs (p300/CBP) Substrate Acetyl-CoA Acetyl-CoA Acetyl-CoA->HATs (p300/CBP) Competitive Substrate Crotonylated Histone Crotonylated Histone HATs (p300/CBP)->Crotonylated Histone Adds Crotonyl Group HDACs (Class I) HDACs (Class I) Histone Histone HDACs (Class I)->Histone Histone->HATs (p300/CBP) Crotonylated Histone->HDACs (Class I) Removes Crotonyl Group Gene Activation Gene Activation Crotonylated Histone->Gene Activation Altered Chromatin Structure Altered Chromatin Structure Crotonylated Histone->Altered Chromatin Structure

Caption: The histone crotonylation signaling pathway.

ChIP_Workflow A 1. Crosslinking B 2. Chromatin Shearing A->B C 3. Immunoprecipitation with anti-Kcr Antibody B->C D 4. Washing C->D E 5. Elution D->E F 6. Reverse Crosslinking E->F G 7. DNA Purification F->G H 8. Downstream Analysis (qPCR or Sequencing) G->H

Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

The study of histone crotonylation is a rapidly evolving field, and the availability of reliable antibodies is crucial for its advancement. While this guide provides a snapshot of the current landscape, researchers are strongly encouraged to perform in-house validation of any chosen antibody to ensure its specificity and performance in their specific application. As more independent validation studies become available, the scientific community will be better equipped to unravel the intricate roles of this important epigenetic mark.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crotonyl-CoA
Reactant of Route 2
Reactant of Route 2
Crotonyl-CoA

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。